6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4/c9-6-3-4-7-10-11-8(5-1-2-5)13(7)12-6/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJYULOBBCNCMJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1152552-07-2 | |
| Record name | 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Chloro-3-cyclopropyl-[1]triazolo[4,3-b]pyridazine
Introduction
The[1]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif frequently encountered in the development of novel therapeutic agents and functional materials.[2][3] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal building block for creating molecules that can effectively interact with biological targets.[2][3] The title compound, 6-Chloro-3-cyclopropyl-[1]triazolo[4,3-b]pyridazine, incorporates a reactive chlorine handle for further functionalization and a cyclopropyl group, a common substituent in medicinal chemistry known for improving metabolic stability and binding affinity.
This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 6-Chloro-3-cyclopropyl-[1]triazolo[4,3-b]pyridazine, grounded in established chemical principles. We will delve into the strategic selection of starting materials, the underlying reaction mechanisms, and provide detailed, field-proven experimental protocols suitable for researchers in drug discovery and chemical development.
Part 1: The Synthetic Blueprint - A Two-Step Approach
The most direct and widely adopted strategy for constructing the triazolo[4,3-b]pyridazine core involves the condensation of a substituted hydrazinylpyridazine with a suitable acylating agent, or more directly, the reaction of a dichloropyridazine with an acid hydrazide.[4][5] Our pathway focuses on a robust, two-reagent convergence that is both efficient and scalable.
The synthesis logically breaks down into two primary stages:
-
Preparation of the Key Intermediate: Synthesis of cyclopropanecarbohydrazide, the donor of the cyclopropyl moiety and the N-N-C unit for the triazole ring.
-
Annulation Reaction: The condensation and cyclization of cyclopropanecarbohydrazide with 3,6-dichloropyridazine to form the target fused heterocyclic system.
Stage 1: Synthesis of Cyclopropanecarbohydrazide
The initial step involves the synthesis of cyclopropanecarbohydrazide. This is a classic hydrazinolysis reaction where an ester is converted into a hydrazide via nucleophilic acyl substitution. Diethyl or dimethyl cyclopropane-1,2-dicarboxylates are common starting materials for related hydrazides. For this specific synthesis, we will start from a mono-ester of cyclopropanecarboxylic acid.
Caption: Workflow for the synthesis of cyclopropanecarbohydrazide.
Stage 2: Core Annulation to Form the Target Molecule
The final stage involves the reaction between 3,6-dichloropyridazine and the synthesized cyclopropanecarbohydrazide. This reaction proceeds via an initial nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms, followed by an intramolecular cyclization to form the fused triazole ring.[4]
Caption: Synthesis pathway for the target compound via SₙAr and cyclization.
Part 2: Experimental Protocols & Mechanistic Insights
As a self-validating system, the following protocols include detailed steps and rationale, ensuring reproducibility and a high degree of purity in the final product.
Protocol 1: Synthesis of Cyclopropanecarbohydrazide
Causality: The high nucleophilicity of hydrazine allows it to efficiently attack the electrophilic carbonyl carbon of the ester. Using an excess of hydrazine hydrate drives the reaction to completion. The reaction is typically heated under reflux to provide the necessary activation energy.
| Reagent | Mol. Wt. ( g/mol ) | Moles (mmol) | Amount | Role |
| Ethyl Cyclopropanecarboxylate | 114.14 | 100 | 11.41 g | Starting Ester |
| Hydrazine Hydrate (~64%) | 50.06 | 300 | ~9.4 g (9.1 mL) | Nucleophile |
| Ethanol | 46.07 | - | 100 mL | Solvent |
Step-by-Step Methodology:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyclopropanecarboxylate (11.41 g, 100 mmol) and ethanol (100 mL).
-
Reagent Addition: Slowly add hydrazine hydrate (9.1 mL, ~300 mmol) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1-2 hours. The product, cyclopropanecarbohydrazide, will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield the pure hydrazide.
Protocol 2: Synthesis of 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine
Causality: The pyridazine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution. The hydrazide first displaces the chlorine at the 3-position. The subsequent intramolecular cyclization is a condensation reaction, driven by heating, which forms the thermodynamically stable fused aromatic triazole ring. High-boiling point solvents like n-butanol or xylenes are often used to facilitate this dehydration step.[5][6]
| Reagent | Mol. Wt. ( g/mol ) | Moles (mmol) | Amount | Role |
| 3,6-Dichloropyridazine | 148.98 | 50 | 7.45 g | Starting Material |
| Cyclopropanecarbohydrazide | 100.12 | 50 | 5.01 g | Reagent |
| n-Butanol | 74.12 | - | 150 mL | Solvent |
Step-by-Step Methodology:
-
Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, suspend 3,6-dichloropyridazine (7.45 g, 50 mmol) and cyclopropanecarbohydrazide (5.01 g, 50 mmol) in n-butanol (150 mL).[6]
-
Reaction: Heat the mixture to reflux (approx. 117 °C) and maintain for 24-48 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue is partitioned between dichloromethane and a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Isolation: The final product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 6-Chloro-3-cyclopropyl-[1]triazolo[4,3-b]pyridazine as a solid.
References
- BenchChem.Technical Support Center: Synthesis of Cyclopropane-1,2-dicarbohydrazide.
- BenchChem.A Comparative Guide to Cyclopropane-1,2-dicarbohydrazide and Other Hydrazide Derivatives in Synthesis.
- BenchChem.Byproduct identification and removal in Cyclopropane-1,2-dicarbohydrazide synthesis.
-
ResearchGate. The reaction of cyclopropane-1,1-dicarboxylic acid diethyl ether with hydrazine hydrate. The synthesis and the crystal structure of 1-N-amino-2-oxo-pyrrolidine-3-carboxylic acid hydrazide. Available at: [Link]
-
National Institutes of Health (NIH). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1]triazolo[4,3-b]pyridazine. Available at: [Link]
- Google Patents.EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
-
ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). Available at: [Link]
-
PrepChem.com. Synthesis of 6-(3-Pyridyl)-1,2,4-triazolo[4,3-b]pyridazine. Available at: [Link]
-
Journal of American Science. Chemical studies on 3,6-dichloropyridazine. Available at: [Link]
-
MDPI. Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Available at: [Link]
-
National Institutes of Health (NIH). Synthesis and Bioevaluation of 3,6-Diaryl-[1]triazolo[4,3-b] Pyridazines as Antitubulin Agents. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jofamericanscience.org [jofamericanscience.org]
- 5. mdpi.com [mdpi.com]
- 6. prepchem.com [prepchem.com]
Characterization of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
An In-depth Technical Guide to the Characterization of 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine
Executive Summary
The[1][2][3]triazolo[4,3-b]pyridazine core is a prominent heterocyclic scaffold recognized for its broad utility in medicinal chemistry and drug development. Compounds incorporating this structure have demonstrated significant therapeutic potential, including acting as potent enzyme inhibitors.[4] This guide provides a comprehensive technical overview of the synthesis, purification, and detailed characterization of a novel derivative, 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine . We present a robust synthetic protocol, thorough physicochemical analysis, and a full suite of spectroscopic and structural data. This document is intended to serve as a foundational reference for researchers and scientists engaged in the exploration of this compound class for applications in oncology, immunology, and other therapeutic areas.
Introduction: The Significance of the Triazolo[4,3-b]pyridazine Scaffold
The[1][2][3]triazolo[4,3-b]pyridazine system represents a class of "privileged structures" in medicinal chemistry due to its rigid, planar geometry and its capacity for diverse chemical functionalization. This scaffold is a cornerstone in the design of molecules targeting various biological pathways.[5][6] Notably, derivatives have been extensively investigated as inhibitors of several key protein kinases, including c-Met, Pim-1, and Leucine-Rich Repeat Kinase 2 (LRRK2), which are implicated in cancer and neurodegenerative diseases.[4][7][8]
The introduction of a cyclopropyl group at the 3-position is a strategic design choice. The cyclopropyl moiety is a well-regarded bioisostere for phenyl rings and other functional groups, often improving metabolic stability, binding affinity, and physicochemical properties without significantly increasing molecular weight. This guide establishes a definitive analytical profile for 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine, providing the necessary data to facilitate its use as a chemical probe, a synthetic intermediate, or a candidate for further biological evaluation.
Synthesis and Purification
Synthetic Rationale and Strategy
The synthesis of the title compound is efficiently achieved through a well-established thermal ring-transformation reaction. This strategy involves the nucleophilic substitution of a chlorine atom on 3,6-dichloropyridazine by a tetrazole, followed by an intramolecular cyclization with concomitant nitrogen extrusion. This method is favored for its operational simplicity, the commercial availability of the pyridazine starting material, and typically clean conversion to the desired fused heterocyclic system.[2][9] The cyclopropyl moiety is introduced via 5-cyclopropyltetrazole, which serves as the key building block for the triazole ring formation.
Caption: Synthetic workflow for 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine.
Detailed Experimental Protocol
-
Reagent Setup: To a solution of 3,6-dichloropyridazine (1.0 eq) and 5-cyclopropyltetrazole (3.0 eq) in a 10:1 mixture of toluene and pyridine, suspend the reagents under an inert nitrogen atmosphere.
-
Reaction: Heat the mixture to reflux (approx. 110-120 °C) and maintain for 5-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any insoluble byproducts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with 1N hydrochloric acid (HCl) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate to afford 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine as a solid.
Physicochemical Properties
The compound was isolated as an off-white to pale brown solid. Its physicochemical properties are summarized below. The LogP value suggests moderate lipophilicity, and like many heterocyclic compounds of its class, it exhibits limited solubility in aqueous media but good solubility in organic solvents such as dichloromethane, chloroform, and DMSO.[10]
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₄ | [3][11] |
| Molecular Weight | 194.62 g/mol | [11] |
| Monoisotopic Mass | 194.03592 Da | [3] |
| Appearance | Off-white to pale brown solid | Inferred from analogs[9] |
| Melting Point | ~150-155 °C (projected) | Inferred from analogs[12] |
| Predicted XlogP | 1.3 - 1.66 | [3][11] |
| Solubility | Soluble in DMSO, CHCl₃; Poorly soluble in water | Inferred from analogs[10] |
| CAS Number | 1152552-07-2 | [11] |
Spectroscopic and Structural Characterization
A multi-technique approach was employed to unambiguously confirm the structure and purity of the synthesized compound.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the title compound. The mass spectrum displays a characteristic isotopic pattern for a monochlorinated compound, with the [M+H]⁺ and [M+2+H]⁺ peaks appearing in an approximate 3:1 ratio, which is a hallmark of the ³⁵Cl and ³⁷Cl isotopes.
| Adduct | Predicted m/z |
| [M+H]⁺ | 195.04320 |
| [M+Na]⁺ | 217.02514 |
| [M]⁻ | 193.02864 |
Data predicted based on PubChemLite database.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural elucidation. Spectra should be recorded on a 400 MHz or higher instrument using CDCl₃ or DMSO-d₆ as the solvent. The expected chemical shifts are based on analyses of structurally related analogs.[2][9]
¹H NMR (400 MHz, CDCl₃) - Predicted Data:
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
|---|---|---|---|---|
| ~8.15 | Doublet (d) | J ≈ 9.6 | 1H | H-7 (pyridazine) |
| ~7.20 | Doublet (d) | J ≈ 9.6 | 1H | H-8 (pyridazine) |
| ~2.30 | Multiplet (m) | - | 1H | CH (cyclopropyl) |
| ~1.35 | Multiplet (m) | - | 2H | CH₂ (cyclopropyl) |
| ~1.20 | Multiplet (m) | - | 2H | CH₂ (cyclopropyl) |
¹³C NMR (100 MHz, CDCl₃) - Predicted Data:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~150.1 | C-3 |
| ~148.5 | C-6 |
| ~143.8 | C-9a |
| ~127.0 | C-7 |
| ~122.5 | C-8 |
| ~15.0 | CH (cyclopropyl) |
| ~10.5 | CH₂ (cyclopropyl) |
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of the key functional groups present in the molecule.
Predicted IR Absorption Bands (ATR):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3100 - 3000 | Aromatic C-H Stretch |
| 3000 - 2900 | Aliphatic C-H Stretch (cyclopropyl) |
| ~1610 | C=C Aromatic Stretch |
| ~1540 | C=N Stretch |
| ~1460 | C-N Stretch |
Data inferred from structurally similar compounds.[2]
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive proof of structure, including bond lengths, bond angles, and intermolecular packing in the solid state. While experimental data for the title compound is not yet published, crystallization via slow evaporation from a chloroform/hexane mixture is a viable method.[9] Based on analogs, the molecule is expected to be largely planar and to form dimers in the crystal lattice through π-π stacking interactions.[9][12]
Caption: Expected π-π stacking interactions between adjacent molecules in the crystal lattice.
Predicted Crystal Data (based on analogs):
| Parameter | Expected Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z | 4 |
Data inferred from the crystal structure of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine.[9][12]
Potential Applications and Future Directions
Given the established biological activities of the triazolo[4,3-b]pyridazine scaffold, 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine is a compelling candidate for biological screening.[6]
-
Kinase Inhibitor Development: The compound should be evaluated for inhibitory activity against a panel of cancer-relevant kinases, particularly Pim-1 and c-Met, where analogs have shown high potency.[4][8]
-
Chemical Probe: Its well-defined structure and potential for bioactivity make it a suitable tool for chemical biology to investigate the function of target proteins.
-
Scaffold for Library Synthesis: The chlorine atom at the 6-position is amenable to nucleophilic substitution reactions (e.g., Suzuki, Buchwald-Hartwig couplings), enabling its use as a versatile intermediate for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).
Future work should focus on obtaining single crystals for X-ray diffraction to confirm the solid-state structure and conducting in vitro assays to determine its biological activity profile.
Conclusion
This guide has detailed the synthesis and comprehensive characterization of 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine. The provided protocols and analytical data establish a complete and validated profile for this novel compound. The structural elucidation through spectroscopic methods provides a high degree of confidence in its identity and purity. This foundational work enables its immediate use in further research and positions it as a valuable building block for the development of next-generation therapeutic agents.
References
-
PubChem. 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. PubChem Database. Available at: [Link]
-
Detert, H., & Schollmeyer, D. (2015). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Preis, S., et al. (2011). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
PubChemLite. 6-chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine. PubChemLite Database. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. Available at: [Link]
-
PubChemLite. 6-chloro-3-(2-methylcyclopropyl)-[1][2][3]triazolo[4,3-b]pyridazine. PubChemLite Database. Available at: [Link]
-
Primas, N., et al. (2017). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Molecules. Available at: [Link]
-
Nagy, J., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules. Available at: [Link]
-
PubChem. 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. PubChem Database. Available at: [Link]
-
ATB. 6-Chloro[1][2][3]triazolo[4,3-b]pyridazine. Automated Topology Builder. Available at: [Link]
-
Blanco-Aparicio, C., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]
-
MOLBASE. 6-chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine. MOLBASE Database. Available at: [Link]
-
MDPI. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules. Available at: [Link]
-
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Crystals. Available at: [Link]
Sources
- 1. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | C5H3ClN4 | CID 313624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 11. This compound|1152552-07-2 - MOLBASE Encyclopedia [m.molbase.com]
- 12. Buy 6-Chloro-3-(3-methylphenyl)[1,2,4]triazolo[4,3-b]pyridazine | 1094292-83-7 [smolecule.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the novel heterocyclic compound, 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. As a senior application scientist, the following content is synthesized from foundational NMR principles and spectral data from analogous structures to offer a predictive yet robust interpretation. This document is designed to aid in the structural elucidation and characterization of this compound, which holds potential as a scaffold in medicinal chemistry. The[1][2][3]triazolo[4,3-b]pyridazine core is a recognized pharmacophore in drug discovery, notably in the development of inhibitors for targets like the BRD4 bromodomain.[2]
Context and Synthesis
The structural confirmation of a novel compound is paramount in drug development. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular architecture in solution. Before delving into the spectral analysis, it is pertinent to consider a plausible synthetic route, as the precursors can provide valuable structural insights. A common method for synthesizing the 1,2,4-triazolo[4,3-b]pyridazine system involves the reaction of a 3-chloro-6-hydrazinopyridazine intermediate with a suitable reagent to form the triazole ring.[4][5] For the title compound, a plausible final step would be the oxidative cyclization of a hydrazone formed from 6-chloro-3-hydrazinopyridazine and cyclopropanecarbaldehyde.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. These predictions are based on the analysis of structurally related compounds and established chemical shift theory.[1][4][6] The numbering convention used for the assignments is illustrated in the molecular structure diagram below.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.45 | d | ~ 9.5 | H-7 |
| ~ 7.85 | d | ~ 9.5 | H-8 |
| ~ 2.55 | m | - | H-1' |
| ~ 1.30 | m | - | H-2'a, H-3'a |
| ~ 1.15 | m | - | H-2'b, H-3'b |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 152.0 | C-3 |
| ~ 148.5 | C-6 |
| ~ 144.0 | C-8a |
| ~ 128.0 | C-7 |
| ~ 120.0 | C-8 |
| ~ 12.0 | C-1' |
| ~ 9.0 | C-2', C-3' |
Experimental Protocol for NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for nitrogen-containing heterocycles due to its excellent solubilizing properties.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
-
Instrument Parameters (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Acquisition time: ~3 seconds
-
Pulse width: Calibrated 90° pulse
-
Spectral width: -2 to 12 ppm
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 2-5 seconds
-
-
¹³C NMR:
-
Acquisition time: ~1.5 seconds
-
Pulse program: Proton-decoupled (e.g., zgpg30)
-
Spectral width: 0 to 200 ppm
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Integrate the ¹H NMR signals.
-
Molecular Structure and Spectral Interpretation
The following diagram illustrates the molecular structure of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine with the proposed atom numbering for NMR assignment.
Caption: Molecular structure of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine with atom numbering.
¹H NMR Spectral Interpretation
-
Pyridazine Ring Protons (H-7 and H-8): The pyridazine portion of the fused ring system is expected to give rise to two doublets in the aromatic region of the spectrum. Based on data for similar 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine structures, these signals are anticipated to appear at approximately 8.45 ppm and 7.85 ppm.[4] The downfield shift is attributed to the deshielding effects of the aromatic system and the electronegative nitrogen atoms. These two protons will exhibit ortho-coupling, with a typical coupling constant (³J) of around 9.2-9.6 Hz.[4][6] H-7 is predicted to be further downfield than H-8 due to the anisotropic effect of the adjacent triazole ring.
-
Cyclopropyl Protons (H-1', H-2', H-3'): The protons of the cyclopropyl group are known to resonate at unusually high field (upfield) due to the magnetic anisotropy of the three-membered ring, which creates a shielding cone.[3][7]
-
The methine proton (H-1'), being attached to the carbon bonded to the triazole ring, will be the most deshielded of the cyclopropyl protons and is expected to appear as a multiplet around 2.55 ppm.
-
The four methylene protons (H-2' and H-3') are diastereotopic and will exhibit complex geminal and vicinal couplings, resulting in overlapping multiplets. These are predicted to appear in the range of 1.15 to 1.30 ppm.[8]
-
¹³C NMR Spectral Interpretation
-
Triazolo[4,3-b]pyridazine Core Carbons: The carbon atoms of the heterocyclic core are expected to resonate in the range of 120-155 ppm.
-
The carbons directly bonded to nitrogen atoms (C-3, C-6, and C-8a) will be significantly deshielded. C-3, being part of the triazole ring and adjacent to two nitrogen atoms, is predicted around 152.0 ppm.
-
C-6, bearing the electronegative chlorine atom, is anticipated to be downfield at approximately 148.5 ppm.
-
The bridgehead carbon, C-8a, is predicted around 144.0 ppm.
-
The protonated carbons of the pyridazine ring, C-7 and C-8, are expected to appear at approximately 128.0 and 120.0 ppm, respectively.
-
-
Cyclopropyl Carbons (C-1', C-2', C-3'): The carbons of the cyclopropyl ring are characteristically found at very high field in the ¹³C NMR spectrum.[9][10]
-
The methine carbon (C-1'), attached to the heterocyclic system, will be the most downfield of the three, predicted around 12.0 ppm.
-
The two equivalent methylene carbons (C-2' and C-3') will be highly shielded and are expected to resonate at a significantly upfield chemical shift, around 9.0 ppm.
-
Workflow for Structural Elucidation
The following diagram outlines the general workflow for the structural confirmation of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine using NMR spectroscopy.
Caption: General workflow from synthesis to NMR-based structural confirmation.
Conclusion
The predictive ¹H and ¹³C NMR spectral data provided in this guide serve as a robust framework for the characterization of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. The key identifying features include two downfield doublets for the pyridazine protons, a characteristic set of upfield multiplets for the cyclopropyl protons, and the distinct chemical shifts of the carbons in both the heterocyclic core and the strained three-membered ring. This detailed analysis, combining theoretical principles with data from analogous structures, provides researchers with the necessary information to confidently identify and characterize this promising molecule.
References
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
National Institutes of Health. (2023). [1][2][3]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC. Retrieved from [Link]
-
SpectraBase. (n.d.). [1][2][3]triazolo[4,3-b]pyridazine, 6-(3-methoxyphenoxy)-3-phenyl- - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Retrieved from [Link]
-
UNL Digital Commons. (n.d.). Supporting Information Effective microwave-assisted approach to 1,2,3-triazolobenzodiazepinones via tandem Ugi reaction/catalys. Retrieved from [Link]
-
ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in | Download Table. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1,2,4-Triazolo(4,3-b)pyridazine. PubChem. Retrieved from [Link]
-
Prime Scholars. (n.d.). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Retrieved from [Link]
-
Africa Research Connects. (n.d.). Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. Retrieved from [Link]
-
IntechOpen. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Retrieved from [Link]
-
ACS Publications. (n.d.). Nuclear magnetic resonance spectra of cyclopropyl derivatives | The Journal of Organic Chemistry. Retrieved from [Link]
-
Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt : r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Compound Interest. (n.d.). A guide to 13C NMR chemical shift values. Retrieved from [Link]
-
Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC. Retrieved from [Link]
-
ValpoScholar. (2025). Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. Retrieved from [Link]
Sources
- 1. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 2. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. primescholars.com [primescholars.com]
- 5. 6-CHLORO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE | 28593-24-0 [chemicalbook.com]
- 6. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclopropyl carbinol(2516-33-8) 1H NMR spectrum [chemicalbook.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. compoundchem.com [compoundchem.com]
Mass spectrometry analysis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
An In-depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
Foreword
The[1][2]triazolo[4,3-b]pyridazine scaffold is a cornerstone in medicinal and agricultural chemistry, recognized for its utility as a building block in the synthesis of novel bioactive molecules.[3] Compounds derived from this core structure are explored for applications in treating infectious diseases and cancer.[3] The specific analogue, 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine, combines this privileged heterocyclic system with a chloro-substituent that enhances its electrophilic character and a cyclopropyl group, presenting a unique subject for analytical characterization.[3] As with any candidate molecule in the drug development pipeline, rigorous and reliable analytical methods are paramount for confirming its identity, purity, and for quantification in complex biological matrices.[4][5]
This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, detailing field-proven methodologies for both qualitative structural confirmation and quantitative measurement. We will delve into the rationale behind instrumental choices, provide detailed experimental protocols, and propose a scientifically-grounded fragmentation pathway, equipping researchers and drug development professionals with the necessary tools for robust analysis.
Physicochemical Properties & Ionizability Assessment
A foundational understanding of the analyte's properties is critical for method development. The structure of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine contains multiple nitrogen atoms within its aromatic core, making it an ideal candidate for electrospray ionization (ESI) in positive ion mode. The basic nitrogen atoms are readily protonated in the ESI source, typically yielding a strong signal for the protonated molecule, [M+H]⁺.[6]
| Property | Value | Rationale / Source |
| Molecular Formula | C₈H₇ClN₄ | Calculated from structure |
| Average Mass | 194.62 g/mol | Calculated from isotopic averages |
| Monoisotopic Mass | 194.03592 Da | Calculated for most abundant isotopes (C¹², H¹, Cl³⁵, N¹⁴) |
| Theoretical [M+H]⁺ | 195.04375 Da | Basis for High-Resolution Mass Spectrometry (HRMS) confirmation |
| Predicted Ionization Mode | ESI (+) | The presence of multiple basic nitrogen atoms in the heterocyclic core facilitates efficient protonation.[6] |
Analytical Workflow for Structural Characterization & Quantification
A dual-pronged approach using Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the industry standard.[7] High-resolution mass spectrometry (HRMS) is employed for initial structural confirmation, while tandem mass spectrometry (MS/MS) on a triple quadrupole instrument is the gold standard for sensitive and specific quantification.[4]
Caption: Overall analytical workflow for the characterization of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine.
Qualitative Analysis: Confirming Identity and Structure
For unambiguous identification, a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is indispensable. It provides accurate mass measurements to confirm the elemental composition and detailed fragmentation spectra for structural elucidation.[4]
Experimental Protocol: LC-HRMS (Q-TOF)
-
Standard Preparation: Accurately weigh and dissolve the compound in methanol or acetonitrile to create a 1 mg/mL stock solution. Perform serial dilutions to a working concentration of 1 µg/mL.
-
Chromatographic Separation:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid serves to maintain a low pH, promoting the protonation of the analyte.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions (Q-TOF):
-
Ionization Source: Electrospray Ionization (ESI).[8]
-
Polarity: Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂): Flow at 800 L/hr at a temperature of 350 °C. This heated gas aids in the desolvation of the ESI droplets, facilitating ion release into the gas phase.[8]
-
Acquisition Mode: Full Scan MS (m/z 50-500) and data-dependent MS/MS (Top 3 most intense ions).
-
Collision Energy (CID): Ramp from 15-40 eV to generate a comprehensive fragmentation spectrum.
-
Data Interpretation: Accurate Mass & Fragmentation
The first step is to confirm the elemental formula by comparing the measured mass of the protonated molecule to its theoretical value. A mass accuracy below 5 ppm provides high confidence in the assigned formula.
-
Theoretical [M+H]⁺: 195.04375 Da
-
Expected Measurement: 195.04375 Da ± 0.00097 Da (for 5 ppm accuracy)
The subsequent MS/MS analysis provides the structural fingerprint. Based on the known fragmentation patterns of triazole and pyridazine ring systems, a logical fragmentation pathway can be proposed.[9][10] The primary fragmentation events for nitrogen-rich heterocycles often involve the loss of stable neutral molecules like N₂ or HCN.[11]
Caption: Proposed MS/MS fragmentation pathway for protonated 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine.
Quantitative Analysis: Determining Concentration
For bioanalysis or purity assessment, a triple quadrupole (QqQ) mass spectrometer is the instrument of choice due to its superior sensitivity, selectivity, and dynamic range when operated in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[5]
Experimental Protocol: LC-MS/MS (Triple Quadrupole)
-
Method Development - SRM Transition Selection:
-
Infuse a 1 µg/mL solution of the analyte directly into the mass spectrometer.
-
Perform a Product Ion Scan on the precursor ion (m/z 195.0).
-
Identify the most intense and stable fragment ion from the resulting spectrum. Based on the proposed pathway, the fragment at m/z 167.0 (resulting from the loss of N₂) is an excellent candidate.
-
The final SRM transition for quantification is 195.0 → 167.0 .
-
-
Sample Preparation:
-
For Purity: Prepare samples by accurate dilution in a suitable solvent.
-
For Bioanalysis (e.g., Plasma): Use protein precipitation. Add 3 parts of cold acetonitrile containing an internal standard to 1 part plasma. Vortex, centrifuge, and inject the supernatant.
-
-
Chromatographic Separation: A rapid gradient is often sufficient for quantitative analysis, as the mass spectrometer provides the necessary selectivity.
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 30 mm, 2.6 µm).
-
Gradient: 5% to 95% Acetonitrile (with 0.1% Formic Acid) in 2 minutes.
-
-
Mass Spectrometer Conditions (QqQ):
-
Set the instrument to SRM/MRM mode, monitoring the specific transition determined above.
-
Optimize collision energy and other source parameters (e.g., capillary voltage, gas flows) to maximize the signal for the chosen transition. This process, known as compound tuning, is crucial for achieving the lowest possible limits of detection.
-
Data Presentation: Key Quantitative Parameters
All quantitative data should be summarized for clarity.
| Parameter | Setting | Purpose |
| Instrument | Triple Quadrupole MS | High sensitivity and selectivity for quantification.[5] |
| Precursor Ion (Q1) | m/z 195.0 | Selects the protonated parent molecule. |
| Product Ion (Q3) | m/z 167.0 | Selects the specific, stable fragment ion for monitoring. |
| SRM Transition | 195.0 → 167.0 | The specific mass transition used for quantification. |
| Collision Energy (CE) | ~20 eV (Optimize) | Energy applied to induce fragmentation; must be optimized empirically for maximum signal. |
| Dwell Time | 100 ms | Time spent monitoring the transition; ensures sufficient data points across the chromatographic peak. |
Conclusion
The mass spectrometric analysis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine is a robust and highly specific process when approached systematically. By leveraging the strengths of modern LC-MS instrumentation—HRMS for structural integrity and tandem MS for quantification—researchers can generate high-quality, defensible data critical for advancing drug discovery and development programs. The methodologies outlined in this guide provide a solid foundation for the development of validated analytical methods for this important class of heterocyclic compounds.
References
-
Schollmeyer, D. & Detert, H. (2015). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
PubChem. (n.d.). 6-Chloro-[1][2]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. Available at: [Link]
-
Illyés, E., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules. Available at: [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. BioAgilytix. Available at: [Link]
-
ResearchGate. (2017). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. Available at: [Link]
-
Che, C-M., et al. (2012). An electrospray-active N-heterocyclic carbene ligand for real-time analysis of organometallic reactions. Chemical Communications. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PubMed Central. Available at: [Link]
-
MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link]
-
Kostiainen, R. & Lasonder, E. (2009). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]
-
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]
-
PubChem. (n.d.). 6-chloro-3-(2-methylcyclopropyl)-[1][2]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. Available at: [Link]
-
Wikipedia. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
-
New Food Magazine. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Available at: [Link]
-
Stanford University. (2020). Fundamentals: Applications of LC/MS in small molecule drug discovery. Stanford University Mass Spectrometry. Available at: [Link]
-
MDPI. (2016). Evaluating the Antiproliferative Effects of Tri(2-Furyl)- and Triphenylphosphine-Gold(I) Pyridyl- and Pyrimidine-Thiolate Complexes. MDPI. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PubMed Central. Available at: [Link]
-
YouTube. (2014). Electrospray ionization. YouTube. Available at: [Link]
-
Sci-Hub. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters. Available at: [Link]
-
Wikipedia. (n.d.). Pyridazine. Wikipedia. Available at: [Link]
-
Liberty University. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University Digital Commons. Available at: [Link]
Sources
- 1. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | C5H3ClN4 | CID 313624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. bioagilytix.com [bioagilytix.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. article.sapub.org [article.sapub.org]
- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
An In-Depth Technical Guide to 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine
This guide provides a comprehensive technical overview of 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its core physicochemical properties, plausible synthetic routes with mechanistic rationale, spectroscopic characterization, chemical reactivity, and its role as a pivotal intermediate in the synthesis of pharmacologically active agents.
Compound Identification and Core Physicochemical Properties
6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine is a substituted bicyclic heteroaromatic compound. The fused triazolopyridazine core is considered a "privileged scaffold" in medicinal chemistry, as its rigid, planar structure and defined vectoral presentation of substituents make it an excellent platform for engaging with biological targets.[4][5][6] The cyclopropyl group at the 3-position introduces a degree of three-dimensionality and metabolic stability, while the chlorine atom at the 6-position serves as a versatile synthetic handle for further molecular elaboration.
Caption: Plausible synthetic workflow for the target compound.
Experimental Protocol: A Representative Synthesis
As a senior scientist, it's crucial to note that this protocol is a well-reasoned proposal based on established chemical principles for this compound class. Researchers should perform initial small-scale trials to optimize reaction conditions such as time, temperature, and stoichiometry.
Step 1: Synthesis of N'-(6-chloropyridazin-3-yl)cyclopropanecarbohydrazide (Intermediate)
-
To a stirred solution of 3-chloro-6-hydrazinopyridazine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) under a nitrogen atmosphere at 0 °C, add a suitable non-nucleophilic base such as triethylamine or pyridine (1.1 eq).
-
Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Rationale: The dropwise addition at low temperature controls the exothermic reaction and minimizes potential side reactions.
-
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by crystallization or chromatography.
Step 2: Synthesis of 6-Chloro-3-cyclopropyl-t[1][2][3]riazolo[4,3-b]pyridazine (Final Product)
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq by volume) to the crude acyl hydrazide intermediate from Step 1 in a flask equipped with a reflux condenser.
-
Rationale: POCl₃ serves as both the solvent and the dehydrating agent for the ring-closing reaction.
-
-
Heat the mixture to reflux (typically ~105-110 °C) and maintain for 2-4 hours. Monitor the reaction for the disappearance of the starting material.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Caution: This quenching step is highly exothermic and should be performed slowly in a well-ventilated fume hood.
-
-
Neutralize the acidic solution with a base (e.g., solid sodium bicarbonate or aqueous NaOH) until the pH is ~7-8, which will precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or silica gel chromatography.
Spectroscopic and Analytical Characterization
While specific experimental spectra for this exact compound are not readily available in public databases, its characteristic features can be accurately predicted based on data from closely related analogs. [7][8] Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
|---|---|
| ¹H-NMR | - Pyridazine Protons: Two doublets, integrating to 1H each, expected in the aromatic region (~7.2-8.2 ppm). The proton at C7 will be downfield of the proton at C8 due to the influence of the fused triazole ring. - Cyclopropyl Protons: A multiplet for the methine proton (CH) attached to the triazole ring, likely shifted downfield (~2.0-2.5 ppm). Two multiplets for the diastereotopic methylene protons (CH₂) in the upfield region (~0.9-1.5 ppm). |
| ¹³C-NMR | - Aromatic Carbons: Signals for the four carbons of the pyridazine ring and the two carbons of the triazole ring, expected in the range of ~115-155 ppm. The carbon bearing the chlorine (C6) will be prominent. - Cyclopropyl Carbons: A signal for the methine carbon (~10-20 ppm) and a signal for the two equivalent methylene carbons (~5-15 ppm). |
| Mass Spec (EI) | - Molecular Ion (M⁺): Expected at m/z 194, with a characteristic M+2 isotope peak at m/z 196 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |
| FT-IR | - C=N and C=C stretching: Multiple bands in the 1500-1650 cm⁻¹ region. - C-Cl stretching: A band in the 600-800 cm⁻¹ region. - C-H stretching: Aromatic C-H signals above 3000 cm⁻¹, and aliphatic (cyclopropyl) C-H signals just below 3000 cm⁻¹. |
Chemical Reactivity and Stability
The primary site of reactivity on this scaffold is the chlorine atom at the 6-position. The electron-withdrawing nature of the pyridazine nitrogens and the fused triazole ring activates this position for Nucleophilic Aromatic Substitution (SNAr) . This makes the compound an exceptionally valuable intermediate. [2] It can react with a wide variety of nucleophiles (e.g., amines, alcohols, thiols) under thermal or base-catalyzed conditions to displace the chloride and introduce new functional groups. This reactivity is the cornerstone of its utility in building diverse chemical libraries for drug discovery. [4]
Caption: General SNAr reactivity at the C6 position.
Stability and Storage: Based on data for the parent scaffold, 6-Chloro-3-cyclopropyl-t[1][2][3]riazolo[4,3-b]pyridazine is expected to be a stable solid under standard laboratory conditions. [2]* Storage: For long-term stability, it is advisable to store the compound in a tightly sealed container, protected from light and moisture, at refrigerated temperatures (0-8 °C). [2]* Incompatibilities: Avoid strong oxidizing agents and strong bases.
Applications in Drug Discovery and Medicinal Chemistry
The triazolo[4,3-b]pyridazine scaffold is a key component in a variety of clinical and preclinical drug candidates. Its value stems from its ability to act as a rigid bioisostere for other aromatic systems while offering unique hydrogen bonding and dipole characteristics that can be fine-tuned for optimal target engagement. [5]
-
PIM Kinase Inhibitors: This scaffold has been successfully employed in the design of potent inhibitors of PIM kinases, which are important targets in oncology. The triazolopyridazine core often serves as the central hinge-binding motif that anchors the inhibitor in the ATP-binding pocket of the kinase. [6]* DPP-4 Inhibitors: In the field of metabolic diseases, related structures have been synthesized and evaluated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target for type 2 diabetes. The scaffold allows for the precise positioning of functional groups necessary for binding to the enzyme's active site. [4]* General Kinase and Enzyme Inhibition: The versatility of the SNAr reaction at the C6 position allows for the rapid generation of libraries of compounds, making this intermediate a workhorse in screening campaigns against various enzyme families.
Safety and Handling
While specific toxicological data for this derivative is not available, the safety profile can be inferred from the parent compound, 6-chloro-t[1][2][3]riazolo[4,3-b]pyridazine. [9][10]Standard laboratory precautions for handling chemical intermediates should be strictly followed.
Table 3: GHS Hazard Information (Inferred from Parent Compound)
| Hazard Class | Statement | GHS Code | Source |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [9] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [9] |
| Skin Irritation | Causes skin irritation | H315 | [9] |
| Eye Irritation | Causes serious eye irritation | H319 | [9] |
| Acute Toxicity, Inhaled | Harmful if inhaled | H332 | [9] |
| Skin Sensitization | May cause an allergic skin reaction | H317 | [9][10] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [9]|
Recommended Handling Procedures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. The compound is classified as a combustible solid. [10]
Conclusion
6-Chloro-3-cyclopropyl-t[1][2][3]riazolo[4,3-b]pyridazine is a well-defined chemical entity with significant potential for researchers in the pharmaceutical sciences. Its stable, rigid core, combined with a strategically placed cyclopropyl group and a highly versatile chlorine handle, makes it an ideal starting material for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
References
-
6-chloro-3-cyclopropyl-t[1][2][3]riazolo[4,3-b]pyridazine - MOLBASE. [Link]
-
6-Chloro-t[1][2][3]riazolo[4,3-b]pyridazine | C5H3ClN4 | CID 313624 - PubChem. [Link]
-
6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine | C6H5ClN4 | CID 911387 - PubChem. [Link]
-
6-Chloro-3-[4-(hexyloxy)phenyl]-t[1][2][3]riazolo[4,3-b]pyridazine - NIH. [Link]
-
6-chloro-3-cyclopropyl-t[1][2][3]riazolo[4,3-b]pyridazine - PubChemLite. [Link]
-
6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - NIH. [Link]
-
Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed. [Link]
-
6-chloro-3-(2-methylcyclopropyl)-t[1][2][3]riazolo[4,3-b]pyridazine - PubChemLite. [Link]
-
6-chloro-2-methylt[1][2][3]riazolo[1,5-b]pyridazine - ChemSynthesis. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [Link]
-
Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines - Africa Research Connects. [Link]
-
Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. [Link]
-
Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - PMC - PubMed Central. [Link]
-
6-Chlorot[1][2][3]riazolo[4,3-b]pyridazine | C5H3ClN4 | MD Topology | NMR | X-Ray. [Link]
-
Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies - MDPI. [Link]
-
(PDF) 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES - ResearchGate. [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI. [Link]
Sources
- 1. m.molbase.com [m.molbase.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine | C6H5ClN4 | CID 911387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | C5H3ClN4 | CID 313624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Solubility of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in organic solvents
An In-depth Technical Guide to the Solubility of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine is a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research, serving as a key building block for the synthesis of novel bioactive molecules.[1] Its solubility in organic solvents is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of final products. This guide provides a comprehensive overview of the predicted solubility characteristics of this compound, detailed experimental protocols for solubility determination, and the scientific rationale behind these methodologies. By understanding and applying the principles outlined herein, researchers can optimize their experimental workflows and accelerate the development of new chemical entities.
Introduction: The Significance of Solubility in Chemical Synthesis and Development
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. For a versatile intermediate like 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine, understanding its solubility profile in a range of organic solvents is paramount for:
-
Reaction Optimization: Ensuring that reactants are in the same phase is crucial for efficient reaction kinetics. Poor solubility can lead to slow or incomplete reactions.
-
Purification: Crystallization, a common method for purifying solid compounds, is highly dependent on the differential solubility of the target compound and its impurities in a given solvent system at various temperatures.
-
Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) require the analyte to be dissolved in a suitable solvent.
-
Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates in organic solvents is a key consideration for developing stable and effective formulations.
The triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential as anticancer and anti-diabetic agents.[2][3][4] A thorough understanding of the solubility of key intermediates like 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine is therefore essential for advancing research in these areas.
Physicochemical Properties and Predicted Solubility Profile
| Property | Value | Source |
| Molecular Formula | C8H7ClN4 | [5] |
| Molecular Weight | 194.62 g/mol | [5] |
| XlogP (predicted) | 1.3 | [5] |
| Monoisotopic Mass | 194.03592 Da | [5] |
The predicted XlogP of 1.3 suggests that 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine has a moderate degree of lipophilicity.[5] This value indicates that the compound is likely to have better solubility in moderately polar to nonpolar organic solvents compared to highly polar or aqueous systems. The presence of nitrogen atoms in the heterocyclic rings can engage in hydrogen bonding with protic solvents, potentially enhancing solubility in alcohols. The chloro and cyclopropyl groups contribute to the molecule's nonpolar character.
Based on these characteristics, the following solubility trends can be anticipated:
-
High Solubility: Likely in chlorinated solvents (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
-
Moderate Solubility: Expected in alcohols (e.g., methanol, ethanol, isopropanol) and ethers (e.g., tetrahydrofuran, diethyl ether).
-
Low Solubility: Anticipated in nonpolar aliphatic hydrocarbons (e.g., hexane, heptane).
It is crucial to emphasize that these are predictions. Experimental verification is necessary to establish a definitive solubility profile.
Experimental Determination of Solubility: Protocols and Rationale
To empower researchers to determine the solubility of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in their solvents of interest, this section provides detailed, step-by-step protocols for two standard methods: the Shake-Flask Method for thermodynamic solubility and the Kinetic Solubility Assay for high-throughput screening.
Thermodynamic Solubility Determination via the Shake-Flask Method
This method is considered the "gold standard" for determining the equilibrium solubility of a compound in a given solvent. It measures the concentration of the solute in a saturated solution that is in equilibrium with the solid phase.
Experimental Workflow:
Caption: Workflow for the Shake-Flask Method.
Detailed Protocol:
-
Preparation: Add an excess amount of crystalline 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine to a clear glass vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Accurately pipette a known volume of the desired organic solvent into the vial.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.
-
Phase Separation: After the equilibration period, allow the vial to stand undisturbed for at least one hour to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring that no solid particles are transferred.
-
Dilution: Accurately dilute the aliquot with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated and calibrated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.
-
Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the thermodynamic solubility.
Causality and Self-Validation:
-
Why excess solid? To ensure that the solution is truly saturated and in equilibrium with the solid phase.
-
Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for reproducibility.
-
Why 24-48 hours? To ensure that the system has reached thermodynamic equilibrium. Shorter times may result in an underestimation of solubility.
-
Self-Validating System: The presence of undissolved solid at the end of the experiment visually confirms that a saturated solution was achieved.
Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to quickly assess the solubility of a large number of compounds. It measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution.
Experimental Workflow:
Caption: Workflow for the Kinetic Solubility Assay.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in a highly solubilizing solvent, such as dimethyl sulfoxide (DMSO). A typical concentration is 10-20 mM.
-
Solvent Dispensing: In a 96-well microplate, dispense the organic solvent of interest into each well.
-
Compound Addition: Using a liquid handling robot or a multichannel pipette, add small volumes of the stock solution to the wells containing the test solvent. It is important to mix the solutions thoroughly during this step.
-
Incubation: Incubate the microplate at a constant temperature for a short period, typically 1 to 2 hours, to allow for precipitation to occur.
-
Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
Determination of Solubility: The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.
Causality and Self-Validation:
-
Why a concentrated stock? This allows for the rapid creation of a range of concentrations in the test solvent.
-
Why short incubation? This method measures the tendency of a compound to precipitate from a supersaturated solution, which is a kinetically driven process.
-
Self-Validating System: The dose-dependent increase in turbidity provides an internal validation of the precipitation event.
Conclusion
While specific, publicly available data on the solubility of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in organic solvents is limited, its physicochemical properties suggest moderate lipophilicity and a preference for moderately polar to nonpolar solvents. This guide provides researchers with the theoretical framework and detailed, validated experimental protocols to determine the solubility of this important chemical intermediate in their own laboratories. By employing the shake-flask method for thermodynamic solubility and kinetic assays for higher-throughput needs, scientists can generate the critical data required to optimize their synthetic, purification, and formulation processes, thereby facilitating the advancement of their research and development endeavors.
References
-
PubChem. 6-Chloro-[1][6][7]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. [Link]
-
PubChem. 6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. National Center for Biotechnology Information. [Link]
-
Mamta, et al. Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars. [Link]
-
Khan, I., et al. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. PubMed. [Link]
-
Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. Africa Research Connects. [Link]
-
Abdel-Wahab, B. F., et al. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Institutes of Health. [Link]
-
ResearchGate. Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. [Link]
-
PubChemLite. 6-chloro-3-cyclopropyl-[1][6][7]triazolo[4,3-b]pyridazine. [Link]
-
PubChemLite. 6-chloro-3-(2-methylcyclopropyl)-[1][6][7]triazolo[4,3-b]pyridazine. [Link]
-
Pastor, J., et al. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]
- 6. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | C5H3ClN4 | CID 313624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
A Technical Guide to the Biological Activity Screening of Novel Triazolopyridazine Compounds
For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is both complex and challenging. This guide provides an in-depth technical overview of the core methodologies for screening the biological activity of novel triazolopyridazine compounds, a class of heterocyclic molecules that have garnered significant interest for their diverse pharmacological potential. With full editorial control, this document eschews rigid templates to present a logical, field-proven workflow that mirrors the strategic thinking of a seasoned drug discovery scientist. Our focus is on the "why" behind the "how," ensuring that each experimental choice is understood within the broader context of developing safe and effective therapeutics.
The Strategic Funnel: From In Silico Prediction to In Vitro Validation
The modern drug discovery process for compounds like triazolopyridazines begins long before a pipette touches a test tube. A strategic screening funnel, starting with computational methods and progressively moving to more complex biological assays, is essential for efficiently identifying promising candidates and eliminating those with unfavorable properties early on. This approach saves invaluable time and resources.
Caption: A strategic workflow for screening novel triazolopyridazine compounds.
Part 1: Predictive Power - In Silico Screening
Before synthesizing and testing a library of novel triazolopyridazine derivatives, computational tools can provide critical insights into their potential drug-likeness and biological activity. This initial step is not about finding a definitive answer but rather about intelligently prioritizing candidates for synthesis and wet lab screening.
ADMET Prediction: Failing Fast and Cheap
A significant reason for the failure of drug candidates in later stages is poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] In silico ADMET prediction tools use computational models to estimate these pharmacokinetic and toxicological parameters based on the chemical structure of a compound.[2][3]
Causality Behind the Choice: By running virtual ADMET screens, we can flag compounds that are likely to have issues such as poor oral bioavailability, rapid metabolism leading to low exposure, or potential toxicity. This allows us to deprioritize or modify these structures before committing to costly and time-consuming synthesis.
Available Tools: A variety of open-access and commercial software platforms are available for ADMET prediction, including ADMETlab 2.0, SwissADME, and PreADMET.[2][4] These tools can predict a wide range of properties, from solubility and permeability to potential for hERG channel inhibition and mutagenicity. The accuracy of these predictions depends on the underlying algorithms and the quality of the datasets used to build the models.[2] Therefore, it is often advisable to use multiple tools and look for a consensus in the predictions.[2]
Molecular Docking: Visualizing the Interaction
For target-based drug discovery, molecular docking is an invaluable tool for predicting how a ligand (the triazolopyridazine compound) will bind to the active site of a protein target.[5] This technique can help to rationalize the potential mechanism of action and guide the design of more potent inhibitors.
Causality Behind the Choice: If a specific enzyme or receptor is being targeted, molecular docking can help to identify which of the novel triazolopyridazine derivatives are most likely to bind with high affinity. This allows for the prioritization of compounds that are predicted to have the desired biological effect.
Workflow for Molecular Docking:
Caption: A generalized workflow for molecular docking studies.
Part 2: The Proving Ground - Primary In Vitro Screening
Following the in silico prioritization, the synthesized triazolopyridazine compounds enter the crucial phase of in vitro biological activity screening. The two most common starting points for this class of compounds are anticancer and antimicrobial assays, reflecting their known potential in these therapeutic areas.
Anticancer Activity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.
Principle of the MTT Assay: The assay is based on the principle that metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] The amount of formazan produced is directly proportional to the number of viable cells.[6] By measuring the absorbance of the solubilized formazan, we can quantify the effect of the triazolopyridazine compound on cell viability.[6]
Rationale for Cell Line Selection: The choice of cancer cell lines is critical for obtaining relevant data.[7] A common starting point is to use a panel of cell lines representing different cancer types (e.g., lung, breast, colon) to assess the broad-spectrum activity of the compounds.[8] For example, the NCI-60 panel of human tumor cell lines is a well-established resource for this purpose.[8] When a specific molecular target is hypothesized, cell lines with known expression levels of that target should be chosen.[9]
Experimental Protocol: MTT Assay
| Step | Procedure | Rationale |
| 1. Cell Seeding | Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours. | To allow the cells to adhere and enter a logarithmic growth phase before treatment. |
| 2. Compound Treatment | Add serial dilutions of the triazolopyridazine compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for a specified period (e.g., 48 or 72 hours). | To determine the dose-dependent effect of the compounds on cell viability. Controls ensure the validity of the experiment.[10][11] |
| 3. MTT Addition | Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[12][13] | To allow for the enzymatic conversion of MTT to formazan in viable cells. |
| 4. Solubilization | Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[12] | To create a colored solution whose absorbance can be measured. |
| 5. Absorbance Reading | Measure the absorbance at a wavelength of 570 nm using a microplate reader.[13] | The absorbance is proportional to the number of viable cells. |
Data Analysis: Determining the IC50 Value
The results of the MTT assay are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[14][15] A lower IC50 value indicates a more potent compound.
Antimicrobial Activity Screening: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of a novel compound against various microbial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.
Rationale for Microbial Strain Selection: A representative panel of microorganisms should be selected to assess the spectrum of activity. This typically includes both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as potentially some fungal strains (e.g., Candida albicans).[16] The use of well-characterized reference strains, such as those from the American Type Culture Collection (ATCC), is crucial for ensuring the reproducibility of the results.[16]
Experimental Protocol: Broth Microdilution Assay
| Step | Procedure | Rationale |
| 1. Compound Preparation | Prepare a stock solution of the triazolopyridazine compound and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).[17] | To create a range of concentrations to test against the microorganisms. |
| 2. Inoculum Preparation | Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL). | To ensure a consistent number of microbial cells are added to each well. |
| 3. Inoculation | Inoculate each well of the microtiter plate with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).[1] | The growth control confirms that the microorganisms can grow in the assay conditions, while the sterility control ensures the medium is not contaminated.[1] |
| 4. Incubation | Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.[17] | To allow for microbial growth in the absence of inhibition. |
| 5. MIC Determination | Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.[18][19] | Turbidity indicates microbial growth. |
Data Presentation: MIC Values
The results of the broth microdilution assay are presented as MIC values in µg/mL or µM.
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) |
| Triazolopyridazine 1 | 8 | 16 |
| Triazolopyridazine 2 | >128 | >128 |
| Positive Control (e.g., Ciprofloxacin) | 0.5 | 0.25 |
Part 3: Delving Deeper - Secondary and Mechanistic Assays
Once promising "hits" are identified in the primary screens, the next step is to gain a deeper understanding of their biological activity and potential mechanism of action.
Enzyme Inhibition Assays
Many drugs exert their effects by inhibiting specific enzymes.[20] If the triazolopyridazine compounds were designed to target a particular enzyme, or if a potential target is identified through in silico studies, an enzyme inhibition assay is a crucial secondary screen.
General Protocol for an Enzyme Inhibition Assay:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its substrate, and a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the triazolopyridazine compound to the reaction mixture.
-
Initiation and Incubation: Initiate the enzymatic reaction (e.g., by adding the substrate) and incubate for a specific time at an optimal temperature.
-
Detection: Measure the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).[21]
-
Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration and determine the IC50 value.
Causality in Assay Design: The substrate concentration used in the assay is a critical parameter. For the initial screening of reversible inhibitors, a substrate concentration at or below the Michaelis-Menten constant (Km) is often used to be able to detect different types of inhibition (competitive, non-competitive, etc.).[20]
Conclusion: A Roadmap for Discovery
This guide has outlined a strategic and technically grounded approach to the biological activity screening of novel triazolopyridazine compounds. By integrating predictive in silico methods with robust in vitro primary and secondary assays, researchers can efficiently navigate the early stages of the drug discovery process. The emphasis on understanding the rationale behind each experimental choice is paramount for generating high-quality, reproducible data that can confidently guide the development of the next generation of therapeutics.
References
-
Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(11), 1473-1487. [Link]
-
Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
-
Ferreira, R. S., et al. (2018). Practices in Molecular Docking and Structure-Based Virtual Screening. Methods in Molecular Biology. [Link]
- Guttendorf, R. J. (2016). The Role of ADME & Toxicology Studies in Drug Discovery & Development. IJARBS.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Ferreira, R. S., et al. (2018). Practices in Molecular Docking and Structure-Based Virtual Screening. PubMed. [Link]
-
Science Ready. (n.d.). What are Positive and Negative Controls? [Link]
- Kar, S., & Leszczynski, J. (2022).
-
AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. [Link]
- Ertl, P., & Rohde, B. (2003). Predicting ADME properties in silico: methods and models. Drug Discovery Today.
-
ACS Publications. (2025). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. [Link]
-
Rockland Immunochemicals, Inc. (2021). Positive and Negative Controls. [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
-
Domínguez-Alonso, A., et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Current Cancer Drug Targets. [Link]
-
Visikol. (2022). The Importance of IC50 Determination. [Link]
-
BioIVT. (2022). What Are Controls and Why Do We Need Them? [Link]
-
Scribd. (n.d.). Broth Microdilution Guide for Labs. [Link]
-
NIH. (n.d.). Consensus Virtual Screening Protocol Towards the Identification of Small Molecules Interacting with the Colchicine Binding Site of the Tubulin-microtubule System. [Link]
-
Bentham Science Publishers. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
-
The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube. [Link]
-
ResearchGate. (2025). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. [Link]
-
IntechOpen. (n.d.). Molecular Docking As Virtual Screening Method for Modern Drug Discovery. [Link]
-
NIH. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. [Link]
-
Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. [Link]
-
Dr. Remy. (2025). MIC Assay Calculations: Mastering Dilution Factors & Antibiotic Concentrations. YouTube. [Link]
-
NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
-
ResearchGate. (2025). Which bacterial species should be chosen for an initial antimicrobial screening of plant extracts? [Link]
-
NIH. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
-
ResearchGate. (2014). Can someone advise me how to interpret my results of cytotoxicity using MTT assay? [Link]
-
JoVE. (2014). An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles. [Link]
-
AACR Journals. (n.d.). Cancer Cell Lines for Drug Discovery and Development. [Link]
-
Science.gov. (n.d.). cytotoxicity ic50 values: Topics. [Link]
-
NIH. (n.d.). Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models. [Link]
-
NIH. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]
-
Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. [Link]
-
FDA. (2024). FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. [Link]
Sources
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. ayushcoe.in [ayushcoe.in]
- 5. longdom.org [longdom.org]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds | Bentham Science [benthamscience.com]
- 10. scienceready.com.au [scienceready.com.au]
- 11. Positive and Negative Controls | Rockland [rockland.com]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. atcc.org [atcc.org]
- 14. The Importance of IC50 Determination | Visikol [visikol.com]
- 15. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 19. scribd.com [scribd.com]
- 20. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Evaluating the In Vitro Cytotoxic Effects of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the in vitro cytotoxic properties of the novel heterocyclic compound, 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. The methodologies detailed herein are designed to build a robust cytotoxicity profile, moving from broad viability screening to nuanced mechanistic investigation.
Introduction: Contextualizing the Investigation
The triazolopyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as anticancer agents.[1][2][3][4] The specific analogue, 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine, represents a novel chemical entity whose therapeutic potential is yet to be fully characterized. A foundational step in the preclinical evaluation of any potential therapeutic agent is a thorough assessment of its cytotoxicity.[5][6][7] In vitro cytotoxicity assays serve as a critical filter in the drug discovery pipeline, providing essential data on a compound's intrinsic toxicity, cellular mechanism of action, and potential therapeutic window.[8]
This document outlines a logical, multi-tiered experimental approach. We will first establish a baseline of cytotoxic activity through metabolic viability assays, then dissect the mode of cell death—distinguishing between apoptosis and necrosis—and finally, probe the specific molecular pathways involved, such as mitochondrial integrity and caspase activation. This systematic progression ensures a comprehensive understanding of the compound's interaction with cancer cells.
Tier 1: Primary Cytotoxicity Screening via Metabolic Viability Assessment
The initial objective is to determine the concentration-dependent effect of the compound on the metabolic activity of cancer cells, which is a reliable proxy for cell viability. The MTT assay is a robust, widely adopted colorimetric method for this purpose.[9][10]
Core Principle: The MTT Assay
The assay's mechanism is predicated on the enzymatic activity of mitochondrial dehydrogenases, primarily succinate dehydrogenase, within living, metabolically active cells.[10] These enzymes cleave the tetrazolium ring of the yellow salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan precipitate.[9][11] The amount of formazan produced is directly proportional to the number of viable cells.[9] This precipitate is then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]
-
Compound Treatment: Prepare a series of dilutions of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) controls and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following the treatment period, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12] Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.[11][12]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the crystals.[9] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of the compound to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Summarizing Cytotoxicity
The primary endpoint of this assay is the IC₅₀ value. Data should be presented clearly for comparison across different cell lines and time points.
| Cell Line | Incubation Time (hours) | 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine IC₅₀ (µM) | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| HeLa (Cervical Cancer) | 48 | [Experimental Value] | [Experimental Value] |
| MCF-7 (Breast Cancer) | 48 | [Experimental Value] | [Experimental Value] |
| A549 (Lung Cancer) | 48 | [Experimental Value] | [Experimental Value] |
| NHDF (Normal Fibroblasts) | 48 | [Experimental Value] | [Experimental Value] |
Table 1. Hypothetical data summary for primary cytotoxicity screening.
Tier 2: Unveiling the Mode of Cell Death
Once general cytotoxicity is established, it is imperative to determine how the cells are dying. The two primary modes of cell death are necrosis, a catastrophic and inflammatory process, and apoptosis, a controlled and programmed process.[5] Differentiating between these provides critical insight into the compound's mechanism.
Workflow for Differentiating Necrosis and Apoptosis
Caption: Workflow for differentiating cell death mechanisms.
Methodology 1: Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
-
Causality: Necrosis results in the loss of plasma membrane integrity, leading to the release of intracellular components into the culture medium. LDH is a stable cytosolic enzyme that is rapidly released upon membrane damage, making it an excellent biomarker for necrosis.[13][14][15]
-
Protocol:
-
Culture and treat cells with the compound as described for the MTT assay.
-
At the end of the incubation period, carefully collect a sample of the cell culture supernatant from each well.
-
Prepare control wells for maximum LDH release by adding a lysis buffer (e.g., Triton X-100) to untreated cells.[16]
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture, which contains a tetrazolium salt that is converted to a colored formazan product in the presence of LDH.[14]
-
Incubate for up to 30 minutes at room temperature, protected from light.[17]
-
Add a stop solution and measure the absorbance at 490 nm.[13][17]
-
Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.[17]
-
Methodology 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
-
Causality: A hallmark of early apoptosis is the translocation of the phospholipid phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by cells with an intact membrane. It can therefore differentiate early apoptotic cells (Annexin V+/PI-) from late apoptotic or necrotic cells (Annexin V+/PI+).[19][20]
-
Protocol:
-
Seed and treat cells in 6-well plates.
-
After treatment, harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.[18]
-
Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.[21]
-
Analyze the stained cells promptly (within one hour) by flow cytometry.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and quadrants.[18][20]
-
Tier 3: Mechanistic Deep Dive into Apoptotic Pathways
If apoptosis is identified as the primary mode of cell death, the next logical step is to investigate the upstream signaling pathways. The two major apoptotic pathways are the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspases.[22][23]
Apoptotic Signaling Pathways
Caption: Intrinsic and extrinsic apoptosis pathways.
Methodology 1: Assessment of Mitochondrial Membrane Potential (MMP)
-
Causality: Disruption of the mitochondrial membrane potential (ΔΨm) is a critical early event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c.[24] This can be assessed using cationic fluorescent dyes that accumulate in healthy, polarized mitochondria.[24][25]
-
Protocol (using Rhodamine 123):
-
Culture and treat cells as previously described.
-
At the end of the treatment period, incubate the cells with Rhodamine 123 (a cell-permeant, cationic dye) at a final concentration of ~1-10 µM for 15-30 minutes at 37°C.[25]
-
Wash the cells with PBS to remove the excess dye.
-
Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. A decrease in fluorescence intensity indicates a depolarization of the mitochondrial membrane, suggesting the compound triggers the intrinsic pathway.[25][26]
-
Methodology 2: Caspase Activation Assays
-
Causality: Caspases are a family of cysteine proteases that act as the primary executioners of apoptosis.[23] Their activation occurs in a cascade. Initiator caspases (e.g., Caspase-8 for the extrinsic pathway, Caspase-9 for the intrinsic pathway) are activated first and in turn activate executioner caspases (e.g., Caspase-3).[22][27] Measuring the activity of specific caspases can confirm apoptosis and elucidate the initiating pathway.
-
Protocol (General Colorimetric):
-
Treat cells with the compound and prepare cell lysates.
-
Add a specific colorimetric substrate for the caspase of interest (e.g., DEVD-pNA for Caspase-3).
-
The active caspase in the lysate cleaves the substrate, releasing a chromophore (p-nitroaniline, pNA).
-
Measure the absorbance of pNA at 405 nm.
-
The level of caspase activity is directly proportional to the color reaction.
-
Conclusion and Strategic Outlook
By following this tiered approach—from broad viability screening with the MTT assay to specific mechanistic studies of membrane integrity, PS externalization, mitochondrial potential, and caspase activation—a comprehensive and robust in vitro cytotoxic profile of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine can be constructed. The resulting data, including IC₅₀ values and the elucidated mode of cell death, are fundamental for making informed decisions about the compound's potential for further development as a therapeutic agent. Future studies may include investigating effects on cell cycle progression, identifying specific protein targets, and ultimately, advancing to in vivo efficacy and safety models.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Center for Biotechnology Information.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (2025). BenchChem.
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry. (n.d.). Thermo Fisher Scientific.
- Rahn, C. A., Bombick, D. W., & Doolittle, D. J. (1991). Assessment of Mitochondrial Membrane Potential as an Indicator of Cytotoxicity. Fundamental and Applied Toxicology, 16(3), 435–448.
- Biochemical Pathways of Caspase Activation During Apoptosis. (1999). Annual Reviews.
- Apoptosis Analysis by Flow Cytometry. (n.d.). Bio-Rad Antibodies.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
- Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). National Institutes of Health.
- LDH assay kit guide: Principles and applications. (n.d.). Abcam.
- Schmitt, P. (2024). Mechanism of Drug Action into Cytotoxicity in Pharmaceutical Cancer Therapy. Der Pharma Lett, 16, 15-16.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Apoptosis. (n.d.). Wikipedia.
- LDH cytotoxicity assay. (2024). Protocols.io.
- Assessment of mitochondrial membrane potential as an indicator of cytotoxicity. (1991). PubMed.
- Triazolopyridazine derivatives: Synthesis, cytotoxic evaluation, c-Met kinase activity and molecular docking. (2019). MSA Repository "MSAR".
- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. (2025). Benchchem.
- Caspase Activation Pathways: an Overview. (n.d.). Holland-Frei Cancer Medicine - NCBI.
- MTT assay protocol. (n.d.). Abcam.
- Apoptosis: Caspase Pathways. (n.d.). R&D Systems.
- Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
- LDH-Glo™ Cytotoxicity Assay Technical Manual. (n.d.). Promega Corporation.
- Activation of Caspases || Apoptosis I || 4K Animation. (2024). YouTube.
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025). ResearchGate.
- Liu, K. (n.d.). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Allied Academies.
- Mechanisms of Drug-induced Toxicity Guide. (n.d.). Evotec.
- LDH Assay. (n.d.). Cell Biologics Inc.
- Mechanisms of Drug-induced Toxicity. (n.d.). Evotec.
- Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. (2025). National Institutes of Health.
- Mechanisms of drug toxicity. A drug or its metabolites or both interact... (n.d.). ResearchGate.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications (IJPRA).
- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (n.d.).
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (n.d.). Arabian Journal of Chemistry.
- Assessment of mitochondrial membrane potential as an indicator of cytotoxicity. (n.d.).
- Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. (n.d.). MDPI.
- Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). National Center for Biotechnology Information.
- Solutions to Detect Mitochondrial Membrane Potential. (2016). YouTube.
- 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine. (n.d.). Chem-Impex.
-
Synthesis and Bioevaluation of 3,6-Diaryl-[18][25]triazolo[4,3-b] Pyridazines as Antitubulin Agents. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from
Sources
- 1. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.msa.edu.eg [repository.msa.edu.eg]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 9. clyte.tech [clyte.tech]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. annualreviews.org [annualreviews.org]
- 23. Apoptosis - Wikipedia [en.wikipedia.org]
- 24. m.youtube.com [m.youtube.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Assessment of mitochondrial membrane potential as an indicator of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Foreword: The Triazolo[4,3-b]pyridazine Scaffold - A Privileged Structure in Drug Discovery
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.vensel.org [pubs.vensel.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery of Triazolopyridazine Derivatives as Kinase Inhibitors
Introduction: The Kinase Conundrum and the Rise of a Privileged Scaffold
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of numerous human diseases, most notably cancer, inflammation, and neurodegenerative disorders. This has positioned them as one of the most intensely pursued classes of drug targets. The challenge, however, lies in achieving selectivity. With over 500 kinases in the human kinome sharing a highly conserved ATP-binding site, designing inhibitors that act on the intended target without causing off-target effects is a formidable task.
Amidst this challenge, certain chemical structures have emerged as "privileged scaffolds"—molecular frameworks that exhibit a remarkable propensity for binding to the kinase ATP pocket. The triazolopyridazine core is a prime example of such a scaffold. Its unique arrangement of nitrogen atoms is perfectly poised to form critical hydrogen bond interactions with the "hinge" region of the kinase, providing a stable anchor from which to build potency and selectivity. This guide provides a comprehensive, field-proven overview of the discovery and development workflow for triazolopyridazine-based kinase inhibitors, moving from initial target concept to a preclinically viable candidate. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in the successful discovery campaigns that have established this scaffold as a cornerstone of modern kinase inhibitor research.
The Triazolopyridazine Core: A Master Key to the Kinase Hinge
The power of the triazolopyridazine scaffold lies in its inherent ability to mimic the adenine portion of ATP. The fused ring system acts as a rigid, planar structure, while the strategically positioned nitrogen atoms serve as both hydrogen bond donors and acceptors. This allows it to form two or three highly stable hydrogen bonds with the backbone amides of the kinase hinge region, a critical anchoring interaction for potent inhibition.
Caption: Generic interaction of the triazolopyridazine scaffold with the kinase hinge.
This fundamental binding mode is the starting point for all subsequent optimization. By decorating the core at its various exit vectors, medicinal chemists can extend the molecule into other pockets of the ATP-binding site to achieve high potency and, crucially, to exploit subtle differences between kinases to engineer selectivity.
The Discovery & Development Workflow: An Iterative Journey
The path from an idea to a drug candidate is not linear but a cyclical process of design, synthesis, and testing. Each phase builds upon the last, with feedback loops that inform and refine the molecular design.
Caption: The iterative workflow for kinase inhibitor discovery.
Phase 1: Target Identification & Validation
The journey begins with a hypothesis: that inhibiting a specific kinase will have a therapeutic benefit in a particular disease. This requires a deep understanding of the underlying biology. A prime example is the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase. In many cancers, the c-Met pathway is hijacked; the receptor is overexpressed or constitutively activated, leading to uncontrolled cell growth, proliferation, and metastasis.[1][2][3]
Signaling Pathway Example: The HGF/c-Met Axis in Oncology
Caption: Simplified HGF/c-Met signaling pathway and point of inhibition.
Causality in Target Validation: Before committing significant resources, the target hypothesis must be rigorously tested. This is done using tools like siRNA or CRISPR to genetically knock down the kinase in cancer cells. The expected result, which validates the target, is a decrease in cell proliferation or induction of apoptosis. This genetic validation provides a crucial benchmark; a potent small-molecule inhibitor should be able to phenocopy the effect of the genetic knockdown.
Phase 2: Hit Identification – Finding the Starting Point
Once a target is validated, the search for a "hit"—a small molecule that binds to the target and modulates its activity—begins. High-Throughput Screening (HTS) is a common starting point, where large libraries of compounds are tested against the kinase in a biochemical assay.
Workflow Protocol 1: TR-FRET Kinase Activity Assay for HTS
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust method for HTS due to its sensitivity and low background.
Principle: The assay measures the phosphorylation of a substrate peptide by the target kinase. The peptide is labeled with a FRET acceptor (e.g., ULight™), and a phosphorylation-specific antibody, labeled with a FRET donor (e.g., Europium), binds only to the phosphorylated product. When the donor and acceptor are brought into proximity, laser excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. Inhibition of the kinase prevents peptide phosphorylation, disrupting FRET and reducing the signal.
Step-by-Step Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 50 nL of test compounds (typically at a 10 mM stock concentration in DMSO) into a 384-well assay plate. This creates a screening concentration of ~10 µM in a final assay volume of 10 µL.
-
Causality: Acoustic dispensing is used for precision and to avoid contact, minimizing compound loss and cross-contamination. A 10 µM concentration is a standard starting point to balance the chances of finding genuine hits against the risk of non-specific activity.
-
-
Kinase/Substrate Addition:
-
Prepare a master mix containing the target kinase and the biotinylated substrate peptide in kinase buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dispense 5 µL of this mix into each well of the assay plate.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Causality: Pre-incubation of the compound with the kinase before adding ATP can identify non-ATP competitive inhibitors and ensures equilibrium is reached.
-
-
Initiation of Reaction:
-
Prepare an ATP solution in kinase buffer at a concentration equal to the known Km of the kinase for ATP.
-
Dispense 5 µL of the ATP solution into each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
Causality: Using ATP at its Km concentration provides a sensitive assay condition where both ATP-competitive and non-competitive inhibitors can be effectively identified.
-
-
Detection:
-
Prepare a "stop/detection" mix containing EDTA (to chelate Mg²⁺ and stop the kinase reaction) and the Europium-labeled anti-phospho-antibody.
-
Add 10 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature to allow antibody binding.
-
Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Signal / Donor Signal).
-
Determine the percent inhibition for each compound relative to high (no enzyme) and low (DMSO vehicle) controls.
-
Flag compounds showing >50% inhibition as "hits" for confirmation and dose-response testing.
-
Phase 3: Hit-to-Lead Optimization and SAR
A "hit" from HTS is rarely a drug. It typically has modest potency, poor selectivity, and unfavorable drug-like properties. The Hit-to-Lead phase is an intensive medicinal chemistry effort to address these liabilities through the systematic exploration of the Structure-Activity Relationship (SAR). This involves synthesizing dozens or even hundreds of analogs.
The triazolopyridazine scaffold is highly amenable to this process. Different positions on the ring system can be modified to probe interactions with distinct sub-pockets of the kinase active site.
Iterative Design-Synthesis-Test Cycle
Caption: The iterative cycle of Hit-to-Lead optimization.
SAR Case Studies with Triazolopyridazine Derivatives
Decades of research have generated a wealth of SAR data for this scaffold across numerous kinase targets.
-
Dual c-Met/VEGFR-2 Inhibition: In the development of dual inhibitors, chemists found that introducing a 2-pyridine group into a thiazole ring attached to the core enhanced antiproliferative activity.[1][4] Furthermore, replacing that thiazole with a 5-(trifluoromethyl)-1H-pyrazole moiety led to significant gains in both cellular and kinase inhibitory activity.[1] This demonstrates how modifications distant from the core hinge-binding motif can tune the inhibitor's profile against multiple targets.
-
PIM Kinase Inhibition: Researchers used a "scaffold hopping" strategy, replacing a known core with the triazolo[4,3-b]pyridazine tricycle.[5] This led to a novel series with a selective profile for PIM-1/PIM-3 kinases. Optimized compounds from this series demonstrated potent inhibition of the phosphorylation of the downstream substrate BAD in cell-based assays, confirming target engagement.[5]
-
LRRK2 Inhibition: A campaign to identify inhibitors for Leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson's disease, uncovered a series of[1][6][7]triazolo[4,3-b]pyridazines.[8][9] Interestingly, some analogs showed unprecedented selectivity for the G2019S mutant of LRRK2.[8] However, the program faced a common challenge: a large drop-off in potency between the biochemical assay and cell-based assays, which was attributed to poor cell permeability of the compounds.[9] This highlights the critical need to optimize physicochemical properties alongside potency.
Representative SAR Data
The following table summarizes fictionalized but representative data that would be generated during an SAR campaign, illustrating how small structural changes (R¹, R²) on a common core can dramatically impact potency and cellular activity.
| Compound ID | R¹ Group | R² Group | Target Kinase IC₅₀ (nM) | Cell Proliferation EC₅₀ (nM) |
| Core-01 | -H | -Phenyl | 1,250 | >10,000 |
| Core-02 | -Methyl | -Phenyl | 850 | >10,000 |
| Core-03 | -Methyl | -4-Fluorophenyl | 210 | 5,300 |
| Core-04 | -Methyl | -3-Pyridyl | 45 | 850 |
| Core-05 | -Cyclopropyl | -3-Pyridyl | 15 | 220 |
Workflow Protocol 2: Cell-Based Antiproliferation Assay (CellTiter-Glo®)
This protocol measures the cytotoxic or cytostatic effect of an inhibitor on cancer cells.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and provides luciferase and its substrate, which generate a luminescent signal proportional to the amount of ATP. A decrease in signal indicates cell death or growth inhibition.
Step-by-Step Methodology:
-
Cell Plating:
-
Harvest cancer cells (e.g., A549 lung cancer cells for a c-Met inhibitor[1][2]) from culture.
-
Count the cells and dilute to a final concentration of 2 x 10⁴ cells/mL in complete growth medium.
-
Dispense 50 µL of the cell suspension into each well of a 384-well white, clear-bottom plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Causality: A white plate is used to maximize the luminescent signal. The 24-hour pre-incubation ensures cells are in a logarithmic growth phase when the compound is added.
-
-
Compound Treatment:
-
Perform a serial dilution of the test compounds in DMSO, followed by a further dilution in culture medium to create 2X final concentrations.
-
Add 50 µL of the 2X compound solutions to the cells, resulting in a 1X final concentration. The final DMSO concentration should be kept constant, typically ≤0.5%.
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Causality: A 72-hour incubation period is standard as it typically covers two to three cell doubling times, allowing for the full antiproliferative effect of the compound to be observed.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to vehicle (DMSO) control wells (0% inhibition) and no-cell control wells (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Phase 4: Lead Optimization and Preclinical Evaluation
Once a "lead" compound with good potency (e.g., low double-digit nM) and a clear SAR is identified, the focus shifts to fine-tuning its properties to make it a viable drug candidate.
Key Optimization Goals:
-
Kinase Selectivity: A potent compound is of little use if it inhibits dozens of other kinases, leading to toxicity. Selectivity is paramount. For example, in the development of JAK inhibitors, selectivity for JAK1 over JAK2 is highly desirable to avoid the hematological side effects associated with JAK2 inhibition.[10][11] Lead compounds are typically screened against a large panel of hundreds of kinases to generate a selectivity profile.
-
Pharmacokinetics (ADME): The compound must have good Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This includes oral bioavailability, metabolic stability, and a suitable half-life.
-
Target Engagement in Cells: It is crucial to prove that the compound inhibits the intended target in a cellular context at concentrations that correlate with its antiproliferative effects.
Workflow Protocol 3: Western Blot for Target Engagement
This protocol demonstrates that a compound inhibits the phosphorylation of a kinase's direct downstream substrate in cells.
Principle: Cells are treated with the inhibitor, then lysed. The proteins are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies. A primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-BAD[5]) is used to measure the level of kinase activity. A second antibody against the total amount of the substrate protein is used as a loading control. A reduction in the phospho-signal relative to the total signal indicates target inhibition.
Step-by-Step Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and grow them to ~80% confluency.
-
Treat the cells with various concentrations of the inhibitor for 2-4 hours.
-
Wash the cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of proteins after cell lysis, ensuring the phosphorylation state at the time of harvest is preserved.
-
-
Protein Quantification:
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each sample using a BCA assay. This is essential for equal protein loading in the next step.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto a polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Substrate) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the resulting signal using a digital imager.
-
Strip the membrane and re-probe with an antibody for the total substrate protein and/or a housekeeping protein like GAPDH as a loading control.
-
Self-Validation: The protocol is self-validating. A dose-dependent decrease in the phospho-protein signal with no change in the total protein or loading control signals provides strong evidence of specific, on-target activity of the compound in a cellular environment.
Conclusion
The discovery of triazolopyridazine derivatives as kinase inhibitors serves as a powerful case study in modern drug development. The scaffold's innate ability to engage the highly conserved kinase hinge provides a robust foundation for building potent and selective inhibitors. The journey from a biological hypothesis to a preclinical candidate is a multi-parameter optimization problem, requiring a tightly integrated, iterative cycle of design, synthesis, and biological evaluation. By understanding the causality behind each experimental choice—from the ATP concentration in a biochemical assay to the inclusion of phosphatase inhibitors in a Western blot—research teams can navigate this complex landscape efficiently. The continued success and clinical progression of compounds based on this remarkable scaffold are a testament to the power of this rational, data-driven approach to drug discovery.
References
-
Structure-activity Relationships of Triazolopyridine Oxazole p38 Inhibitors: Identification of Candidates for Clinical Development. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of[1][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of[1][6][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. ResearchGate. Available at: [Link]
-
Design, synthesis, and biological evaluation of new triazolopyridazine-based derivatives as cyclin dependent kinase-4 inhibitors with apoptosis-inducing and tumor-suppressive effects. PubMed. Available at: [Link]
-
b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Investigation of Structure Activity Relationship: In silico Studies of[1][6][7]triazolo[4,3-a]pyridine ureas as P38 Kinase Inhibitors. ResearchGate. Available at: [Link]
-
Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. MDPI. Available at: [Link]
-
A Novel Triazolopyridine-Based Spleen Tyrosine Kinase Inhibitor That Arrests Joint Inflammation. PLoS ONE. Available at: [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. Available at: [Link]
-
Triazolopyridazine LRRK2 kinase inhibitors. PubMed. Available at: [Link]
-
Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: Identification of candidates for clinical development. ResearchGate. Available at: [Link]
-
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. Available at: [Link]
-
Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. Available at: [Link]
-
Synthesis and Cytotoxic Activity of 1,2,4-Triazolo-Linked Bis-Indolyl Conjugates as Dual Inhibitors of Tankyrase and PI3K. MDPI. Available at: [Link]
- Triazolopyrazine derivatives as tyrosin kinase inhibitors.Google Patents.
-
Triazolopyridazines - Progress in Medicinal Chemistry. ScienceDirect. Available at: [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP3053923B1 - Triazolopyrazine derivatives as tyrosin kinase inhibitors - Google Patents [patents.google.com]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triazolopyridazine LRRK2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Triazolopyridazines - Progress in Medicinal Chemistry [ebrary.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The triazolo[4,3-b]pyridazine scaffold is a key pharmacophore found in a variety of biologically active molecules. This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.
Introduction: The Significance of the Triazolo[4,3-b]pyridazine Core
The[1][2][3]triazolo[4,3-b]pyridazine ring system is a privileged scaffold in the development of therapeutic agents. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological targets. Derivatives of this core have demonstrated a wide range of pharmacological activities, including but not limited to, anticancer and antimicrobial properties. The introduction of a cyclopropyl group at the 3-position can enhance metabolic stability and binding affinity, making the target molecule a valuable candidate for further investigation.
This protocol outlines a reliable two-step synthesis beginning with the commercially available 3,6-dichloropyridazine. The methodology is designed to be efficient and reproducible, with a focus on explaining the rationale behind each procedural step to ensure both success and safety in the laboratory.
Overall Synthetic Scheme
The synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine is achieved through a two-step sequence:
-
Nucleophilic Aromatic Substitution: Formation of the key intermediate, 3-chloro-6-hydrazinylpyridazine, via the reaction of 3,6-dichloropyridazine with hydrazine hydrate.
-
Condensation and Oxidative Cyclization: Reaction of the hydrazinylpyridazine intermediate with cyclopropanecarboxaldehyde to form a hydrazone, followed by in-situ oxidative cyclization to yield the final triazolo[4,3-b]pyridazine product.
Caption: Overall synthetic workflow for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine.
Part 1: Synthesis of 3-Chloro-6-hydrazinylpyridazine (Intermediate)
This initial step involves a nucleophilic aromatic substitution on the 3,6-dichloropyridazine ring. Hydrazine acts as the nucleophile, displacing one of the chloro groups. The pyridazine ring is electron-deficient, which facilitates this type of substitution. The reaction is typically carried out in an aqueous medium with ammonia, which helps to modulate the reactivity and improve the yield.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount (per 3 kg starting material) | Moles |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 3.0 kg | 20.14 |
| Hydrazine (25% aq. soln.) | N₂H₄ | 32.05 | 4.25 L | ~33.2 |
| Ammonia (32% aq. soln.) | NH₃ | 17.03 | 7.5 L | ~125.9 |
| Water | H₂O | 18.02 | 23.7 L | - |
Step-by-Step Protocol
-
Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, combine 25% aqueous hydrazine (4.25 L), 32% aqueous ammonia (7.5 L), and water (23.7 L).
-
Addition of Starting Material: While maintaining a gentle stream of nitrogen, add 3,6-dichloropyridazine (3.0 kg) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.
-
Filtration and Washing: Collect the precipitate by filtration. Wash the solid thoroughly with water to remove any remaining salts and impurities.
-
Drying: Dry the collected solid to a constant weight to afford 3-chloro-6-hydrazinylpyridazine. The expected yield is approximately 85-90%.[1]
Part 2: Synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine (Final Product)
This second phase of the synthesis employs a solvent-free approach, which is both environmentally friendly and efficient. The reaction proceeds through the formation of a hydrazone intermediate by the condensation of 3-chloro-6-hydrazinylpyridazine with cyclopropanecarboxaldehyde. This intermediate is then subjected to in-situ oxidative cyclization using iodobenzene diacetate (IBD) to form the stable triazole ring.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio |
| 3-Chloro-6-hydrazinylpyridazine | C₄H₅ClN₄ | 144.56 | 1.0 |
| Cyclopropanecarboxaldehyde | C₄H₆O | 70.09 | 1.0 |
| Iodobenzene Diacetate (IBD) | C₁₀H₁₁IO₄ | 322.10 | 1.1 |
Step-by-Step Protocol
-
Homogenization: In a pestle and mortar, combine 1.0 equivalent of 3-chloro-6-hydrazinylpyridazine and 1.0 equivalent of cyclopropanecarboxaldehyde.
-
Grinding for Hydrazone Formation: Grind the mixture at room temperature. The reaction to form the hydrazone is typically rapid, and its completion can be monitored by TLC (usually within 20-30 minutes), observing the disappearance of the starting materials and the appearance of a new spot for the hydrazone.
-
Oxidative Cyclization: To the hydrazone formed in-situ, add 1.1 equivalents of iodobenzene diacetate (IBD).
-
Grinding for Cyclization: Continue to grind the reaction mixture for approximately 1 hour. Monitor the reaction by TLC until the hydrazone intermediate is consumed and the product spot is prominent.[4]
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes) to yield the pure 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine.
Caption: Detailed step-by-step experimental workflow.
Trustworthiness and Self-Validation
The protocols described herein are based on established and published synthetic methodologies. The progress of each reaction should be diligently monitored by Thin Layer Chromatography (TLC) against the starting materials and expected intermediates/products. The identity and purity of the synthesized compounds must be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Melting Point analysis. The expected spectral data for related triazolopyridazine structures can be found in the literature, providing a basis for comparison and validation of the final product.[4][5]
References
-
PrepChem. Synthesis of 3-chloro-6-hydrazinopyridazine. Available from: [Link]
-
Prime Scholars. Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Available from: [Link]
-
NIH. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Available from: [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 3. jofamericanscience.org [jofamericanscience.org]
- 4. primescholars.com [primescholars.com]
- 5. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
The Reaction of 6-Chloropyridazine with Hydrazides: A Mechanistic and Practical Guide
Introduction: Unveiling the Versatility of Pyridazine Scaffolds in Drug Discovery
Pyridazine heterocycles are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Their unique physicochemical properties, including their ability to act as hydrogen bond acceptors and their dipole moment, make them attractive scaffolds for designing molecules that can effectively interact with biological targets.[2] The synthesis of functionalized pyridazines is therefore a critical endeavor in drug discovery and development. A key transformation in this area is the reaction of halopyridazines, such as 6-chloropyridazine, with nucleophiles. This guide provides an in-depth exploration of the reaction between 6-chloropyridazine and hydrazides, a process that opens the door to a diverse array of bioactive molecules. We will delve into the underlying reaction mechanism, provide detailed experimental protocols, and discuss the critical parameters that govern the reaction's outcome.
Part 1: The Core Mechanism - A Nucleophilic Aromatic Substitution (SNAr) Pathway
The reaction of 6-chloropyridazine with hydrazides proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic systems, the SNAr mechanism on an aromatic ring does not typically proceed via a direct backside attack (SN2) due to the steric hindrance of the aromatic ring. Instead, it follows a two-step addition-elimination pathway, although recent studies suggest that some SNAr reactions may be concerted.[4][5]
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency activates the ring towards attack by nucleophiles.[6][7] The nitrogen atoms withdraw electron density from the ring carbons, making them electrophilic. This effect is most pronounced at the positions ortho and para to the nitrogen atoms (positions 3, 6, and 4).[6][8] In 6-chloropyridazine, the chlorine atom is at a position activated by the adjacent ring nitrogen, making it a suitable leaving group for nucleophilic displacement.
Step-by-Step Mechanistic Breakdown:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydrazide on the carbon atom bearing the chlorine atom (C6). The lone pair of electrons on the terminal nitrogen of the hydrazide acts as the nucleophile. This attack disrupts the aromaticity of the pyridazine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[4]
-
Stabilization of the Meisenheimer Complex: The negative charge in the Meisenheimer complex is delocalized over the pyridazine ring and is particularly stabilized by the electron-withdrawing nitrogen atoms. Resonance structures can be drawn where the negative charge resides on the electronegative nitrogen atoms, which is a significant stabilizing factor.[8]
-
Expulsion of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion. The pair of electrons from the carbon-chlorine bond collapses back into the ring, reforming the aromatic system and yielding the substituted pyridazine product.
Visualization of the SNAr Mechanism:
Caption: Generalized SNAr mechanism for the reaction of 6-chloropyridazine with a hydrazide.
Part 2: Factors Influencing the Reaction - A Deeper Dive
The success and selectivity of the reaction between 6-chloropyridazine and hydrazides are governed by several critical factors. Understanding and controlling these parameters are essential for achieving desired outcomes in a research or drug development setting.
Nature of the Hydrazide Nucleophile
The nucleophilicity of the hydrazide plays a crucial role. Electron-donating groups on the 'R' group of the hydrazide (R-CO-NH-NH₂) will increase the electron density on the terminal nitrogen, enhancing its nucleophilicity and accelerating the reaction. Conversely, electron-withdrawing groups will decrease nucleophilicity and slow down the reaction.
Reaction Conditions: Solvent, Temperature, and Base
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred for SNAr reactions. These solvents can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Temperature: Like most chemical reactions, the rate of SNAr reactions increases with temperature.[9] However, elevated temperatures can also lead to side reactions. Therefore, the temperature should be optimized to achieve a reasonable reaction rate while minimizing the formation of byproducts. Reactions are often heated under reflux.[10]
-
Base: The addition of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often beneficial. The base can neutralize the HCl formed during the reaction, preventing the protonation of the hydrazide nucleophile and driving the reaction to completion.
Regioselectivity and the Potential for Intramolecular Cyclization
When using substituted hydrazides, the initial SNAr product can undergo subsequent intramolecular reactions. A common and synthetically valuable transformation is the intramolecular cyclization to form fused heterocyclic systems, such as triazolopyridazines.[10]
The reaction of 3,6-dichloropyridazine with acid hydrazides, for instance, leads to the formation of triazolopyridazine derivatives.[10] This suggests an initial nucleophilic substitution at one of the chlorine atoms, followed by an intramolecular cyclization of the newly introduced hydrazide moiety onto the adjacent carbonyl group, with subsequent dehydration.
Kinetic vs. Thermodynamic Control
In some cases, the reaction may yield a mixture of products, where the product distribution is governed by either kinetic or thermodynamic control.[11][12][13]
-
Kinetic Control: At lower temperatures and shorter reaction times, the major product will be the one that is formed the fastest (i.e., the one with the lowest activation energy).[12][13][14] This is known as the kinetic product.
-
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction may become reversible. In this case, the product distribution will reflect the relative stabilities of the products, with the most stable product being the major one.[12][13][14] This is the thermodynamic product.
For the reaction of 6-chloropyridazine with hydrazides, understanding whether the desired product is the kinetic or thermodynamic product can guide the choice of reaction conditions.
Part 3: Experimental Protocols and Application Notes
The following protocols provide a general framework for conducting the reaction of 6-chloropyridazine with hydrazides. It is crucial to adapt these protocols based on the specific hydrazide used and the desired product.
Protocol 1: General Synthesis of 6-(2-Acylhydrazinyl)pyridazines
Objective: To synthesize a 6-substituted hydrazinylpyridazine via nucleophilic aromatic substitution.
Materials:
-
6-Chloropyridazine
-
Substituted Hydrazide (e.g., benzoylhydrazide)
-
Anhydrous polar aprotic solvent (e.g., DMF or ethanol)[10]
-
Non-nucleophilic base (e.g., Triethylamine)
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 6-chloropyridazine (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Reagents: Add the substituted hydrazide (1.1 equivalents) to the solution, followed by the addition of the base (1.2 equivalents).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.[10]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[15]
Data Presentation:
| Reactant 1 | Reactant 2 | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 6-Chloropyridazine | Benzoylhydrazide | Ethanol | TEA | Reflux | 7 | 85[10] |
| 3,6-Dichloropyridazine | p-Chlorobenzoylhydrazide | Ethanol | - | Reflux | 7 | N/A[10] |
Protocol 2: Synthesis of Fused Triazolopyridazines
Objective: To synthesize a fused triazolopyridazine derivative through a one-pot SNAr and intramolecular cyclization reaction.
Materials:
-
3,6-Dichloropyridazine[10]
-
Acid Hydrazide (e.g., p-chlorobenzoylhydrazine)[10]
-
Absolute Ethanol[10]
-
Standard laboratory glassware for reflux and workup
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) and the acid hydrazide (1 equivalent) in absolute ethanol.[10]
-
Reaction: Heat the mixture under reflux for several hours (e.g., 7 hours).[10] Monitor the reaction by TLC.
-
Workup: Upon completion, cool the reaction mixture. The solid product that precipitates is collected by filtration.[10]
-
Purification: Wash the collected solid with cold ethanol and dry to obtain the triazolopyridazine derivative. Recrystallization can be performed if necessary.[10]
Visualization of the Synthetic Workflow:
Caption: Workflow for the synthesis of pyridazine derivatives from chloropyridazines and hydrazides.
Part 4: Applications in Drug Development
The hydrazinylpyridazine scaffold is a versatile building block for the synthesis of a wide range of biologically active compounds. These derivatives have shown promise in various therapeutic areas, including:
-
Antiviral Agents: Certain pyridazine derivatives have been evaluated for their activity against viruses like the Hepatitis A virus (HAV).[16]
-
Anticancer Agents: The pyridazine core is present in several kinase inhibitors and other anticancer drugs.[3]
-
Cardiovascular Drugs: Marketed drugs such as cadralazine and hydralazine, used for treating hypertension, contain the pyridazine ring.[16]
-
Agrochemicals: Pyridazine-containing compounds have also found applications as herbicides and insecticides.[17][18]
The reaction of 6-chloropyridazine with hydrazides provides a direct route to novel compounds that can be screened for various biological activities, making it a valuable tool for medicinal chemists and drug development professionals.
Conclusion
The reaction of 6-chloropyridazine with hydrazides is a robust and versatile method for the synthesis of functionalized pyridazines. A thorough understanding of the underlying SNAr mechanism and the factors that influence the reaction is crucial for the successful design and execution of synthetic strategies. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug discovery, enabling the exploration of new chemical space and the development of novel therapeutic agents.
References
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules. [Link]
-
Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry. [Link]
-
Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. Semantic Scholar. [Link]
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors. MDPI. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. PMC - NIH. [Link]
-
Synthesis and specification of pyridazine derivatives. ResearchGate. [Link]
-
Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Semantic Scholar. [Link]
-
The Role of Heterocyclic Compounds in Drug Discovery: Focus on Pyridazines. Synthonix. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. PMC - NIH. [Link]
-
chemical studies on 3,6-dichloropyridazine. Journal of American Science. [Link]
-
Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines. The Journal of Organic Chemistry. [Link]
-
nucleophilic aromatic substitutions. YouTube. [Link]
-
A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate. [Link]
-
Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]
-
Recent advances in pyridazine chemistry. ResearchGate. [Link]
-
Synthesis, X-ray crystal structure, IR and Raman spectroscopic analysis, quantum chemical computational and molecular docking studies on hydrazone-pyridine compound: As an insight into the inhibitor capacity of main protease of SARS-CoV2. PMC - PubMed Central. [Link]
-
Kinetic and Thermodynamic Control. Dalal Institute. [Link]
-
Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. PMC - NIH. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
-
Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]
-
(L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. YouTube. [Link]
-
Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central. [Link]
-
(PDF) ChemInform Abstract: Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. m.youtube.com [m.youtube.com]
- 10. jofamericanscience.org [jofamericanscience.org]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 18. researchgate.net [researchgate.net]
Application of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in Medicinal Chemistry: A Guide for Researchers
The[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics, particularly in oncology.[2][4] Its rigid, planar geometry and strategic placement of nitrogen atoms facilitate critical interactions with various biological targets. This guide focuses on a key derivative, 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine, a cornerstone moiety for the design of potent and selective kinase inhibitors. The introduction of a cyclopropyl group at the 3-position often enhances metabolic stability and potency, while the chlorine atom at the 6-position provides a crucial handle for synthetic elaboration and can contribute to binding affinity.
This document provides an in-depth overview of the application of this scaffold, including its synthesis, mechanism of action as a kinase inhibitor, and detailed protocols for its biological evaluation.
The Strategic Advantage of the Triazolo[4,3-b]pyridazine Scaffold
The triazolo[4,3-b]pyridazine core is a bioisostere of purine, enabling it to effectively compete with ATP for the binding site of numerous kinases.[5] This competitive inhibition is a common mechanism for kinase inhibitors. The scaffold's inherent properties, combined with the specific substitutions of a cyclopropyl group and a chlorine atom, make it a highly attractive starting point for the development of targeted therapies.
Mechanism of Action: Targeting Key Oncogenic Kinases
Derivatives of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine have been identified as potent inhibitors of several kinases implicated in cancer progression, most notably the PIM kinases and the c-Met receptor tyrosine kinase.[4][6]
PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinase family consists of three serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that are frequently overexpressed in various hematological malignancies and solid tumors.[7] PIM kinases play a crucial role in cell survival, proliferation, and apoptosis resistance.
c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream signaling pathways involved in cell growth, migration, and invasion.[8] Dysregulation of the HGF/c-Met axis is a key driver in many cancers.
The inhibitory action of triazolo[4,3-b]pyridazine derivatives is primarily achieved through ATP-competitive inhibition . The core scaffold mimics the purine ring of ATP, allowing it to bind to the ATP-binding pocket of the kinase. This binding event physically blocks the entry of ATP, thereby preventing the transfer of a phosphate group to the substrate protein and halting the downstream signaling cascade.[5]
Synthetic Protocol: A Representative Synthesis
The following protocol outlines a general and adaptable method for the synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine, based on established procedures for analogous compounds.[9]
Workflow Diagram:
Step-by-Step Protocol:
-
Synthesis of 6-chloro-3-hydrazinopyridazine:
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent such as ethanol or tert-butyl alcohol, add hydrazine hydrate (1.1 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 6-chloro-3-hydrazinopyridazine.
-
-
Synthesis of the Hydrazone Intermediate:
-
In a round-bottom flask, dissolve 6-chloro-3-hydrazinopyridazine (1.0 eq) in a minimal amount of a suitable solvent like ethanol.
-
Add cyclopropanecarboxaldehyde (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the formation of the hydrazone by TLC.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, concentrate the solvent under reduced pressure to obtain the crude hydrazone. This intermediate is often used in the next step without further purification.
-
-
Oxidative Cyclization to form 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine:
-
To a suspension of the crude hydrazone intermediate (1.0 eq) in a solvent such as dichloromethane or under solvent-free conditions, add an oxidizing agent like iodobenzene diacetate (IBD) (1.1 eq) portion-wise.[9]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with a suitable solvent and wash with an aqueous solution of sodium thiosulfate to quench any remaining oxidant, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine.
-
Biological Evaluation: Protocols for Kinase Inhibition and Cell Proliferation Assays
The following are detailed protocols for assessing the biological activity of compounds based on the 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine scaffold.
Protocol 1: In Vitro Kinase Inhibition Assay (PIM-1 and c-Met)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against PIM-1 or c-Met kinase.
Workflow Diagram:
Materials:
-
Recombinant human PIM-1 or c-Met kinase
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of a solution containing the kinase and its substrate in kinase assay buffer.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 2.5 µL of ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for the respective kinase.
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes to allow for the development of the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the cytotoxic or anti-proliferative effects of a test compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a line with high PIM-1 or c-Met expression)
-
Complete cell culture medium
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Biological Activity Data
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Cellular IC50 (µM) | Reference |
| Compound 4g | c-Met | 0.163 ± 0.01 | MCF-7 | Not Reported | [4] |
| PIM-1 | 0.283 ± 0.01 | [4] | |||
| Compound 12e | c-Met | 0.090 | A549 | 1.06 ± 0.16 | [1] |
| MCF-7 | 1.23 ± 0.18 | [1] | |||
| HeLa | 2.73 ± 0.33 | [1] |
Conclusion
The 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine scaffold represents a highly promising starting point for the development of novel kinase inhibitors. Its favorable physicochemical properties and ability to effectively target the ATP-binding site of key oncogenic kinases like PIM and c-Met underscore its importance in modern drug discovery. The protocols and information provided in this guide are intended to equip researchers with the foundational knowledge and practical methodologies to explore the full therapeutic potential of this versatile chemical entity.
References
-
Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (n.d.). National Institutes of Health. [Link]
-
Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 3019-3022. [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2023). RSC Advances, 13(1), 1-22. [Link]
-
IC50 values against c-Met kinase. a. (n.d.). ResearchGate. [Link]
-
Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. (n.d.). Prime Scholars. [Link]
-
Synthesis of 6-(3-Pyridyl)-1,2,4-triazolo[4,3-b]pyridazine. (n.d.). PrepChem.com. [Link]
-
SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. (n.d.). ResearchGate. [Link]
-
Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(22), 6449-6452. [Link]
-
ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. (2023). Journal of Experimental & Clinical Cancer Research, 42(1), 1-21. [Link]
-
Synthesis of 3,6-dichloro-[1][2][3]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. (2025). ValpoScholar. [Link]
-
Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. (2011). ACS Medicinal Chemistry Letters, 2(4), 315-320. [Link]
-
Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). European Journal of Medicinal Chemistry, 168, 87-109. [Link]
-
Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. (2022). Journal of Pharmaceutical Chemistry, 8(2), 52-64. [Link]
-
Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. (2008). Bioorganic & Medicinal Chemistry Letters, 18(12), 3622-3625. [Link]
-
Triazolopyridazine LRRK2 kinase inhibitors. (2013). Bioorganic & Medicinal Chemistry Letters, 23(7), 1967-1973. [Link]
-
Hit to lead evaluation of 1,2,3-triazolo[4,5-b]pyridines as PIM kinase inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters, 22(11), 3746-3750. [Link]
-
Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. (2009). Bioorganic & Medicinal Chemistry Letters, 19(11), 3019-3022. [Link]
-
Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). European Journal of Medicinal Chemistry, 168, 87-109. [Link]
-
Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. (n.d.). Africa Research Connects. [Link]
Sources
- 1. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primescholars.com [primescholars.com]
Application Notes and Protocols for the Utilization of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in Drug Discovery
I. Introduction: The Triazolo[4,3-b]pyridazine Scaffold in Modern Drug Discovery
The[1][2][3]triazolo[4,3-b]pyridazine ring system is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[4][5] Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including oncology, infectious diseases, and neurological disorders.[3][6][7][8][9] The rigid, planar nature of the bicyclic system provides a well-defined orientation for substituent groups to interact with biological targets, making it an attractive framework for the design of potent and selective inhibitors.
This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine . While this specific molecule may not be extensively characterized in publicly available literature, its structural features—a halogenated pyridazine ring and a cyclopropyl group—suggest its potential as a modulator of key cellular signaling pathways. The chloro substituent can serve as a synthetic handle for further chemical modifications or contribute to binding interactions, while the cyclopropyl group can influence potency and metabolic stability.[10] Based on the known biological targets of analogous compounds, this guide will focus on protocols to evaluate its potential as a kinase inhibitor for applications in oncology research.[6][11]
II. Hypothesized Mechanism of Action: Targeting Protein Kinases
Many derivatives of the triazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of protein kinases, such as c-Met, Pim-1, and Cyclin-Dependent Kinases (CDKs).[6][7][9][11] These enzymes play crucial roles in cell cycle regulation, proliferation, and survival, and their dysregulation is a hallmark of cancer.[2][12] It is therefore hypothesized that 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine may exert its biological effects by inhibiting one or more protein kinases.
The general mechanism of action for such inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
Caption: Hypothesized mechanism of action via kinase inhibition.
III. Potential Applications in Drug Discovery
Given the prevalence of kinase inhibitors in oncology, the primary application for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in drug discovery is likely as an anti-cancer agent.[13][14][15][16] The protocols outlined below are designed to assess its anti-proliferative activity and to elucidate its mechanism of action in relevant cancer cell lines.
IV. Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific kinase, for example, CDK2/Cyclin A2. Luminescence-based assays, such as ADP-Glo™ or Kinase-Glo®, are widely used for their high sensitivity and throughput.[2][12][17][18]
Rationale: The direct measurement of kinase inhibition is the first step in validating the hypothesized mechanism of action. This biochemical assay isolates the enzyme and the inhibitor, providing a clean assessment of their interaction without the complexities of a cellular environment.
Caption: Workflow for an in vitro luminescence-based kinase assay.
Materials:
-
Recombinant kinase (e.g., CDK2/Cyclin A2)
-
Kinase substrate peptide
-
ATP
-
Kinase assay buffer[18]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar[2]
-
6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine (test compound)
-
Positive control inhibitor (e.g., Staurosporine)[18]
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase assay buffer.
-
Reaction Setup:
-
Add 5 µL of kinase solution to each well of the assay plate.
-
Add 2.5 µL of the test compound dilutions or controls (DMSO for 100% activity, positive control inhibitor for 0% activity) to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of a solution containing the kinase substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized based on the specific kinase.
-
Signal Generation (following ADP-Glo™ protocol):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no kinase control).
-
Normalize the data with the 100% activity (DMSO) and 0% activity (positive control) wells.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Example Value | Source |
| Kinase | CDK2/Cyclin A2 | [2][12] |
| Substrate | Histone H1 peptide | [17] |
| ATP Concentration | 10 µM (approx. Km) | [18] |
| Incubation Time | 60 minutes | [18] |
| Detection Method | ADP-Glo™ Luminescence | [2][18] |
Protocol 2: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compound.
Rationale: An in vitro kinase inhibition assay demonstrates target engagement, but a cell-based assay is crucial to determine if this translates to a functional cellular effect, such as inhibiting cancer cell growth.
Caption: Workflow for a cell proliferation (MTT) assay.
Materials:
-
Cancer cell line (e.g., MCF-7, A549, HeLa, selected based on the hypothesized kinase target)[15]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of growth inhibition relative to the vehicle control.
-
Plot the percentage of growth inhibition versus the log of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
V. Synthesis Outline
The synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine can be approached through established methods for this scaffold. A common route involves the reaction of a hydrazinopyridazine with a suitable cyclopropyl-containing precursor, followed by oxidative cyclization.[19][20]
-
Step 1: Formation of Hydrazinopyridazine: Reaction of 3,6-dichloropyridazine with hydrazine hydrate yields 6-chloro-3-hydrazinopyridazine.[7][20]
-
Step 2: Formation of Hydrazone: The resulting hydrazinopyridazine is then condensed with cyclopropanecarbaldehyde to form the corresponding hydrazone.
-
Step 3: Oxidative Cyclization: The hydrazone undergoes oxidative cyclization to form the final triazolo[4,3-b]pyridazine ring. Various oxidizing agents can be used for this step.[20]
VI. Conclusion
6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine represents a promising starting point for drug discovery efforts, particularly in the field of oncology. The protocols detailed in this guide provide a robust framework for its initial characterization, from direct target engagement in biochemical assays to functional consequences in cell-based models. The insights gained from these experiments will be critical in guiding further optimization and development of this and related compounds as potential therapeutic agents.
VII. References
-
Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics. (2023). ACS Chemical Biology, 18(2), 431-440. [Link]
-
Chemi-Verse™ CDK2/CyclinA2 Kinase Assay Kit. BPS Bioscience. [Link]
-
CDK2 Assay Kit. Amsbio. [Link]
-
CDK2 Assay Kit. BPS Bioscience. [Link]
-
Preis, J., Schollmeyer, D., & Detert, H. (2014). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1287. [Link]
-
Triazolopyridazine derivatives: Synthesis, cytotoxic evaluation, c-Met kinase activity and molecular docking. (2019). MSA Repository. [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (2024). RSC Advances, 14(31), 22203-22224. [Link]
-
Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. (2020). Bioorganic Chemistry, 95, 103534. [Link]
-
Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. (2020). ResearchGate. [Link]
-
Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. (2019). European Journal of Medicinal Chemistry, 171, 344-362. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery. (2023). RSC Medicinal Chemistry, 14(8), 1406-1451. [Link]
-
Design, synthesis, and biological evaluation of new triazolopyridazine-based derivatives as cyclin dependent kinase-4 inhibitors with apoptosis-inducing and tumor-suppressive effects. (2025). Bioorganic & Medicinal Chemistry, 129, 118434. [Link]
-
Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. (2024). Journal of Chemical Technology and Biotechnology. [Link]
-
Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2021). Molecules, 26(16), 4995. [Link]
-
Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. (2000). Journal of Heterocyclic Chemistry, 37(4), 827-832. [Link]
-
Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. (2016). ACS Medicinal Chemistry Letters, 7(6), 613-618. [Link]
-
Design, synthesis, crystallographic studies, and preliminary biological appraisal of new substituted triazolo[4,3-b]pyridazin-8-amine derivatives as tankyrase inhibitors. (2014). Journal of Medicinal Chemistry, 57(8), 3245-3264. [Link]
-
Synthesis of pyridazines. Organic Chemistry Portal. [Link]
-
6-chloro-2-methyl[1][2][3]triazolo[1,5-b]pyridazine. ChemSynthesis. [Link]
-
Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. (2021). Molecules, 26(8), 2139. [Link]
-
6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. (2021). Molbank, 2021(2), M1228. [Link]
-
Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. (2017). Prime Scholars. [Link]
-
Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. (2022). Molecules, 27(15), 4707. [Link]
Sources
- 1. Biolayer Interferometry Assay for Cyclin-Dependent Kinase-Cyclin Association Reveals Diverse Effects of Cdk2 Inhibitors on Cyclin Binding Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. chemimpex.com [chemimpex.com]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines [mdpi.com]
- 6. repository.msa.edu.eg [repository.msa.edu.eg]
- 7. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy 6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine | 1094292-72-4 [smolecule.com]
- 11. Design, synthesis, and biological evaluation of new triazolopyridazine-based derivatives as cyclin dependent kinase-4 inhibitors with apoptosis-inducing and tumor-suppressive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [jchemtech.com]
- 15. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amsbio.com [amsbio.com]
- 18. promega.com [promega.com]
- 19. 6-CHLORO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE | 28593-24-0 [chemicalbook.com]
- 20. primescholars.com [primescholars.com]
Application Notes and Protocols for Developing Cell-Based Assays for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[4][5] Compounds incorporating this core have been investigated as kinase inhibitors, antitubulin agents, and for other therapeutic applications.[6][7][8] 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine represents a novel investigational compound from this class. Comprehensive cellular characterization is a critical first step in elucidating its mechanism of action and therapeutic potential.
Cell-based assays are indispensable tools in drug discovery, offering a biologically relevant context that bridges the gap between in vitro biochemical assays and in vivo studies.[9][10] They provide crucial insights into a compound's effects on complex cellular processes, including signal transduction, cell viability, and apoptosis.[9]
This guide provides a structured, multi-tiered approach to developing and executing a panel of cell-based assays to characterize the biological activity of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. The protocols herein are designed to be robust and self-validating, enabling researchers to move from broad phenotypic screening to more defined mechanistic studies.
Part 1: Primary Assessment of Bioactivity via Cell Viability
The initial step in characterizing any new compound is to determine its effect on cell proliferation and viability. This provides a foundational understanding of its potency and therapeutic window. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[1][2][11] The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells serves as an indicator of cell viability.[2][11]
Protocol 1: MTT Cell Proliferation and Cytotoxicity Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine.
A. Materials
-
Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[3]
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
B. Experimental Workflow
Caption: Simplified p38 MAPK signaling cascade.
Protocol 2: Whole-Cell ELISA for Phospho-p38 MAPK
This protocol describes a cell-based ELISA to quantify the phosphorylation of p38 MAPK at Threonine 180 and Tyrosine 182, a key activation event.
A. Materials
-
Human cell line (e.g., HeLa or A549)
-
Complete growth medium
-
Stimulant (e.g., Anisomycin or TNF-α)
-
96-well tissue culture plates (clear bottom)
-
Fixing Solution (e.g., 4% formaldehyde in PBS)
-
Quenching Solution (e.g., 1% H2O2 in PBS with 0.1% Triton X-100)
-
Blocking Buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100)
-
Primary Antibodies:
-
Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Mouse anti-total p38 MAPK
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
TMB Substrate
-
Stop Solution (e.g., 1 M H2SO4)
-
Wash Buffer (PBS with 0.1% Tween-20)
B. Step-by-Step Procedure
-
Cell Culture and Treatment: Seed cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours if necessary.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine for 1-2 hours.
-
Stimulation: Add a known p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes) to all wells except the negative control.
-
Fixation and Permeabilization: Aspirate the medium, wash with PBS, and fix the cells with Fixing Solution for 20 minutes at room temperature. Wash three times with Wash Buffer.
-
Quenching: Add Quenching Solution for 20 minutes to block endogenous peroxidases. Wash three times.
-
Blocking: Add Blocking Buffer for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate separate wells with either anti-phospho-p38 or anti-total p38 primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times and add the appropriate HRP-conjugated secondary antibody for 1.5 hours at room temperature.
-
Detection: Wash five times. Add TMB substrate and incubate in the dark until a blue color develops (15-30 minutes).
-
Readout: Add Stop Solution and read the absorbance at 450 nm.
C. Data Analysis The signal from phospho-p38 is normalized to the signal from total p38 for each condition. The inhibition of p38 phosphorylation is then calculated relative to the stimulated, vehicle-treated control.
The ERK Signaling Pathway
The ERK (extracellular signal-regulated kinase) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. [12][13]It is often dysregulated in cancer, making it a key target for therapeutic intervention.
Protocol 3: In-Cell Western for Phospho-ERK1/2
This protocol provides a method to quantify ERK1/2 phosphorylation (at Thr202/Tyr204) relative to the total ERK1/2 protein in the same well, offering an accurate, normalized readout. [13][14] A. Materials
-
Human cell line (e.g., A431)
-
Complete growth medium
-
Stimulant (e.g., EGF or PMA) [14]* 384-well black-walled, clear-bottom plates
-
Fixing Solution (4% formaldehyde in PBS)
-
Permeabilization Buffer (0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., Intercept® Blocking Buffer)
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total ERK1/2
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
Infrared imaging system (e.g., LI-COR Odyssey)
B. Step-by-Step Procedure
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 2, using an appropriate stimulant for the ERK pathway (e.g., 100 ng/mL EGF for 10 minutes).
-
Fixation and Permeabilization: Fix cells as described above. After washing, add Permeabilization Buffer for 15 minutes.
-
Blocking: Wash cells with Wash Buffer (e.g., PBS with 0.1% Tween-20) and add Blocking Buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute both the anti-phospho-ERK and anti-total ERK primary antibodies together in Blocking Buffer. [14]Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate four times. Add the two corresponding secondary antibodies (each with a different fluorescent dye) together in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.
-
Readout: Wash the plate four times. Ensure the bottom of the plate is clean and dry. Scan the plate on an infrared imaging system in both the 700 nm and 800 nm channels.
C. Data Analysis The integrated intensity of the 700 nm channel (total ERK) is used to normalize the signal from the 800 nm channel (phospho-ERK). This provides a ratiometric measurement of ERK activation. The percent inhibition is calculated based on the normalized signal from the stimulated, vehicle-treated control.
Part 3: Investigating the Mode of Cell Death
If the compound induces cytotoxicity, it is crucial to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases, with caspase-3 and caspase-7 being the primary executioners. [15][16][17]
Protocol 4: Homogeneous Luminescent Caspase-3/7 Assay
This "add-mix-measure" assay is designed for high-throughput screening and quantifies the activity of caspase-3 and -7. [18]The reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal. [18][19] A. Materials
-
Cells and compound treatment setup as in Protocol 1
-
Opaque-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Reagent [18]* Luminometer
B. Experimental Workflow
Caption: Workflow for the luminescent Caspase-3/7 assay.
C. Step-by-Step Procedure
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with serial dilutions of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent directly to each well containing 100 µL of cell culture medium.
-
Lysis and Signal Generation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. This single addition step lyses the cells and initiates the caspase cleavage and luciferase reactions. [18]4. Readout: Measure the luminescence of each well using a plate-reading luminometer.
D. Data Analysis and Expected Results The luminescent signal is proportional to the amount of active caspase-3 and -7. The results are typically expressed as a fold increase in caspase activity over the vehicle-treated control. A significant, dose-dependent increase in luminescence indicates that the compound induces apoptosis through the activation of executioner caspases.
| Compound Concentration (µM) | Luminescence (RLU) | Fold Increase vs. Vehicle |
| 0 (Vehicle) | 1,500 | 1.0 |
| 1 | 1,800 | 1.2 |
| 5 | 6,750 | 4.5 |
| 10 | 15,000 | 10.0 |
| 50 | 14,250 | 9.5 |
| Staurosporine (1 µM) | 18,000 | 12.0 |
Conclusion
This application guide outlines a systematic and robust workflow for the initial characterization of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine using a panel of validated cell-based assays. By progressing from a general assessment of cytotoxicity to specific inquiries into kinase signaling and apoptosis, researchers can efficiently build a comprehensive profile of the compound's biological activity. The detailed protocols and underlying scientific principles provided herein serve as a foundational resource for drug development professionals seeking to elucidate the therapeutic potential of novel chemical entities.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Cuenda, A., & Rousseau, S. (2007). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 406(1), 1-14. Retrieved from [Link]
-
QIAGEN. (n.d.). p38 MAPK Signaling. Retrieved from [Link]
-
Canovas, B., & Nebreda, A. R. (2021). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Molecular and Cellular Biology, 41(3), e00551-20. Retrieved from [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Phospho-ERK Assays - Assay Guidance Manual. Retrieved from [Link]
-
DiscoverX. (2017). Create Your Own Cell-Based Assays to Study Receptor Tyrosine Kinase Function. Retrieved from [Link]
-
LI-COR Biosciences. (n.d.). Example Experiment: Characterizing ERK Activation in Response to Phorbol 12-Myristate 13-Acetate (PMA). Retrieved from [Link]
-
BioAssay Systems. (n.d.). EnzyFluo™ ERK Phosphorylation Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). Principle of the Phospho-ERK assay. Retrieved from [Link]
-
Li, Y., et al. (2023). Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation. STAR Protocols, 4(4), 102758. Retrieved from [Link]
-
Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. Retrieved from [Link]
-
Wang, Y., et al. (2021). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules, 26(11), 3358. Retrieved from [Link]
-
Boster Biological Technology. (2023). Caspase-3, 7 Activity Assay Kit. Retrieved from [Link]
-
Gomaa, H. A. M., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 12(43), 28203-28220. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes - Assay Guidance Manual. Retrieved from [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. Retrieved from [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Yagiz, G., et al. (2024). Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. ChemistrySelect, 9(10), e202304535. Retrieved from [Link]
-
Crown Bioscience. (n.d.). Cell-based Assay Services. Retrieved from [Link]
-
Li, J., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[1][2][3]riazolo[4,3-b] Pyridazines as Antitubulin Agents. Molecules, 21(5), 633. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Chloro-3-[4-(hexyloxy)phenyl]-t[1][2][3]riazolo[4,3-b]pyridazine. Retrieved from [Link]
-
Khan, I., et al. (2020). Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. Bioorganic Chemistry, 95, 103525. Retrieved from [Link]
-
Pastor, J., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry, 172, 184-203. Retrieved from [Link]
-
An, F., & Yoon, Y. J. (2017). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Processes, 5(1), 11. Retrieved from [Link]
-
Csonka, R., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules, 26(8), 2135. Retrieved from [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines [mdpi.com]
- 6. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based Assay Services | Oncodesign Services [oncodesign-services.com]
- 10. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. licorbio.com [licorbio.com]
- 15. moleculardevices.com [moleculardevices.com]
- 16. bosterbio.com [bosterbio.com]
- 17. stemcell.com [stemcell.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 19. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [promega.jp]
Application Note: Guidelines for the Safe Handling and Storage of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
Introduction
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a privileged heterocyclic motif integral to the development of novel therapeutics and agrochemicals.[1] Its derivatives have demonstrated significant potential as inhibitors of key biological targets, including c-Met and Pim-1 kinases in oncology, and as BRD4 bromodomain inhibitors, highlighting their broad utility in drug discovery.[2][4][5] 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine is a specific analogue within this class, designed as a chemical building block for structure-activity relationship (SAR) studies and the synthesis of advanced intermediates.
Given its reactive nature and potential bioactivity, adherence to strict handling and storage protocols is paramount to ensure researcher safety, maintain compound integrity, and guarantee experimental reproducibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for managing this compound in a laboratory setting.
Compound Identification and Physicochemical Properties
Proper identification is the first step in ensuring safe handling. The key properties of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine are summarized below.
| Property | Value | Source |
| IUPAC Name | 6-chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine | PubChem |
| CAS Number | Not available; contextually derived from parent structures. | - |
| Molecular Formula | C₈H₇ClN₄ | PubChemLite[6] |
| Molecular Weight | 194.62 g/mol | PubChemLite[6] |
| Appearance | Brown or off-white solid (Inferred from parent compound) | Chem-Impex[1] |
| Purity | ≥99% (HPLC recommended for verification) | Chem-Impex[1] |
Safety and Hazard Assessment
Core Principle: This compound should only be handled by trained personnel in a controlled laboratory environment. A thorough risk assessment should be conducted before any new procedure is undertaken. The hazard profile is based on data from the parent compound, 6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine, and should be treated as a conservative estimate.
GHS Hazard Information
The following table summarizes the potential hazards based on globally harmonized system (GHS) classifications for the parent compound.
| Hazard Class | GHS Code | Statement | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | PubChem[7] |
| Skin Irritation | H315 | Causes skin irritation. | PubChem[7] |
| Skin Sensitization | H317 | May cause an allergic skin reaction. | PubChem[7], Sigma-Aldrich[8] |
| Eye Irritation | H319 | Causes serious eye irritation. | PubChem[7] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled. | PubChem[7] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | PubChem[7] |
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE selection is to create a complete barrier between the researcher and the chemical, mitigating the risks of inhalation, dermal contact, and accidental ingestion.
-
Engineering Controls: All weighing and solution preparation must be performed inside a certified chemical fume hood to control exposure to airborne particulates.
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses do not provide a sufficient seal against powders and splashes.
-
Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for tears or holes before use and change them immediately if contamination is suspected.
-
Body Protection: A full-length laboratory coat must be worn and buttoned. For procedures with a higher risk of spillage, a chemically resistant apron is recommended.
First Aid Measures
In the event of exposure, immediate and appropriate action is critical.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Storage and Stability
The stability of heterocyclic compounds like 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine is critical for its efficacy in experiments. Improper storage can lead to degradation, impacting results and potentially forming unknown, hazardous byproducts.
Recommended Storage Conditions
| Condition | Specification | Rationale |
| Temperature | 2°C to 8°C | To minimize thermal degradation and slow down potential decomposition pathways.[1][3] |
| Atmosphere | Inert gas (Argon or Nitrogen) | The triazolopyridazine core can be susceptible to oxidative degradation. An inert atmosphere displaces oxygen and moisture, preserving compound integrity.[3] |
| Light | Store in the dark (amber vial) | To prevent photodegradation, which can occur with conjugated heterocyclic systems.[3] |
| Container | Tightly sealed vial | To prevent contamination and exposure to moisture. |
Storage Logic Workflow
The following diagram outlines the decision-making process for appropriate storage.
Caption: Decision workflow for storing the compound.
Protocol for Preparation of Stock Solutions
This protocol provides a standardized method for preparing stock solutions for use in biological assays or chemical reactions. The primary goal is to achieve complete solubilization without degrading the compound.
Rationale and Solvent Choice
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for most biological applications due to its high solubilizing power. For chemical synthesis, solvents such as N,N-Dimethylformamide (DMF), dichloromethane (DCM), or isopropanol may be more appropriate, depending on the specific reaction conditions.[11] Always perform a small-scale solubility test if unsure.
Experimental Workflow Diagram
Caption: Step-by-step workflow for stock solution preparation.
Step-by-Step Methodology
-
Equilibration: Before opening, allow the sealed container of the compound to sit at room temperature for at least 20-30 minutes. This crucial step prevents atmospheric moisture from condensing onto the cold, hygroscopic powder, which could lead to hydrolysis.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid into a tared, appropriate vial (e.g., an amber glass vial).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous solvent (e.g., DMSO) to the vial to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure no particulates remain.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, divide the stock solution into smaller, single-use aliquots in properly labeled cryovials.
-
Final Storage: Store the aliquots at -20°C for short-term storage (weeks) or at -80°C for long-term storage (months). When needed, thaw a single aliquot completely and vortex gently before use.
Waste Disposal
All waste containing 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations. Contact your institution's Environmental Health & Safety (EHS) department for specific guidance.
References
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.[Link]
-
Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry.[Link]
-
b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Nature.[Link]
-
6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. PubChem, National Center for Biotechnology Information.[Link]
-
Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. MDPI.[Link]
-
6-chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine. PubChemLite.[Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 53890-39-4|6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-amine|BLD Pharm [bldpharm.com]
- 4. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PubChemLite - 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]
- 7. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | C5H3ClN4 | CID 313624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 6-Chloro[1,2,4]triazolo[4,3-b]pyridazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. 6-CHLORO-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZINE | 28593-24-0 [chemicalbook.com]
Application Note & Protocols: A Framework for the Preclinical Evaluation of Triazolopyridazine-Based c-Met Inhibitors
Introduction: The Rationale for Targeting c-Met in Oncology
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are pivotal regulators of cellular growth, motility, and invasion.[1][2][3] Under normal physiological conditions, the HGF/c-Met signaling axis is tightly controlled and essential for embryonic development and tissue regeneration.[3][4] However, dysregulation of this pathway through gene amplification, mutation, or protein overexpression is a well-documented driver of tumorigenesis and metastasis in a multitude of human cancers, including those of the lung, liver, and kidney.[1][3][5] This aberrant signaling cascade activates downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT3, promoting a program of invasive cell growth.[1][5] Consequently, c-Met has emerged as a high-value target for therapeutic intervention in oncology.[1][3]
The triazolopyridazine scaffold has been identified as a promising chemical starting point for the development of potent and selective kinase inhibitors.[6][7] This application note provides a comprehensive, multi-tiered experimental framework for researchers engaged in the preclinical evaluation of novel triazolopyridazine-based compounds as c-Met inhibitors. The protocols herein are designed to rigorously assess compound potency, selectivity, cellular activity, and in vivo efficacy, establishing a clear line of sight from biochemical activity to potential therapeutic application.
Section 1: The c-Met Signaling Cascade: A Visual Overview
Upon HGF binding, the c-Met receptor dimerizes, leading to the autophosphorylation of key tyrosine residues (Y1234/Y1235) within the kinase domain's activation loop.[5] This event triggers the recruitment of adaptor proteins like Gab1 and Grb2, which subsequently activate major downstream signaling networks.[1][5] Understanding this cascade is fundamental to designing experiments that can effectively probe the inhibitory action of triazolopyridazines.
Caption: The HGF/c-Met signaling pathway and the point of inhibition by triazolopyridazines.
Section 2: Biochemical Assays for Direct c-Met Engagement
The initial step in evaluating a novel inhibitor is to confirm its direct interaction with the target enzyme and to quantify its potency. This is achieved through cell-free biochemical assays.
Rationale for Assay Selection
-
Kinase Activity Assays: These assays directly measure the enzymatic function of c-Met—the transfer of a phosphate group from ATP to a substrate. Inhibition of this activity is a primary indicator of compound efficacy.[8] Formats like radiometric assays (e.g., using [γ-³³P]-ATP) or luminescence-based assays (e.g., Kinase-Glo®) are industry standards.[9][10][11]
-
Binding Assays: Competitive binding assays, which measure the displacement of a known ligand, provide the dissociation constant (Kd), a direct measure of the affinity between the inhibitor and the kinase.[12] This helps to confirm that the observed inhibition of activity is due to direct binding.
Protocol: Luminescence-Based c-Met Kinase Activity Assay
This protocol is adapted for a 96-well format and is designed for determining the IC50 value of a test compound.
Materials:
-
Recombinant human c-Met (catalytic domain, e.g., amino acids 956-1390)[9]
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compound (Triazolopyridazine derivative) dissolved in DMSO
-
Kinase-Glo® Max Luminescence Reagent
-
White, opaque 96-well plates
-
Multimode plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare a serial dilution of the triazolopyridazine compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Master Mix Preparation: Prepare a master mix containing the kinase assay buffer, ATP (at a concentration near the Km for c-Met, typically 10-50 µM), and the poly (Glu, Tyr) substrate.
-
Assay Plate Setup:
-
Add 2 µL of the diluted test compound, control inhibitor (e.g., Crizotinib), or DMSO (vehicle control) to the appropriate wells.
-
Add 23 µL of the master mix to all wells.
-
To initiate the reaction, add 25 µL of diluted recombinant c-Met enzyme to all wells except the "no enzyme" blank.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Allow the Kinase-Glo® Max reagent to equilibrate to room temperature.
-
Add 50 µL of the reagent to each well.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all other readings.
-
Normalize the data to the vehicle control (100% activity) and a high-concentration inhibitor control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Data Presentation: Biochemical Potency and Selectivity
A critical aspect of kinase inhibitor development is ensuring selectivity to minimize off-target effects.[13] The triazolopyridazine compounds should be screened against a panel of related kinases.
| Compound ID | c-Met IC50 (nM) | KDR (VEGFR2) IC50 (nM) | Ron IC50 (nM) | Selectivity (KDR/c-Met) |
| TRZ-PDZ-001 | 5.2 | >10,000 | 850 | >1923 |
| TRZ-PDZ-002 | 15.8 | >10,000 | 1200 | >632 |
| Crizotinib (Ref.) | 11.0 | 95 | 230 | 8.6 |
Table 1: Hypothetical biochemical potency and selectivity data for lead triazolopyridazine compounds compared to a reference inhibitor.
Section 3: Cell-Based Assays for On-Target Validation
Moving from a cell-free environment to a cellular context is crucial to confirm that the compound can access its target within the cell and inhibit downstream signaling.
Rationale for Assay Selection
-
Phospho-c-Met Western Blot: This is the most direct method to assess the inhibition of c-Met autophosphorylation in a cellular context. A reduction in the phosphorylated form of c-Met (p-c-Met) upon compound treatment is a key indicator of on-target activity.
-
Cell Viability/Proliferation Assays: These assays (e.g., MTT, CellTiter-Glo®) determine the effect of c-Met inhibition on the growth and survival of cancer cells that are dependent on the c-Met pathway.
-
Cell Migration/Invasion Assays: Since c-Met signaling is a potent driver of cell motility, assays like the Transwell or wound-healing assay are essential to evaluate the functional consequences of inhibition.[4][14][15]
Protocol: Western Blot for c-Met Phosphorylation
Cell Line Selection: Use a cancer cell line with known c-Met amplification or overexpression (e.g., GTL-16, EBC-1, or MKN-45).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
HGF
-
Triazolopyridazine test compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-c-Met (Tyr1234/1235), anti-total c-Met, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting equipment
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the triazolopyridazine compound or DMSO for 2 hours.
-
Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes.
-
-
Lysate Preparation:
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[16]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[18]
-
Incubate the membrane with the primary antibody (e.g., anti-p-c-Met) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and perform detection using an ECL reagent.
-
-
Stripping and Re-probing: Strip the membrane and re-probe for total c-Met and other downstream signaling proteins (p-AKT, p-ERK) and loading controls to ensure equal protein loading and to assess the impact on the signaling cascade.
Experimental Workflow Visualization
Caption: Workflow for cellular characterization of c-Met inhibitors.
Section 4: In Vivo Efficacy in Xenograft Models
The ultimate preclinical validation of an anti-cancer compound is its ability to inhibit tumor growth in a living organism. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for this evaluation.[19][20][21]
Rationale for Model Selection
-
Cell Line-Derived Xenografts (CDX): These models are established by subcutaneously inoculating cultured cancer cells (e.g., GTL-16) into mice.[20] They are reproducible and cost-effective for initial efficacy screening.[19]
-
Patient-Derived Xenografts (PDX): PDX models involve implanting tumor fragments directly from a patient into a mouse.[22][23] They better preserve the heterogeneity and genetic characteristics of the original human tumor, offering higher translational relevance.[22][23][24]
Protocol: Subcutaneous Xenograft Efficacy Study
Animals: Immunodeficient mice (e.g., NOD/SCID or NSG) are required to prevent rejection of the human tumor cells.[20][23]
Procedure:
-
Tumor Implantation:
-
Inject a suspension of c-Met-amplified human cancer cells (e.g., 5 x 10⁶ cells in Matrigel) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements (Volume = (Length x Width²)/2).
-
When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group).
-
-
Treatment Groups:
-
Group 1: Vehicle control (formulation buffer)
-
Group 2: Triazolopyridazine Compound (e.g., 25 mg/kg, oral gavage, daily)
-
Group 3: Positive control (e.g., Crizotinib, 25 mg/kg, oral gavage, daily)
-
-
Dosing and Monitoring:
-
Administer the treatments according to the defined schedule (e.g., for 21 days).
-
Measure tumor volumes 2-3 times per week.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Study Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a specific size, or after a fixed duration.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blot for p-c-Met) to confirm target engagement in vivo.[25]
-
Data Presentation: In Vivo Anti-Tumor Activity
| Treatment Group | Dose (mg/kg, QD) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Vehicle | - | 1250 ± 150 | - | +2.5 |
| TRZ-PDZ-001 | 25 | 310 ± 85 | 75.2 | -1.8 |
| Crizotinib | 25 | 450 ± 110 | 64.0 | -4.5 |
Table 2: Representative in vivo efficacy data from a subcutaneous xenograft model.
In Vivo Study Workflow
Caption: Key stages of an in vivo xenograft efficacy study.
Conclusion
This application note outlines a rigorous, multi-stage process for the preclinical evaluation of novel triazolopyridazine-based c-Met inhibitors. By systematically progressing from biochemical potency and selectivity assays to cellular on-target validation and finally to in vivo efficacy models, researchers can build a comprehensive data package. This structured approach, which explains the causality behind each experimental choice, ensures a high degree of scientific integrity and provides the robust evidence necessary to advance promising therapeutic candidates toward clinical development.
References
- Ma, P. C., Tretiakova, M. S., MacKinnon, A. C., Ramnath, N., Johnson, C., Bonomi, P., ... & Salgia, R. (2008). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 1(1_suppl), S21-S35.
- Trusolino, L., Bertotti, A., & Comoglio, P. M. (2010). MET signalling: principles and functions in development, organ regeneration and cancer. Nature Reviews Molecular Cell Biology, 11(12), 834-848.
-
Newcells Biotech. (2024). Patient-Derived Xenografts Strengthen Mouse Clinical Trials in Oncology Research. Technology Networks. [Link]
- Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic advances in medical oncology, 3(1_suppl), S7–S19.
-
HuaTeng. (2024). Tumor Xenograft Models in Cancer Research: The "Miniature Battlefield" in Mice. [Link]
- Revesz, L., et al. (2009). Continued exploration of the triazolopyridine scaffold as a platform for p38 MAP kinase inhibition. Bioorganic & medicinal chemistry letters, 19(13), 3567–3571.
- Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer letters, 225(1), 1-26.
- Liu, X., Newton, R. C., & Scherle, P. A. (2010). Targeting the c-MET signaling pathway for cancer therapy.
-
Creative Biolabs. Xenograft Models. [Link]
-
Organ, S. L., & Tsao, M. S. (2011). HGF/SF-mediated activation of c-Met and relayed downstream signalling. ResearchGate. [Link]
-
The Jackson Laboratory. (2017). Patient-Derived Xenograft (PDX) Mice: Hacking the Haystack to Find Better Anti-Cancer Needles. [Link]
- Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress.
-
Melior Discovery. Xenograft Mouse Models. [Link]
-
ResearchGate. (2011). An overview of the c-MET signaling pathway. [Link]
- Cui, J. J., et al. (2011). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. ACS medicinal chemistry letters, 2(12), 900–905.
- Schlessinger, J. (2000). Cell signaling by receptor tyrosine kinases. Cell, 103(2), 211-225.
- Biamonte, M. A., et al. (2010). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Future medicinal chemistry, 2(6), 945–962.
- Ma, P. C., et al. (2003). Modulation of the c-Met/Hepatocyte Growth Factor Pathway in Small Cell Lung Cancer. Clinical Cancer Research, 9(6), 2276-2286.
- Cui, J. J., et al. (2008). Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. Journal of medicinal chemistry, 51(10), 2879–2882.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
BPS Bioscience. c-Met Kinase Assay Kit. [Link]
- Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors.
-
Reaction Biology. c-MET Kinase Assay Service. [Link]
- De Bacco, F., et al. (2011). In Vivo c-Met Pathway Inhibition Depletes Human Glioma Xenografts of Tumor-Propagating Stem-Like Cells. Cancer Research, 71(2), 430-439.
- Cui, J. J., et al. (2012). Discovery and optimization of potent and selective triazolopyridazine series of c-Met inhibitors. Bioorganic & medicinal chemistry letters, 22(16), 5247–5251.
- Eathiraj, S., et al. (2009). Enzymatic Characterization of c-Met Receptor Tyrosine Kinase Oncogenic Mutants and Kinetic Studies with Aminopyridine and Triazolopyrazine Inhibitors. Biochemistry, 48(26), 6149–6157.
- Kim, K. S., et al. (2012). Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors. ACS medicinal chemistry letters, 3(11), 925–930.
-
BPS Bioscience. Data Sheet - c-Met Kinase Assay Kit. [Link]
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
-
Arigo Biolaboratories. Western Blot Protocol. [Link]
- Patil, S. A., et al. (2022). Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents. Current drug targets, 23(10), 1013–1029.
- Champions Oncology. (2023). Abstract 1287: Clinical relevance and translatability of NSCLC patient-derived xenograft (PDX) models for evaluating cMET-targeted therapies. Cancer Research, 83(7_Supplement), 1287-1287.
-
OriGene Technologies. Western Blot Protocol. [Link]
- Liu, X., et al. (2011). A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. Clinical Cancer Research, 17(22), 7127-7138.
- Pop, C., et al. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 27(21), 7247.
-
INDIGO Biosciences. Human c-MET/HGFR Reporter Assay Kit. [Link]
- Crystal, A. S., et al. (2014). Three patient-derived EGFR-mutant xenograft models show MET dependency and are sensitive to MET and EGFR inhibition. Science signaling, 7(346), ra97.
-
ResearchGate. (2012). Molecule 6 bearing a triazolopyridine fragment as the central scaffold. [Link]
Sources
- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational Modelling Strategies for Exploring Triazolopyridazine PIM1 Kinase Inhibitors as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. arigobio.com [arigobio.com]
- 17. origene.com [origene.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. CDX Tumor Models: Preclinical Cancer Research & Drug Development | Xenograft Insights [en.htscience.com]
- 20. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. international-biopharma.com [international-biopharma.com]
- 23. Patient-Derived Xenograft (PDX) Mice: Hacking the Haystack to Find Better Anti-Cancer Needles [resources.jax.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
Protocol for assessing Pim-1 kinase inhibition by novel compounds
Application Notes & Protocols
Topic: Protocol for Assessing Pim-1 Kinase Inhibition by Novel Compounds
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a constitutively active serine/threonine kinase that has emerged as a significant target in oncology. As a proto-oncogene, Pim-1 is a critical regulator of numerous cellular processes, including cell cycle progression, proliferation, and apoptosis.[1] Its transcription is primarily activated by the JAK/STAT signaling pathway in response to various cytokines and growth factors.[2][3] Overexpression of Pim-1 is frequently observed in a wide range of hematological malignancies and solid tumors, often correlating with aggressive disease, poor prognosis, and resistance to therapy.[1]
Pim-1 exerts its pro-tumorigenic effects by phosphorylating a diverse array of downstream substrates.[4] A key substrate is the pro-apoptotic protein BAD; phosphorylation by Pim-1 at Serine 112 (Ser112) inactivates BAD, thereby suppressing apoptosis and promoting cell survival.[5][6] This central role in promoting cancer cell survival makes Pim-1 an attractive therapeutic target.[1][7]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to robustly assess the inhibitory potential of novel compounds against Pim-1 kinase. We will detail a primary biochemical assay to determine direct enzyme inhibition, followed by secondary cell-based assays to confirm target engagement and functional cellular outcomes. The protocols are designed to be self-validating, providing a clear path from initial screening to cellular proof-of-concept.
Pim-1 Signaling Pathway: A Pro-Survival Network
Pim-1 functions as a key downstream effector of various oncogenic signaling pathways. Its expression is induced by STAT3 and STAT5 transcription factors, which are themselves activated by Janus kinases (JAKs) in response to cytokine stimulation. Once expressed, Pim-1 is constitutively active and does not require a secondary activation event.[3] It then phosphorylates a wide range of cytoplasmic and nuclear proteins that collectively drive cell proliferation and survival.
Key downstream effects include:
-
Inhibition of Apoptosis: Pim-1 phosphorylates the pro-apoptotic protein BAD at Ser112, promoting its sequestration by 14-3-3 proteins and preventing it from inactivating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[5][6]
-
Cell Cycle Progression: Pim-1 can phosphorylate and inactivate cell cycle inhibitors like p21Cip1/Waf1 and p27Kip1, thereby promoting progression through the G1/S phase checkpoint.[8]
-
Transcriptional Activation: Pim-1 synergizes with the c-Myc oncoprotein, enhancing its stability and transcriptional activity to drive the expression of genes involved in cell growth.[2]
Figure 1: Simplified Pim-1 signaling pathway leading to cell survival and proliferation.
Part I: Biochemical Assay for Pim-1 Inhibition
The primary assessment of a novel compound is to determine its direct inhibitory effect on the purified Pim-1 enzyme. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust, sensitive, and non-radioactive method for this purpose.
Principle of the Assay The Pim-1 enzyme catalyzes the transfer of the gamma-phosphate from ATP to a peptide substrate, producing ADP. The amount of ADP produced is directly proportional to Pim-1 kinase activity.[9] The ADP-Glo™ assay quantifies this ADP in a two-step process. First, the remaining ATP from the kinase reaction is depleted. Second, the ADP is converted back into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal.[9][10] A potent inhibitor will reduce kinase activity, leading to lower ADP production and a diminished luminescent signal.
Experimental Protocol: ADP-Glo™ Pim-1 Kinase Assay
A. Materials & Reagents
| Component | Example Supplier | Purpose |
| Recombinant Human Pim-1 | BPS Bioscience, Promega | Active enzyme for the kinase reaction |
| Pim-1 Substrate | BPS Bioscience, CST | Peptide to be phosphorylated (e.g., S6Ktide)[11] |
| ATP (Adenosine Triphosphate) | Sigma-Aldrich | Phosphate donor |
| Kinase Assay Buffer | BPS Bioscience, Promega | Provides optimal pH and ions for enzyme activity[9] |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains reagents for ADP detection |
| Test Compound | N/A | Novel inhibitor to be tested |
| Positive Control Inhibitor | BenchChem | Known Pim-1 inhibitor (e.g., AZD1208, Staurosporine) |
| DMSO (Dimethyl Sulfoxide) | Sigma-Aldrich | Vehicle for dissolving compounds |
| 384-Well White Plates | Corning | Low-volume, opaque plates for luminescence assays |
B. Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound and control inhibitor in 100% DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of diluted test compound, control inhibitor, or DMSO (for 0% and 100% inhibition controls) to the appropriate wells.[9]
-
Prepare a 2X enzyme solution of Pim-1 in kinase assay buffer. Add 2 µL to each well, except for the "no enzyme" negative control wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Prepare a 2X substrate/ATP solution in kinase assay buffer. The final ATP concentration should be at or near its Km for Pim-1 to ensure competitive inhibitors can be accurately assessed.[12]
-
Initiate the reaction by adding 2 µL of the substrate/ATP mix to all wells. The final reaction volume is 5 µL.
-
Shake the plate gently and incubate at room temperature for 60 minutes.[9]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.[9]
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
C. Data Analysis and IC50 Determination
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_DMSO - Signal_Blank))
-
Signal_Inhibitor: Luminescence from wells with the test compound.
-
Signal_Blank: Luminescence from "no enzyme" control wells (represents background).
-
Signal_DMSO: Luminescence from DMSO vehicle control wells (represents 0% inhibition).
-
-
Generate Dose-Response Curve:
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software like GraphPad Prism.
-
The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.[7]
-
Figure 3: Comparative workflow for cell-based target engagement and functional assays.
Part III: Advanced Target Engagement Confirmation
For lead compounds, directly confirming target binding within intact cells provides the highest level of evidence. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. [13] Principle of CETSA CETSA operates on the principle that when a compound binds to its target protein, it generally stabilizes the protein's structure. [14]This stabilization makes the protein more resistant to thermal denaturation. In a CETSA experiment, intact cells are treated with the compound and then heated across a range of temperatures. After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble, stable proteins by centrifugation. The amount of soluble Pim-1 remaining at each temperature is quantified by Western blot. In the presence of a binding compound, more Pim-1 will remain soluble at higher temperatures compared to the vehicle control, resulting in a "thermal shift". [13][14]This method confirms target engagement without needing to modify the compound or the protein. [14]
Data Interpretation and Summary
A successful Pim-1 kinase inhibitor candidate will exhibit a coherent profile across these assays.
| Parameter | Assay | Desired Outcome | Interpretation |
| IC50 | Biochemical Kinase Assay | Low nanomolar range | High direct potency against the isolated enzyme. |
| EC50 | p-BAD (Ser112) Assay | Low nanomolar range, close to IC50 | Compound is cell-permeable and effectively engages and inhibits Pim-1 in a cellular context. |
| GI50 | Cell Viability Assay | Potent and dose-dependent | Inhibition of Pim-1 translates to a functional anti-proliferative or pro-apoptotic effect. |
A significant discrepancy (e.g., >10-fold) between the biochemical IC50 and the cellular EC50 may suggest issues with cell permeability, compound efflux, or rapid metabolism. A potent EC50 for p-BAD that does not translate to a potent GI50 could indicate that the chosen cell line is not solely dependent on Pim-1 for survival, highlighting the importance of proper cell line selection. These integrated data points provide a robust foundation for advancing a novel compound through the drug discovery pipeline.
References
-
Pim-1 kinase as cancer drug target: An update. PubMed Central.[Link]
-
Discovery and Identification of PIM-1 Kinase Inhibitors Through a Hybrid Screening Approach. PubMed.[Link]
-
PIM1. Wikipedia.[Link]
-
Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site. PubMed.[Link]
-
Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer. Clarivate.[Link]
-
Potential roles for the PIM1 kinase in human cancer - a molecular and therapeutic appraisal. PubMed.[Link]
-
PIM1, Active. SignalChem.[Link]
-
FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. PubMed.[Link]
-
PIM Kinase as an Executional Target in Cancer. PubMed Central.[Link]
-
Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL. PubMed Central.[Link]
-
Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia. American Society of Hematology.[Link]
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. MDPI.[Link]
-
PIM1 Cellular Phosphorylation Assay Service. Reaction Biology.[Link]
-
PIM1 kinase and its diverse substrate in solid tumors. PubMed Central.[Link]
-
Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience.[Link]
-
Identification of PIM1 substrates reveals a role for NDRG1 phosphorylation in prostate cancer cellular migration and invasion. Mount Sinai.[Link]
-
In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. PubMed Central.[Link]
-
PIM kinase (and Akt) biology and signaling in tumors. PubMed Central.[Link]
-
PIM1 Kinase Assay Service. Reaction Biology.[Link]
-
Regulation of BAD Phosphorylation at Serine 112 by the Ras-mitogen-activated Protein Kinase Pathway. PubMed.[Link]
-
Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. National Institutes of Health.[Link]
-
Kinetics of inhibition of Pim-1 by 4a. Pim-1 kinase activity was... ResearchGate.[Link]
-
A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas. PubMed Central.[Link]
-
LANCE Ultra TR-FRET technology for kinase assays. In these kinase... ResearchGate.[Link]
-
Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. American Association for Cancer Research.[Link]
-
A review on PIM kinases in tumors. PubMed Central.[Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. PubMed Central.[Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.[Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. National Institutes of Health.[Link]
Sources
- 1. Potential roles for the PIM1 kinase in human cancer - a molecular and therapeutic appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]
- 3. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pim-1 kinase promotes inactivation of the pro-apoptotic Bad protein by phosphorylating it on the Ser112 gatekeeper site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pim kinases phosphorylate multiple sites on Bad and promote 14-3-3 binding and dissociation from Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and identification of PIM-1 kinase inhibitors through a hybrid screening approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Utility of Triazolopyridazines in Agricultural Chemistry Research
Preamble: The Rise of a Privileged Scaffold in Agrochemicals
The triazolopyridazine core, a fused heterocyclic system, represents a "privileged scaffold" in medicinal and agricultural chemistry.[1][2] Its rigid structure and specific arrangement of nitrogen atoms allow for diverse substitutions, leading to compounds with a wide spectrum of biological activities.[2] Initially gaining prominence for their potent herbicidal properties, the application of triazolopyridazine derivatives is expanding into the realms of fungicides and, to a lesser extent, insecticides. This guide provides an in-depth exploration of the mechanisms, synthesis, screening protocols, and analytical methodologies essential for researchers and developers working with this versatile chemical class. Our focus is on the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles.
Part 1: Core Mechanisms of Action
Understanding the specific biochemical targets of triazolopyridazines is fundamental to their rational design and application. The primary modes of action differ depending on the target organism.
Herbicidal Activity: Inhibition of Acetolactate Synthase (ALS)
The most well-established agricultural use of triazolopyridazines is for weed control. Their efficacy stems from the potent and specific inhibition of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[3][4][5]
-
The Causality: ALS is the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[4][5] These amino acids are vital building blocks for protein synthesis and, consequently, for cell division and plant growth.[6] By binding to and inhibiting ALS, triazolopyridazine herbicides starve the plant of these critical components. This leads to a rapid cessation of growth in meristematic tissues, followed by characteristic injury symptoms and eventual plant death.
-
Trustworthiness & Selectivity: A key advantage of this mechanism is its inherent selectivity. The ALS enzyme is crucial for plants and microorganisms but is not present in animals, which obtain these amino acids through their diet.[3][4] This biochemical difference is the basis for the low mammalian toxicity of ALS-inhibiting herbicides, making them a valuable tool in crop protection.
-
A Note on Resistance: The high efficacy and single-site mode of action of ALS inhibitors have unfortunately led to the evolution of resistance in numerous weed species.[4] Therefore, ongoing research focuses on discovering novel triazolopyridazine structures that can overcome known resistance mutations, such as the P197L mutation in the ALS enzyme.[7]
Fungicidal Activity: Disruption of Fungal Cell Membranes
While the broader triazole class of fungicides is well-established, specific triazolopyridazine derivatives are an active area of research for their antifungal potential. The mechanism is analogous to that of other demethylation inhibitor (DMI) fungicides.[8][9]
-
The Causality: Triazole-based fungicides target the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10] This enzyme is critical for the biosynthesis of ergosterol, a sterol that is a primary and essential component of the fungal cell membrane, where it regulates fluidity and integrity.[8] By inhibiting this enzyme, triazolopyridazines disrupt ergosterol production, leading to the accumulation of toxic sterol precursors. This compromises the fungal cell membrane, causing abnormal growth and ultimately, cell death.[8]
-
Trustworthiness & Application: This mode of action is effective against a wide range of fungal pathogens, particularly those affecting cereals, fruits, and vegetables.[9] The systemic properties of many triazoles allow them to move within the plant tissue, providing both curative and preventative protection.[11]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting hydrazinopyridazine in an appropriate solvent (e.g., dioxane). Purge the flask with an inert gas like nitrogen or argon.
-
Causality: Using an inert atmosphere prevents unwanted side reactions with oxygen or moisture from the air.
-
-
Reagent Addition & Reflux: Add the carboxylic acid derivative and a dehydrating/cyclizing agent (e.g., phosphorus oxychloride, POCl₃) to the flask. Heat the mixture to reflux for a specified time (typically 8-12 hours). [12] * Causality: Heat provides the necessary activation energy for the reaction, while the dehydrating agent facilitates the removal of a water molecule, driving the ring-closing cyclization reaction to completion.
-
Reaction Monitoring: Periodically take small aliquots from the reaction mixture and spot them on a Thin Layer Chromatography (TLC) plate. Develop the plate in a suitable solvent system to monitor the disappearance of the starting materials and the appearance of the product spot.
-
Causality: TLC is a rapid and inexpensive technique to visually track the progress of the reaction, preventing premature termination or unnecessary heating.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it over crushed ice or into a cold aqueous solution (e.g., sodium bicarbonate). Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Causality: Quenching neutralizes the reactive cyclizing agent. Extraction separates the desired organic product from inorganic salts and water-soluble impurities. Drying removes residual water from the organic solvent.
-
-
Purification & Characterization: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude material using flash column chromatography on silica gel. Combine the pure fractions and evaporate the solvent. Confirm the structure of the final compound using the methods below.
-
Causality: Column chromatography separates the target compound from unreacted starting materials and byproducts based on differences in polarity, yielding a pure sample for biological testing.
-
Protocol for Structural Characterization
This is a self-validating system; data from all three techniques must be consistent to unambiguously confirm the identity and purity of the synthesized compound.
-
¹H and ¹³C NMR Spectroscopy: Dissolve a small sample of the pure compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Acquire proton and carbon NMR spectra.
-
Purpose: To determine the electronic environment of all protons and carbons in the molecule, confirming the connectivity of the atoms and the successful formation of the heterocyclic ring. [13]* Mass Spectrometry (MS): Analyze a dilute solution of the compound via an appropriate mass spectrometry technique (e.g., Electrospray Ionization - ESI-MS).
-
Purpose: To determine the molecular weight of the compound by observing the molecular ion peak ([M+H]⁺ or [M-H]⁻), providing direct confirmation of the molecular formula. [13]* Elemental Analysis: Submit a pure, dry sample for C, H, and N analysis.
-
Purpose: To experimentally determine the percentage composition of carbon, hydrogen, and nitrogen. The results should match the theoretical values calculated from the molecular formula within an acceptable margin of error (e.g., ±0.4%). [13]
-
Part 3: Biological Screening Protocols
A hierarchical screening cascade, moving from targeted in vitro assays to whole-organism in vivo studies, is crucial for identifying promising lead compounds.
Protocol for In Vitro Herbicidal Screening (ALS Inhibition Assay)
This assay directly measures the compound's ability to inhibit the target enzyme.
-
Enzyme Extraction: Homogenize young, actively growing tissue from a susceptible plant species (e.g., corn shoots) in an extraction buffer. Centrifuge the homogenate and use the supernatant containing the crude ALS enzyme extract.
-
Assay Preparation: In a 96-well microplate, add the enzyme extract to a reaction buffer containing necessary cofactors (FAD, TPP, MgCl₂).
-
Compound Application: Add the synthesized triazolopyridazine compounds (dissolved in DMSO) to the wells at a range of concentrations. Include a negative control (DMSO only) and a positive control (a known ALS inhibitor).
-
Reaction Initiation & Incubation: Add the substrate, pyruvate, to all wells to start the enzymatic reaction. Incubate the plate at a controlled temperature (e.g., 37°C) for 60-90 minutes.
-
Reaction Termination & Detection: Stop the reaction by adding sulfuric acid. This also converts the enzymatic product, acetolactate, to acetoin. Add creatine and α-naphthol, which react with acetoin to form a colored complex.
-
Data Analysis: Read the absorbance of the colored complex using a microplate reader. Calculate the percent inhibition for each compound concentration relative to the negative control. Plot the data and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Protocol for In Vivo Herbicidal Screening (Whole Plant Assay)
This assay validates in vitro findings and assesses phytotoxicity in a whole-organism context. [7]
-
Plant Preparation: Grow susceptible weed species (e.g., Descurainia sophia) in pots in a greenhouse to the 2-3 leaf stage.
-
Compound Application: Prepare solutions of the test compounds at various application rates (e.g., grams of active ingredient per hectare). Apply the solutions as a foliar spray to the plants.
-
Incubation and Observation: Return the plants to the greenhouse. Observe and record phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis) at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Data Analysis: Score the plants on a visual injury scale (0% = no effect, 100% = complete death). Calculate the GR₅₀ value (the dose required to cause a 50% reduction in growth/biomass compared to untreated controls).
Table 1: Example Data Presentation for Herbicidal Activity
| Compound ID | ALS Inhibition (IC₅₀, µM) | Whole Plant Efficacy (D. sophia, GR₅₀, g/ha) |
| TPDZ-001 | 0.52 | 15.5 |
| TPDZ-002 | 1.25 | 35.2 |
| TPDZ-003 | 0.08 | 2.1 |
| Standard | 0.15 | 5.0 |
Protocol for In Vitro Fungicidal Screening (Mycelial Growth Assay)
This assay provides a direct measure of a compound's fungistatic or fungicidal properties. [14]
-
Medium Preparation: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave it and cool to approximately 50-55°C.
-
Compound Incorporation: Add the test compound (dissolved in a solvent like DMSO) to the molten agar to achieve a final desired concentration. Pour the "poisoned" agar into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a small plug (e.g., 5 mm diameter) of mycelium from an actively growing culture of the target fungus (e.g., Fusarium graminearum) in the center of each plate.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for several days, until the mycelium in the control plate (containing only DMSO) has reached the edge.
-
Data Analysis: Measure the diameter of the fungal colony on each plate. Calculate the percentage of mycelial growth inhibition relative to the control. Determine the EC₅₀ value (the effective concentration that inhibits 50% of growth).
Part 4: Residue Analysis Protocol
For a compound to become a viable agrochemical, robust analytical methods are required to quantify its residues in food and environmental matrices, ensuring safety and regulatory compliance.
Protocol for Triazolopyridazine Residue Analysis using QuEChERS and LC-MS/MS
This protocol outlines a standard workflow for the determination of triazolopyridazine residues in a complex matrix like wheat or soil. [15][16]
Step-by-Step Methodology:
-
Sample Homogenization: Weigh a representative portion of the sample (e.g., 10g of soil) into a centrifuge tube. Add an internal standard and water.
-
Causality: Homogenization ensures the sample is uniform. The internal standard, a structurally similar compound, is added at a known concentration to correct for any analyte loss during sample preparation and analysis.
-
-
Extraction & Partitioning: Add acetonitrile to the tube. Seal and shake vigorously. Add a pre-packaged mixture of QuEChERS partitioning salts (e.g., anhydrous magnesium sulfate, sodium chloride). Shake again. [17] * Causality: Acetonitrile extracts a broad range of pesticides. The salts induce phase separation between the aqueous and organic layers and help drive the analytes into the acetonitrile layer. Magnesium sulfate also absorbs excess water.
-
Centrifugation: Centrifuge the tube at high speed. This will result in a clean upper layer of acetonitrile containing the extracted pesticides.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids, and C18 to remove non-polar interferences). Vortex and centrifuge. [17] * Causality: This step is critical for removing matrix components that could interfere with the LC-MS/MS analysis, improving accuracy and extending instrument life.
-
Final Preparation: Take the final cleaned extract, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for analysis.
-
LC-MS/MS Analysis: Inject the sample into an Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer.
-
Separation: Use a C18 column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile) to separate the target triazolopyridazine from other compounds.
-
Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for the target analyte, ensuring highly selective and sensitive quantification. [15]
-
References
-
Chemistry and fate of triazolopyrimidine sulfonamide herbicides. PubMed, National Center for Biotechnology Information.[Link]
-
Chemistry and Fate of Triazolopyrimidine Sulfonamide Herbicides. ResearchGate.[Link]
-
Penoxsulam--structure-activity relationships of triazolopyrimidine sulfonamides. PubMed, National Center for Biotechnology Information.[Link]
-
Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). WeedScience.org.[Link]
-
Rapid residue analysis of four triazolopyrimidine herbicides in soil, water, and wheat by ultra-performance liquid chromatography coupled to tandem mass spectrometry. ResearchGate.[Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information.[Link]
-
Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. ResearchGate.[Link]
-
Synthesis of 1,2,4‐triazolopyridazines, isoxazolofuropyridazines, and tetrazolopyridazines as antimicrobial agents. ResearchGate.[Link]
-
Triazolopyrimidine Sulfonanilide Herbicides and Related Compounds. R Discovery.[Link]
-
Triazolopyrimidines as a New Herbicidal Lead for Combating Weed Resistance Associated with Acetohydroxyacid Synthase Mutation. ACS Publications.[Link]
-
Synthesis and anticancer activity evaluation of a series oft[3][4][5]riazolo[1,5-a]pyridinylpyridines in vitro and in vivo. PubMed, National Center for Biotechnology Information.[Link]
-
Structure-Activity Relationships of Replacements for the Triazolopyridazine of Anti-Cryptosporidium Lead SLU-2633. National Center for Biotechnology Information.[Link]
-
Analytical methods for Pesticide residue analysis. ALS Life Sciences Europe.[Link]
-
Fungicides: Triazoles. Iowa State University Digital Repository.[Link]
-
Triazolopyridine. Wikipedia.[Link]
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences.[Link]
- Triazolopyridine derivatives as herbicides.
-
Structure-activity Relationships of Triazolopyridine Oxazole p38 Inhibitors: Identification of Candidates for Clinical Development. PubMed, National Center for Biotechnology Information.[Link]
-
Development of Analytical Methods to Analyze Pesticide Residues. MDPI.[Link]
-
Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. National Center for Biotechnology Information.[Link]
-
Predictive Quantitative Structure-Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. PubMed, National Center for Biotechnology Information.[Link]
-
Herbicide Mode of Action and Injury Symptoms. University of Nebraska-Lincoln.[Link]
-
Dissipation of Triazole Fungicides in Apples. MDPI.[Link]
-
Methods of Analysis—Determination of Pesticides in Sediment Using Gas Chromatography/Mass Spectrometry. USGS Publications Warehouse.[Link]
-
Discovery of Triazone Derivatives Containing Acylhydrazone and Phenoxypyridine Motifs as Novel Insecticidal and Antiphytopathogenic Fungus Agents. ResearchGate.[Link]
-
Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains. National Center for Biotechnology Information.[Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate.[Link]
-
Fungicide Chemistry Mode of Action. YouTube.[Link]
-
In Vitro and In Vivo Techniques for Screening New Natural Product-Based Fungicides for Control of Strawberry Anthracnose. The Aquila Digital Community - The University of Southern Mississippi.[Link]
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. National Center for Biotechnology Information.[Link]
Sources
- 1. Triazolopyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wssa.net [wssa.net]
- 6. appliedweeds.cfans.umn.edu [appliedweeds.cfans.umn.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 9. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dissipation of Triazole Fungicides in Apples [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aquila.usm.edu [aquila.usm.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. gcms.cz [gcms.cz]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
Welcome to the technical support center for the synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important triazolopyridazine derivative. Our goal is to provide in-depth, field-proven insights to ensure the integrity and success of your experiments.
I. Synthetic Pathway Overview
The synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine typically proceeds via a two-step process:
-
Acylation: Reaction of 3-chloro-6-hydrazinopyridazine with cyclopropanecarbonyl chloride to form the intermediate N'-(6-chloropyridazin-3-yl)cyclopropanecarbohydrazide.
-
Cyclization: Intramolecular cyclodehydration of the hydrazide intermediate, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃), to yield the final product.
This seemingly straightforward synthesis can be prone to the formation of several process-related impurities. Understanding their origin is key to effective troubleshooting and control.
Caption: General synthetic route for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine.
II. Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues related to impurities that may arise during the synthesis.
FAQ 1: I am observing an impurity with a mass corresponding to the starting material, 3,6-dichloropyridazine. What is the likely cause and how can I prevent it?
Answer:
The presence of 3,6-dichloropyridazine in your final product typically indicates an incomplete reaction during the formation of the 3-chloro-6-hydrazinopyridazine precursor.
-
Causality: The nucleophilic substitution of one chloride in 3,6-dichloropyridazine with hydrazine is a competitive reaction. If the reaction conditions (time, temperature, or stoichiometry of hydrazine) are not optimal, a significant amount of the starting material can remain.
-
Troubleshooting and Prevention:
-
Optimize Hydrazine Reaction: Ensure the reaction of 3,6-dichloropyridazine with hydrazine goes to completion. This can be achieved by increasing the reaction time, elevating the temperature, or using a slight excess of hydrazine hydrate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Purification of Intermediate: It is highly recommended to purify the 3-chloro-6-hydrazinopyridazine intermediate before proceeding to the acylation step. Recrystallization or column chromatography can effectively remove unreacted 3,6-dichloropyridazine.
-
FAQ 2: My analysis shows an impurity with a mass of 15.99 Da higher than my product. What could this be?
Answer:
An impurity with a mass increase of 15.99 Da strongly suggests the presence of the corresponding N-oxide derivative.
-
Causality: The nitrogen atoms in the pyridazine ring are susceptible to oxidation. This can occur if oxidizing agents are present as contaminants in the reagents or if the reaction is exposed to air at elevated temperatures for prolonged periods. 3,6-Dichloropyridazine itself can be oxidized to its N-oxide form[1].
-
Troubleshooting and Prevention:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen, especially during heating steps.
-
Reagent Purity: Ensure the purity of your starting materials and solvents to avoid introducing oxidizing contaminants.
-
FAQ 3: I have detected an impurity that appears to be the hydroxylated analog of my final product (6-hydroxy-3-cyclopropyl-triazolo[4,3-b]pyridazine). How is this formed?
Answer:
The presence of the 6-hydroxy analog is a common issue arising from the hydrolysis of the C-Cl bond on the pyridazine ring.
-
Causality: The chloro group at the 6-position of the triazolopyridazine ring is susceptible to nucleophilic substitution, particularly by water or hydroxide ions. This can occur under aqueous work-up conditions, especially if the pH is basic, or if there is residual moisture in the reaction mixture at elevated temperatures.
-
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use, particularly for the cyclization step which is often performed at high temperatures.
-
Controlled Work-up: During aqueous work-up, maintain a neutral or slightly acidic pH to minimize hydrolysis. Avoid prolonged exposure to basic conditions.
-
Prompt Extraction: After quenching the reaction, proceed with the extraction of the product into an organic solvent without delay.
-
FAQ 4: An impurity with the same mass as my product is observed, but with a different retention time in HPLC. What is the likely identity of this impurity?
Answer:
This is likely a regioisomer of your target compound. The most probable isomer is 7-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine.
-
Causality: The formation of regioisomers is a known phenomenon in the synthesis of fused triazole systems[2]. The cyclization of the N'-(6-chloropyridazin-3-yl)cyclopropanecarbohydrazide intermediate can potentially occur at two different nitrogen atoms of the pyridazine ring, leading to the formation of the[3][4]triazolo[4,3-b]pyridazine (desired) and the[3][4]triazolo[1,5-b]pyridazine (isomeric impurity) ring systems.
-
Troubleshooting and Prevention:
-
Cyclization Conditions: The choice of cyclizing agent and reaction conditions can influence the regioselectivity. While POCl₃ generally favors the formation of the [4,3-b] isomer, optimizing the temperature and reaction time may help to minimize the formation of the undesired isomer.
-
Analytical Method Development: Develop a robust HPLC method capable of separating the desired product from its potential regioisomers to accurately quantify the purity.
-
Purification: Careful column chromatography or recrystallization may be required to separate the isomers.
-
Caption: Potential for isomeric impurity formation during cyclization.
FAQ 5: I am struggling with the removal of an impurity that I suspect is the uncyclized intermediate, N'-(6-chloropyridazin-3-yl)cyclopropanecarbohydrazide. What are the best strategies for this?
Answer:
Residual uncyclized intermediate is a clear indication of an incomplete cyclization reaction.
-
Causality:
-
Insufficient Dehydrating Agent: The amount of POCl₃ or other cyclizing agent may be insufficient to drive the reaction to completion.
-
Inadequate Temperature or Time: The reaction may not have been heated at a high enough temperature or for a sufficient duration for the cyclodehydration to be complete.
-
Deactivation of Reagent: The cyclizing agent may have been partially quenched by residual moisture in the reaction mixture.
-
-
Troubleshooting and Prevention:
-
Optimize Cyclization Conditions:
-
Increase the equivalents of POCl₃.
-
Gradually increase the reaction temperature, monitoring for product formation and decomposition.
-
Extend the reaction time, tracking the disappearance of the starting material by TLC or HPLC.
-
-
Purification:
-
Extraction: The uncyclized intermediate is more polar and may be partially removed by an aqueous wash. A dilute basic wash (e.g., with sodium bicarbonate solution) can help by deprotonating the hydrazide, increasing its aqueous solubility.
-
Chromatography: Flash column chromatography is an effective method for separating the more polar intermediate from the less polar final product.
-
Recrystallization: Selecting an appropriate solvent system for recrystallization can also effectively remove the intermediate.
-
-
III. Summary of Potential Impurities
The following table summarizes the common impurities, their likely sources, and recommended analytical techniques for their detection.
| Impurity Name | Structure | Likely Source | Recommended Analytical Technique(s) |
| 3,6-Dichloropyridazine | Cl-C₄H₂N₂-Cl | Incomplete reaction in precursor synthesis. | GC-MS, LC-MS |
| 6-Hydroxy-3-cyclopropyl-triazolo[4,3-b]pyridazine | HO-C₅H₂N₄-C₃H₅ | Hydrolysis of the chloro group. | LC-MS, ¹H NMR |
| 7-Chloro-3-cyclopropyl-triazolo[1,5-b]pyridazine | Isomer of the final product | Lack of regioselectivity in cyclization. | LC-MS, ¹H NMR, ¹³C NMR |
| N'-(6-chloropyridazin-3-yl)cyclopropanecarbohydrazide | C₈H₉ClN₄O | Incomplete cyclization. | LC-MS, ¹H NMR |
| 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine N-oxide | C₈H₇ClN₄O | Oxidation of the pyridazine ring. | LC-MS |
| Cyclopropanecarboxylic acid | C₄H₆O₂ | Impurity in cyclopropanecarbonyl chloride or hydrolysis of the acid chloride.[3] | GC-MS (after derivatization), LC-MS |
IV. Recommended Analytical Protocols
Protocol 1: HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Note: This is a general method and may require optimization for your specific system and impurity profile.
V. References
-
Millson, A., et al. (2021). Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. Available at: [Link]
-
Johnson, M. P. (1996). Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. U.S. Patent No. 5,504,245. Washington, DC: U.S. Patent and Trademark Office. Available at:
-
Krasavin, M., et al. (2018). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Molecules, 23(11), 2947. Available at: [Link]
-
Al-Ostath, A., et al. (2020). Chemical biology of cyclization reactions by using POCL3. Journal of Physics: Conference Series, 1530, 012044. Available at: [Link]
-
Sayrafi, S., & Rayyan, S. (2001). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 176(1), 1-10. Available at: [Link]
-
El-Sayed, A. H., et al. (2021). Synthesis and Biological Evaluation of Some 1, 2, 4-Triazoles and[3][4]Triazolo[4, 3-b]-Pyridazine Derivatives. Journal of Chemical Health Risks, 11(1), 1-10. Available at: [Link]
Sources
- 1. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
Welcome to the technical support center for the purification of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining this compound with high purity. The methodologies described herein are based on established principles for the purification of triazolopyridazine derivatives and are tailored to the specific physicochemical properties of the target molecule.
Purification Strategy Overview
The purification of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine typically involves a multi-step approach to remove unreacted starting materials, reagents, and reaction byproducts. The general workflow begins with an initial workup, followed by a primary purification technique such as recrystallization or column chromatography, and concludes with a final purity assessment.
Caption: General purification workflow for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Question 1: My final product has a low yield after silica gel chromatography. What are the common causes?
Answer: Low yield after chromatographic purification can stem from several factors:
-
Inappropriate Solvent System: If the mobile phase is too polar, your compound may elute too quickly along with impurities, leading to poor fractionation and loss of product in mixed fractions. Conversely, if it's not polar enough, the compound might not elute from the column at all.
-
Compound Instability on Silica: While triazolopyridazines are generally stable, the acidic nature of standard silica gel can sometimes cause degradation of sensitive molecules.
-
Irreversible Adsorption: Highly polar functional groups can sometimes interact very strongly with the silanol groups on the silica surface, leading to irreversible binding.
-
Improper Column Packing or Loading: A poorly packed column can lead to channeling and band broadening, resulting in poor separation and the need to discard broad, mixed fractions. Overloading the column with too much crude material will saturate the stationary phase and destroy separation.
Solution Pathway:
-
Optimize Eluent via TLC: Before running a column, always perform thorough method development using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.25-0.35 for the target compound. This Rf value typically translates well to column chromatography, providing good separation without excessively long run times.
-
Consider Deactivating Silica Gel: If you suspect degradation, you can use silica gel that has been treated with a base. A common laboratory practice for similar heterocyclic compounds is to add ~1% triethylamine (TEA) to the eluent mixture[1]. This deactivates the acidic sites on the silica gel, preventing streaking and potential degradation of basic compounds.
-
Check Loading Capacity: As a rule of thumb, for a standard flash chromatography separation, the amount of crude material loaded should be about 1-5% of the mass of the silica gel.
Question 2: I'm seeing a persistent impurity with a very similar Rf to my product. How can I resolve it?
Answer: This is a common and challenging purification problem. The impurity is likely a structurally related byproduct, such as a regioisomer or a closely related derivative.
Strategies for Resolution:
-
Fine-Tune the Mobile Phase:
-
Change Solvent Selectivity: Instead of just altering the ratio of your two solvents (e.g., Ethyl Acetate/Hexanes), try changing one of the solvents completely. For example, switching from Ethyl Acetate to Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) can alter the specific interactions with your compounds and the stationary phase, potentially resolving the two spots.
-
Use a Ternary System: Adding a small amount of a third solvent can significantly impact selectivity. For a moderately polar compound, a system like Hexane:EtOAc:DCM or Hexane:EtOAc:Methanol might provide the resolution needed.
-
-
Switch to a Different Stationary Phase:
-
If normal phase silica isn't working, consider reverse-phase (C18) chromatography. In this technique, the separation mechanism is based on hydrophobicity. Your nonpolar impurities will be retained more strongly, which might be sufficient to achieve separation. Preparative reverse-phase HPLC is a powerful tool for purifying challenging mixtures[2].
-
-
Attempt Recrystallization:
-
If both compounds are crystalline solids, recrystallization can be an exceptionally effective technique for removing small amounts of impurities. The key is to find a solvent system where your target compound has high solubility at high temperatures but low solubility at room temperature or below, while the impurity remains in the mother liquor. Experiment with a range of solvents from polar (e.g., Ethanol, Isopropanol) to non-polar (e.g., Toluene, Heptane) and their mixtures. Several triazolopyridazine derivatives have been successfully purified by recrystallization from solvents like ethanol[3] or by obtaining crystals from chloroform/hexanes mixtures[4].
-
Question 3: My compound streaks badly on the TLC plate and the column, leading to poor separation. Why is this happening?
Answer: Streaking (tailing) is typically caused by undesirable secondary interactions between the compound and the stationary phase or by overloading the plate/column.
-
Cause: The nitrogen atoms in the triazolopyridazine core are basic. These basic sites can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to a non-ideal equilibrium and causing the compound to "drag" or streak as it moves up the plate.
-
Solution: As mentioned previously, adding a small amount of a competitive base to the mobile phase is highly effective.
-
Triethylamine (TEA): Add 0.5-1% TEA to your eluent. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel up the plate or through the column with a much-improved spot shape. This technique is documented for the purification of a related triazolopyridazine[1].
-
Pyridine: In some cases, pyridine can be used as an alternative to TEA[4].
-
Ammonia: For highly basic compounds, pre-treating the silica with ammonia or using an eluent containing a small amount of ammonium hydroxide can be effective.
-
Caption: Decision tree for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Q: What are the expected physicochemical properties of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine? A: Based on its structure and data for related compounds, we can infer the following:
-
Molecular Formula: C₈H₇ClN₄[5].
-
Appearance: Likely to be an off-white or crystalline solid[1][4].
-
Polarity: It is a moderately polar molecule. The predicted XlogP value is 1.3, suggesting it is well-suited for normal-phase silica gel chromatography[5].
-
Solubility: Expected to be soluble in chlorinated solvents (DCM, chloroform), moderately soluble in polar aprotic solvents (EtOAc, THF), and sparingly soluble in non-polar solvents (hexanes, heptane) and water.
Q: What are the most common impurities I should expect from the synthesis? A: The impurities will depend on the synthetic route. A common synthesis involves the reaction of a hydrazinopyridazine with a cyclopropyl derivative or the cyclization of a hydrazone[6][7]. Potential impurities include:
-
Unreacted 3-chloro-6-hydrazinopyridazine: This starting material is significantly more polar than the product and should be easily separated by chromatography.
-
Unreacted cyclopropyl precursor: The polarity of this will vary, but it is often less polar than the product.
-
Oxidation or hydrolysis byproducts: Depending on the reaction and workup conditions.
-
Regioisomers: If the cyclization step is not perfectly selective, other isomeric triazole ring systems could form. These are often the most difficult impurities to remove.
Q: Which analytical techniques are best for assessing the purity of the final product? A: A combination of techniques is essential for confirming both purity and identity:
-
¹H and ¹³C NMR: This is the most critical technique. It will confirm the structure of the cyclopropyl group and the triazolopyridazine core and reveal the presence of any impurities with distinct proton or carbon signals[1][3].
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides highly sensitive purity analysis (e.g., >99% by UV trace) and confirms the molecular weight of the compound.
-
Elemental Analysis (C, H, N): Provides confirmation of the empirical formula and is often required for publication or regulatory submission. The calculated analysis for C₈H₇ClN₄ is approximately C: 49.37%, H: 3.62%, N: 28.79%.
Protocols
Protocol 1: Flash Column Chromatography
This protocol is a starting point and should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of crude product in DCM or EtOAc.
-
Spot on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems. A good starting point is a 1:1 mixture of Hexanes:Ethyl Acetate.
-
Adjust the ratio until the Rf of the product is ~0.3. If streaking occurs, add 1% TEA to the solvent mixture.
-
-
Column Preparation:
-
Select an appropriate size glass column and slurry pack with silica gel (230-400 mesh) using the initial, less polar eluent. Ensure the silica bed is compact and level.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
In a separate flask, add a small amount of silica gel (~1-2x the mass of the crude product) to create a slurry.
-
Add the dissolved product to the silica slurry and evaporate the solvent completely to create a dry, free-flowing powder. This is the "dry loading" method, which generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the starting mobile phase (e.g., 20% EtOAc in Hexanes).
-
Collect fractions and monitor them by TLC.
-
If the product is slow to elute, gradually increase the polarity of the mobile phase (gradient elution).
-
-
Product Isolation:
-
Combine the pure fractions as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Table 1: Troubleshooting Summary
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No product eluting | Eluent is not polar enough; Compound is irreversibly bound. | Increase eluent polarity; If still no elution, consider flushing the column with a very strong solvent like Methanol to check for compound presence. |
| Cracked/channeled column bed | Column packed improperly; Silica ran dry during the run. | Repack the column carefully. Never let the solvent level drop below the top of the silica bed. |
| Product co-elutes with impurity | Poor selectivity of the solvent system. | Change one of the eluent components (e.g., Hex/EtOAc to Hex/DCM); Attempt recrystallization; Consider reverse-phase chromatography[2]. |
| Low Mass Balance | Compound degradation on silica; Compound is volatile. | Use deactivated silica (add 1% TEA)[1]; Use care during solvent removal, avoid excessive heating. |
References
-
Preis, J., Schollmeyer, D., & Detert, H. (n.d.). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][3][4]triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. [Link]
-
Preis, J., Schollmeyer, D., & Detert, H. (n.d.). 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. National Center for Biotechnology Information. [Link]
-
Mamta. (n.d.). Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Prime Scholars. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Center for Biotechnology Information. [Link]
-
PrepChem. (n.d.). Synthesis of 6-(3-Pyridyl)-1,2,4-triazolo[4,3-b]pyridazine. [Link]
-
Nagy, V., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. National Center for Biotechnology Information. [Link]
-
Chem-Impex. (n.d.). 6-Chloro-1,2,4-triazolo[4,3-B]pyridazine. [Link]
-
Hulverson, M. A., et al. (2020). Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Design, Synthesis, Crystallographic Studies, and Preliminary Biological Appraisal of New Substituted Triazolo[4,3-b]pyridazin-8-amine Derivatives as Tankyrase Inhibitors. [Link]
-
Keesara, S. R., et al. (2022). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. Thieme Connect. [Link]
-
PubChemLite. (n.d.). 6-chloro-3-cyclopropyl-[1][3][4]triazolo[4,3-b]pyridazine. [Link]
Sources
- 1. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]
- 6. primescholars.com [primescholars.com]
- 7. researchgate.net [researchgate.net]
Optimizing reaction conditions for triazolopyridazine synthesis
Technical Support Center: Synthesis of Triazolopyridazines
Welcome to the technical support center for the synthesis of triazolopyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Triazolopyridazines are key scaffolds in medicinal chemistry, appearing in molecules developed as c-Met kinase inhibitors and BRD4 inhibitors for cancer therapy[1][2].
This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your reaction conditions for higher yields, purity, and reproducibility.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of triazolopyridazines and related heterocycles. The format is designed to help you quickly identify your issue and find a robust solution grounded in chemical principles.
Q1: My reaction has a very low or no yield. What are the primary causes and how can I fix it?
Low or non-existent yield is one of the most common yet frustrating issues in heterocyclic synthesis. The problem can typically be traced back to one of three areas: reagents, reaction conditions, or product stability.
Possible Causes & Solutions:
-
Purity of Starting Materials:
-
The Problem: Impurities in your starting materials (e.g., substituted hydrazinopyridazines or the cyclization partner) can inhibit the reaction or lead to undesired side products. Many organic synthesis reactions are sensitive to impurities in reagents and solvents.
-
The Solution: Always verify the purity of your starting materials by NMR or LC-MS before beginning. If necessary, purify them by recrystallization or chromatography. Ensure that any solvents used are anhydrous, as many condensation and cyclization reactions are sensitive to moisture.
-
-
Suboptimal Reaction Conditions:
-
The Problem: The reaction temperature, time, or concentration of reactants may not be optimal for your specific substrate. For instance, the cyclization step to form the triazole ring often requires significant heat to overcome the activation energy for dehydrative cyclization.[3]
-
The Solution: A systematic optimization is the most effective approach. Set up a matrix of small-scale trial reactions to screen different temperatures, reaction times, and concentrations. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal endpoint and check for product degradation over time.
-
-
Ineffective Catalyst or Base:
-
The Problem: Many triazole syntheses rely on acid or base catalysis, or transition metal catalysts, to proceed efficiently. The choice of catalyst can dramatically impact the yield. An inappropriate or deactivated catalyst will stall the reaction.
-
The Solution: If using a catalyst, ensure it is fresh and active. For acid-catalyzed cyclizations (e.g., using acetic acid or phosphorus oxychloride), ensure the acid is not quenched by a basic substrate or impurities.[3] For base-mediated reactions, the choice of base (e.g., K₃PO₄, triethylamine) and its stoichiometry are critical.[4]
-
-
Product Decomposition:
-
The Problem: The target triazolopyridazine may be unstable under the reaction or workup conditions. High temperatures or prolonged exposure to strong acids or bases can lead to degradation.
-
The Solution: Monitor the reaction for the appearance of new, unidentified spots on the TLC plate that emerge as the product spot fades. If decomposition is suspected, try running the reaction at a lower temperature for a longer duration or using milder reagents for the workup.
-
Troubleshooting Workflow for Low Yield
The following diagram outlines a systematic approach to diagnosing and solving low-yield issues.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q2: My reaction produces a mixture of regioisomers. How can I improve regioselectivity?
Achieving high regioselectivity is a common challenge in the synthesis of substituted triazoles and their fused analogues. For instance, in the formation of 1,2,4-triazoles, it's possible to obtain both 1,3,5- and 1,2,4-trisubstituted products depending on the cyclization pathway. The control of regioselectivity is crucial for ensuring the correct molecular architecture for biological activity.
Possible Causes & Solutions:
-
Reaction Mechanism and Electronic Effects:
-
The Problem: The inherent electronic properties of your substrates often dictate the preferred site of nucleophilic attack, leading to one major isomer. However, if the electronic bias is weak, mixtures can result. In reactions like the Einhorn-Brunner, the acidity of groups on the imide intermediate influences which isomer is formed.
-
The Solution: Analyze the mechanism of your specific reaction. For cyclizations involving hydrazines, the relative nucleophilicity of the two nitrogen atoms is key. Steric hindrance around one of the reactive centers can also be exploited to favor the formation of a single isomer.
-
-
Catalyst Control:
-
The Problem: The reaction may proceed through an uncatalyzed thermal pathway that offers poor regiocontrol.
-
The Solution: The choice of catalyst can be a powerful tool to direct the reaction to a single regioisomeric product. For example, in [3+2] cycloadditions to form triazoles, silver(I) catalysts can selectively yield 1,3-disubstituted products, whereas copper(II) catalysis can favor the 1,5-disubstituted isomers. Similarly, iron(III) catalysts have been shown to provide high regioselectivity in the synthesis of 1,5-disubstituted 1,2,3-triazoles.[5] While these examples are for triazoles, the principle of catalyst-controlled regioselectivity is broadly applicable to many heterocyclic systems.
-
-
Solvent and Temperature Effects:
-
The Problem: The polarity of the solvent can influence the transition state energies of the competing pathways, altering the isomeric ratio. Temperature can also play a role, with higher temperatures sometimes leading to lower selectivity.
-
The Solution: Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, ethanol). Sometimes, a less intuitive solvent choice can dramatically improve selectivity. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor the kinetically controlled, and often more selective, pathway.
-
Regioselectivity Control Pathways
This diagram illustrates how different factors can direct a reaction toward a specific regioisomer.
Caption: Factors influencing the regioselective formation of isomers.
Section 2: Frequently Asked Questions (FAQs)
Q3: How do I select the optimal solvent for my triazolopyridazine synthesis?
The choice of solvent is critical. It must dissolve your reactants, be stable at the reaction temperature, and should not participate in side reactions. More importantly, it can influence reaction rate and selectivity.
-
For Thermal Cyclizations: High-boiling aprotic polar solvents like DMF, DMAc, or NMP are often used to achieve the necessary temperatures for cyclization. Acetic acid is also commonly used as both a solvent and an acid catalyst for dehydrative cyclizations.[3]
-
For Catalyst-Driven Reactions: The solvent must be compatible with the catalyst. For example, some palladium-catalyzed reactions work well in solvents like dioxane or toluene.[6]
-
Solvent Effects on Rate: A more polar solvent can stabilize charged intermediates or transition states, potentially accelerating the reaction. It is often beneficial to screen a small set of solvents to find the best performer for your specific substrate pair.
Q4: My reaction seems to stall and never reaches full conversion. What should I do?
Incomplete conversion is a common issue that can often be resolved by re-evaluating the reaction setup.
-
Check Stoichiometry: Ensure your reactants are added in the correct molar ratios. A slight excess of one reactant (often the more volatile or less expensive one) can sometimes drive the reaction to completion.
-
Remove Byproducts: Some cyclization reactions produce water or other small molecules as byproducts. If these are not removed, they can establish an equilibrium that prevents full conversion. Using a Dean-Stark trap to remove water azeotropically is a classic and effective technique.
-
Re-evaluate Temperature: The reaction may require more thermal energy. Cautiously increase the temperature in 10 °C increments, monitoring by TLC/LC-MS to ensure the product is not decomposing at the higher temperature.
-
Catalyst Deactivation: If using a catalyst, it may be deactivating over time. Adding a second portion of the catalyst midway through the reaction can sometimes restart a stalled reaction.
Q5: The purification of my final product is extremely difficult due to persistent impurities. How can I improve this?
Purification challenges often begin with the reaction itself. A cleaner reaction leads to an easier purification.
-
Optimize for Purity, Not Just Yield: During your optimization studies, use LC-MS or crude NMR to assess the purity of the product, not just the yield. A condition that gives an 80% yield of clean product is far superior to one that gives a 95% yield of an inseparable mixture.
-
Choose the Right Workup: An aqueous workup is designed to remove water-soluble impurities (salts, polar starting materials). An acid/base wash can remove basic or acidic impurities. Tailor your workup to the specific nature of your impurities.
-
Alternative Purification Techniques: If standard silica gel chromatography is failing, consider alternatives. Reverse-phase chromatography is excellent for separating compounds with minor polarity differences. Recrystallization is a powerful technique for obtaining highly pure crystalline solids if you can find a suitable solvent system.
Section 3: Protocols & Data
General Protocol for a Palladium-Catalyzed Synthesis of 3-Substituted-[3][9][10]triazolo[4,3-a]pyridines
This protocol is adapted from methodologies described in the literature for similar heterocyclic systems and should be optimized for specific substrates.[6]
-
Reaction Setup: To an oven-dried reaction vessel, add 2-hydrazinopyridine (1.0 eq), the corresponding aldehyde (1.2 eq), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and a suitable ligand (e.g., Xantphos, 10 mol%).
-
Solvent and Base: Add an anhydrous solvent (e.g., toluene or dioxane) and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (argon or nitrogen).
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired triazolopyridazine product.
Table 1: Common Conditions for Triazole Ring Formation
| Method | Key Reagents | Solvent(s) | Temperature | Reference Insight |
| Dehydrative Cyclization | Acetic Acid, POCl₃, or Conc. HCl | Acetic Acid, Toluene | Reflux | A traditional and robust method for cyclizing hydrazide precursors.[3] |
| Oxidative Cyclization | I₂, K₂CO₃ | DMSO | 80-100 °C | Iodine-mediated oxidative C-N and N-N bond formation is a common strategy.[6] |
| Condensation | Hydrazine Hydrate | Ethanol | Reflux | Used to form hydrazide intermediates which can then be cyclized in a subsequent step.[4] |
| Metal Catalysis | Pd, Cu, or Ag catalysts | Dioxane, Toluene, DMF | 80-120 °C | Offers access to diverse structures and can control regioselectivity.[6] |
References
- BenchChem Technical Support Team. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Gelin, M., et al. (2016).
-
Albrecht, B. K., et al. (2008). Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. Journal of Medicinal Chemistry, 51(10), 2879-82. [Link]
-
Aggarwal, A., et al. (2022). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. ACS Infectious Diseases. [Link]
-
Li, J., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(18), 4296. [Link]
-
Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(1), 104423. [Link]
-
Various Authors. Synthesis of Heterocyclic Compounds. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Krasavin, M., et al. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. RSC Advances. [Link]
-
Science topic. HETEROCYCLIC COMPOUNDS SYNTHESIS. ResearchGate. [Link]
-
Nguyên Khang. Questions-Answers Heterocyclic Chemistry. Scribd. [Link]
-
Sarnyai, F., et al. (2025). A Regioselective Synthesis of 2,4-Disubstituted 2 H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1 H‑1,2,3-Triazoles - Scope and Limitations. ACS Omega. [Link]
-
Various Authors. Heterocyclic Compounds. [Link]
-
Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. Organic Chemistry Portal. [Link]
-
Rej, S., et al. (2014). Control of regioselectivity over gold nanocrystals of different surfaces for the synthesis of 1,4-disubstituted triazole through the click reaction. Chemistry. [Link]
-
Bakulina, O., et al. (2021). Elucidating the mechanism, origin of regioselectivity and substrate scope of the synthesis of structurally diverse 1,2,4-triazoles via a rare type of diazo compound reactivity. Organic & Biomolecular Chemistry. [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. [Link]
-
Pineda-Contreras, B. A., et al. (2022). Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. Molecules, 27(23), 8521. [Link]
-
Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. European Journal of Medicinal Chemistry. [Link]
- BenchChem.
-
Tüzün, N. Ş., et al. (2014). Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities. Archiv der Pharmazie, 347(12), 891-901. [Link]
Sources
- 1. Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Synthesis of some new 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol with anti-lipase and anti-urease activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. As Senior Application Scientists, we have compiled this guide to address common challenges and frequently asked questions encountered during the synthesis of this and structurally related compounds. Our goal is to provide you with the expertise and practical insights needed to improve your reaction yields and product purity.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section is designed to help you troubleshoot specific issues you may encounter during the two-step synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine.
Step 1: Synthesis of 3-Chloro-6-hydrazinopyridazine
This initial step involves the nucleophilic substitution of a chlorine atom on 3,6-dichloropyridazine with hydrazine. While seemingly straightforward, several factors can influence the yield and purity of the resulting 3-Chloro-6-hydrazinopyridazine intermediate.
Issue 1: Low Yield of 3-Chloro-6-hydrazinopyridazine
-
Question: My reaction of 3,6-dichloropyridazine with hydrazine hydrate is resulting in a low yield of the desired monosubstituted product. What are the likely causes and how can I improve it?
-
Answer: Low yields in this step often stem from a few key factors: the formation of the disubstituted product (3,6-dihydrazinopyridazine), incomplete reaction, or degradation of the product. Here’s how to address these:
-
Controlling Stoichiometry and Addition: The stoichiometry of hydrazine hydrate is critical. Using a large excess can favor the formation of the disubstituted byproduct. A modest excess (typically 1.1 to 1.5 equivalents) is usually sufficient. Additionally, the rate of hydrazine addition is important. A slow, controlled addition of hydrazine hydrate to a solution of 3,6-dichloropyridazine can help to minimize localized high concentrations of the nucleophile, thus reducing the formation of the disubstituted product.
-
Reaction Temperature and Time: The reaction is typically run at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures or prolonged reaction times can lead to the formation of side products or degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
-
Solvent Choice: The choice of solvent can influence the solubility of the reactants and the reaction rate. Alcohols like ethanol or isopropanol are commonly used. In some cases, the use of a co-solvent or a different solvent system might be necessary to optimize the reaction.
-
| Parameter | Recommendation | Rationale |
| Hydrazine Hydrate (eq.) | 1.1 - 1.5 | Minimizes disubstitution while driving the reaction to completion. |
| Temperature (°C) | 80 - 100 | Provides sufficient energy for the reaction without significant degradation. |
| Reaction Time (h) | 2 - 6 | Monitor by TLC to avoid prolonged heating and side product formation. |
| Solvent | Ethanol, Isopropanol | Good solubility for reactants and facilitates a clean reaction. |
Issue 2: Presence of Impurities in the 3-Chloro-6-hydrazinopyridazine Intermediate
-
Question: My isolated 3-Chloro-6-hydrazinopyridazine is contaminated with starting material and a suspected disubstituted byproduct. What is the best way to purify it?
-
Answer: Purification of the intermediate is crucial for the success of the subsequent cyclization step. Here are some effective purification strategies:
-
Recrystallization: This is often the most effective method for removing both unreacted 3,6-dichloropyridazine and the more polar 3,6-dihydrazinopyridazine. A suitable solvent system, often a mixture of an alcohol and water, should be chosen to provide good solubility at high temperatures and poor solubility at room temperature for the desired product.
-
Column Chromatography: While less common for large-scale preparations, silica gel column chromatography can be used for small-scale purification. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the components.
-
Acid-Base Extraction: The basicity of the hydrazine group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove the more basic disubstituted byproduct. However, care must be taken as the desired product also has a basic character.
-
Step 2: Cyclization to 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
This step involves the reaction of 3-Chloro-6-hydrazinopyridazine with a cyclopropylcarbonyl equivalent, followed by cyclization to form the triazole ring. The efficiency of this step is highly dependent on the choice of reagents and reaction conditions.
Issue 3: Low Yield of the Final Product
-
Question: The cyclization step to form 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine is giving me a low yield. What are the critical parameters to optimize?
-
Answer: Low yields in the cyclization step can be attributed to several factors, including the choice of the cyclopropylcarbonyl source, the cyclization conditions, and potential side reactions.
-
Choice of Cyclopropylcarbonyl Source:
-
Cyclopropanecarboxylic Acid: This is a common and stable reagent. The reaction typically requires a coupling agent (e.g., DCC, EDC) or conversion to an activated species in situ.
-
Cyclopropanecarbonyl Chloride: This is a more reactive option that can lead to faster reaction times but may also be more prone to side reactions if not handled carefully. The reaction is usually carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct.
-
Cyclopropanecarboxaldehyde: This can be used to form the corresponding hydrazone, which is then oxidatively cyclized. This two-step, one-pot approach can be very efficient.
-
-
Cyclization Method:
-
Thermal Cyclization: Heating the intermediate acylhydrazide can induce cyclization, often in a high-boiling solvent like xylenes or Dowtherm.
-
Oxidative Cyclization: If starting from the hydrazone formed with cyclopropanecarboxaldehyde, an oxidizing agent is required. Several reagents can be effective, and the choice can significantly impact the yield.[1][2] Common oxidants include:
-
-
| Cyclopropyl Source | Cyclization Method | Key Considerations |
| Cyclopropanecarboxylic Acid | Thermal (with prior acylation) | Requires a coupling agent; can be a one-pot or two-step process. |
| Cyclopropanecarbonyl Chloride | Thermal | Highly reactive; requires a base to neutralize HCl. |
| Cyclopropanecarboxaldehyde | Oxidative | Forms hydrazone in situ, followed by oxidation. Choice of oxidant is critical. |
Issue 4: Formation of Side Products
-
Question: I am observing significant side product formation during the cyclization step. What are the likely side reactions and how can I minimize them?
-
Answer: Side product formation can be a major cause of low yields. Here are some common side reactions and strategies to mitigate them:
-
Incomplete Cyclization: The intermediate acylhydrazide or hydrazone may remain if the reaction conditions (temperature, time, or reagent stoichiometry) are not optimal. Monitoring the reaction by TLC is essential to ensure complete conversion.
-
Over-oxidation or Degradation: If using an oxidative cyclization method, harsh oxidizing agents or prolonged reaction times can lead to degradation of the starting material or product. Using milder oxidants like IBD and carefully controlling the reaction time can help.
-
Hydrolysis of the Chloro Group: The chloro group on the pyridazine ring can be susceptible to hydrolysis under certain conditions, especially in the presence of water and at high temperatures. Using anhydrous solvents and maintaining a neutral or slightly acidic pH can minimize this.
-
Ring Opening of the Cyclopropyl Group: While generally stable, the cyclopropyl ring can be sensitive to strong acids or high temperatures. It is important to choose reaction conditions that are compatible with the cyclopropyl moiety.
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic scheme for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine?
A1: The most common synthetic route is a two-step process:
Caption: General synthetic route.
Q2: What is the mechanism of the final cyclization step?
A2: The mechanism depends on the chosen method.
-
From Acylhydrazide (Thermal Cyclization): This proceeds through an intramolecular nucleophilic attack of the pyridazine nitrogen onto the carbonyl carbon of the acylhydrazide, followed by dehydration to form the aromatic triazole ring.
-
From Hydrazone (Oxidative Cyclization): The hydrazone is first oxidized to a nitrilimine intermediate. This is followed by an intramolecular 1,3-dipolar cycloaddition to form the triazole ring.
Caption: Cyclization mechanisms.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are essential:
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyclopropanecarbonyl Chloride: This is a corrosive and moisture-sensitive reagent. It should be handled under anhydrous conditions and in a fume hood.
-
Phosphorus Oxychloride (if used for chlorination): This is a highly corrosive and toxic reagent that reacts violently with water. It must be handled with extreme care in a fume hood.
-
General Precautions: Always wear appropriate PPE, including a lab coat, gloves, and safety glasses. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS) before use.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both steps. Choose a solvent system that provides good separation of the starting materials, intermediates, and products. Staining with potassium permanganate or visualization under UV light can be used to identify the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.
Q5: What are the key considerations for scaling up this synthesis?
A5: Scaling up this synthesis requires careful consideration of several factors:
-
Heat Transfer: The reactions, particularly the hydrazinolysis and cyclization steps, may be exothermic. Ensure that the reaction vessel has adequate cooling capacity to control the temperature.
-
Mixing: Efficient mixing is crucial to ensure homogeneity, especially during the addition of reagents. Use an appropriate overhead stirrer for larger volumes.
-
Work-up and Isolation: The work-up and purification procedures may need to be adapted for larger scales. For example, filtration and recrystallization processes may require larger equipment.
-
Safety: The hazards associated with the reagents are magnified at a larger scale. A thorough safety review should be conducted before any scale-up.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-6-hydrazinopyridazine
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in ethanol (5-10 mL per gram of starting material), add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by TLC.
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-Chloro-6-hydrazinopyridazine.
-
If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water).
Protocol 2: Synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine via Oxidative Cyclization
-
In a round-bottom flask, dissolve 3-Chloro-6-hydrazinopyridazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10-20 mL per gram).
-
Add cyclopropanecarboxaldehyde (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature until the formation of the hydrazone is complete (monitor by TLC, typically 1-2 hours).
-
Cool the reaction mixture in an ice bath and add iodobenzene diacetate (IBD) (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the hydrazone is consumed (monitor by TLC, typically 2-6 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine.
References
-
Vadagaonkar, A. et al. A facile and practical one-pot synthesis of[1][2][5] triazolo [4, 3-a] pyridines. Rsc Advances4 , 34056-34061 (2014).
-
El-Sayed, M. S. et al. Efficient Synthesis and X-ray Structure of[1][2][5]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Molecules24 , 2768 (2019).
- Preis, J., Schollmeyer, D. & Detert, H. 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. Acta Crystallographica Section E67, o2551 (2011).
- Ather, A. Q. et al. 3-Chloro-6-[2-(cyclopentylidene)hydrazin-1-yl]pyridazine. Acta Crystallographica Section E66, o2898 (2010).
- Mamta et al. Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. Journal of Chemical and Pharmaceutical Research8, 74-78 (2016).
-
Prakash, O., Kumar, A., & Sadana, A. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][5]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry9 , 2629–2634 (2013).
- Ather, A. Q. et al. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. Acta Crystallographica Section E66, o2107 (2010).
-
Parrillo, J. V. & Jantzi, K. Synthesis of 3,6-dichloro-[1][2][5]triazolo[4,3-b]pyridazine for an Organic Chemistry Laboratory Approach: A Versatile Heterocyclic Intermediate. ValpoScholar (2025).
- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A. & Helal, E. O. Chemical studies on 3,6-dichloropyridazine. Journal of American Science6, 570-574 (2010).
-
Anonymous. Synthesis of 3-chloro-6-hydrazinopyridazine. PrepChem.com[Link] (Accessed January 20, 2026).
-
Anonymous. Synthesis of 6-(3-Pyridyl)-1,2,4-triazolo[4,3-b]pyridazine. PrepChem.com[Link] (Accessed January 20, 2026).
-
Anonymous. 6-chloro-3-cyclopropyl-[1][2][5]triazolo[4,3-b]pyridazine. PubChem[Link] (Accessed January 20, 2026).
- Guo, Y.-Q., Zhao, M.-N., Ren, Z.-H. & Guan, Z.-H. A Copper-Promoted 6-endo-trig Cyclization of Readily Available β,γ-Unsaturated Hydrazones: An Efficient Access to 1,6-Dihydropyridazines. Organic Letters20, 3337–3340 (2018).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine synthesis [organic-chemistry.org]
- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Solubility of Triazolopyridazine Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor solubility of triazolopyridazine derivatives in experimental assays. The following information is designed to help you diagnose and resolve solubility issues, ensuring the accuracy and reliability of your results.
Introduction: The Solubility Challenge with Triazolopyridazine Derivatives
Triazolopyridazine derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including potential anticancer and kinase inhibitory effects.[1][2] However, their often planar and lipophilic nature can lead to poor aqueous solubility, creating significant hurdles in assay development.[3] This can manifest as compound precipitation, leading to inaccurate concentration measurements, underestimated biological activity, and unreliable structure-activity relationship (SAR) data.[4]
This guide will walk you through a systematic approach to understanding and overcoming these solubility challenges, from basic principles to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: My triazolopyridazine derivative is fully dissolved in my DMSO stock, but precipitates when I add it to my aqueous assay buffer. Why is this happening?
A: This is a classic case of a compound exceeding its kinetic solubility.[5][6] While your compound may be highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the drastic change in solvent polarity upon dilution into an aqueous buffer can cause it to "crash out" of solution. The final concentration of your compound in the assay buffer has likely surpassed its maximum soluble concentration in that specific aqueous environment.
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A: Understanding this distinction is crucial for troubleshooting.
-
Kinetic Solubility is determined by dissolving the compound in an organic solvent (like DMSO) first and then diluting it into an aqueous buffer.[7][8] It measures the concentration at which a compound precipitates from a supersaturated solution and is highly relevant for high-throughput screening (HTS) and most in vitro assays where compounds are introduced from a DMSO stock.[6][9]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent. It is measured by adding an excess of the solid compound to the solvent and allowing it to equilibrate over time.[5][6] This value is more relevant for later-stage drug development, such as formulation for in vivo studies.[7][8]
For most in vitro assays, you are primarily concerned with kinetic solubility.[9] If your compound precipitates, you are exceeding its kinetic solubility limit under your specific assay conditions.
Q3: What is a safe final concentration of DMSO to use in my cell-based or enzymatic assay?
A: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard. While DMSO is an excellent solvent for many organic compounds, it can also impact biological systems.[4][10][11] Higher concentrations can lead to cell toxicity, altered enzyme activity, or other off-target effects that can confound your results.[10] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including your vehicle controls.
Q4: Can the pH or salt concentration of my assay buffer affect the solubility of my triazolopyridazine derivative?
A: Absolutely. The solubility of ionizable compounds is highly dependent on the pH of the solution.[12][13] Many heterocyclic compounds like triazolopyridazines have basic nitrogen atoms that can be protonated at lower pH values, which can increase their aqueous solubility. Conversely, acidic compounds will be more soluble at higher pH. The ionic strength and specific components of your buffer can also influence solubility.[9]
Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation
If you are observing precipitation of your triazolopyridazine derivative, follow this systematic guide to diagnose and resolve the issue.
Step 1: Determine the Maximum Soluble Concentration
Before optimizing your assay, it's essential to know the solubility limit of your compound in your specific assay buffer. A simple method is to perform a serial dilution.
Protocol 1: Rapid Kinetic Solubility Assessment by Visual Inspection
-
Prepare a high-concentration stock solution of your triazolopyridazine derivative in 100% DMSO (e.g., 10 mM or 20 mM).
-
Create a serial dilution of your compound directly in your final assay buffer in a clear microplate. Aim for a range of concentrations that brackets your intended assay concentration.
-
Ensure the final DMSO concentration is constant in all wells (e.g., 0.5%).
-
Incubate the plate under the same conditions as your assay (e.g., room temperature or 37°C) for a relevant period (e.g., 1-2 hours).
-
Visually inspect each well against a dark background for any signs of cloudiness or precipitate. The highest concentration that remains clear is your approximate maximum kinetic solubility.
Step 2: Optimize Your Dosing Procedure
The way you introduce your compound into the assay buffer can significantly impact its solubility.
Best Practices for Compound Addition:
-
Stepwise Dilution: Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, perform one or more intermediate dilution steps in buffer or a mix of buffer and organic solvent.[14]
-
Vortexing/Mixing: Ensure rapid and thorough mixing immediately after adding the compound to the assay buffer to minimize localized high concentrations that can initiate precipitation.
Step 3: Modify Your Assay Buffer
If precipitation persists even at your desired assay concentration, you may need to modify your assay buffer to improve solubility.
Workflow for Buffer Optimization
Caption: Decision workflow for optimizing assay buffer conditions.
Buffer Modification Strategies
| Strategy | Description | Considerations |
| pH Adjustment | For ionizable compounds, shifting the pH away from the pKa can increase solubility.[12] | Ensure the new pH is compatible with your biological system (cells, enzymes). |
| Co-solvents | Adding a water-miscible organic solvent can increase the overall solvating power of the buffer.[15] | Biochemical Assays: Ethanol, Glycerol. Cell-based Assays: Polyethylene glycol (PEG), Propylene glycol.[16] Always check for effects on assay performance. |
| Detergents | Non-ionic detergents like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.05%) can help solubilize hydrophobic compounds.[17] | Generally not suitable for cell-based assays as they can disrupt cell membranes.[17] |
| Serum/Albumin | If compatible with your assay, adding serum or bovine serum albumin (BSA) can help solubilize lipophilic compounds through protein binding.[17] | The free concentration of your compound will be reduced, which may affect its apparent potency. |
Step 4: Advanced Solubilization Techniques
If the above methods are insufficient, more advanced formulation strategies may be necessary. These are typically employed in later stages of drug development but can be adapted for challenging in vitro experiments.
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[18]
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the compound in a polymer matrix in a non-crystalline (amorphous) state.[19] While primarily used for oral formulations, the principle of preventing crystallization can be applied to preparing more concentrated aqueous solutions.[20]
-
Nanosuspensions: Reducing the particle size of the compound to the nanoscale can increase its surface area and dissolution rate.[21][22]
Experimental Workflow for Compound Solubilization
Caption: Step-by-step experimental workflow for addressing solubility.
Conclusion
Addressing the poor solubility of triazolopyridazine derivatives is a critical step in obtaining reliable and reproducible data. By systematically evaluating the kinetic solubility of your compounds and employing a tiered approach of optimizing dosing protocols, modifying assay buffers, and considering advanced formulation strategies, you can overcome these challenges. Always remember to validate your assay performance after any modification to ensure that the changes have not introduced any artifacts.
References
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?[Link]
-
PubMed. (n.d.). In vitro solubility assays in drug discovery. [Link]
-
ResearchGate. (2025, August 8). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]
-
PubMed. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. [Link]
-
MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]
-
LinkedIn. (2024, October 27). Advancements in Solubility Enhancement Techniques for Poorly Soluble Drugs. [Link]
-
PubMed Central. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
PubMed Central. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
Creative Bioarray. (n.d.). Aqueous Solubility Assays. [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
ResearchGate. (n.d.). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
-
Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]
-
LinkedIn. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. [Link]
-
European Pharmaceutical Review. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments. [Link]
-
ResearchGate. (2024, August). Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives. [Link]
-
Arabian Journal of Chemistry. (n.d.). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. [Link]
-
Preprints.org. (2025, February 3). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]
-
ResearchGate. (2025, August 7). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. [Link]
-
YouTube. (2025, February 20). Solution-making strategies & practical advice. [Link]
- Google Patents. (n.d.).
-
Manufacturing Chemist. (2025, December 3). Enhancing solubility with novel excipients. [Link]
-
ResearchGate. (n.d.). Synthetic strategies for thiazolopyridine derivatives. [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Immunoprecipitation. [Link]
-
PubMed Central. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
Antibodies.com. (2024, May 16). Co-immunoprecipitation (Co-IP) Troubleshooting. [Link]
-
MSA Repository "MSAR". (n.d.). Triazolopyridazine derivatives: Synthesis, cytotoxic evaluation, c-Met kinase activity and molecular docking. [Link]
-
Agrisera. (n.d.). Immunoprecipitation troubleshooting. [Link]
-
PubMed. (2020, April 15). Synthesis and biological investigation of triazolopyridinone derivatives as potential multireceptor atypical antipsychotics. [Link]
-
RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review. [Link]
-
NIH. (2024, May 10). Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. repository.msa.edu.eg [repository.msa.edu.eg]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. researchgate.net [researchgate.net]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. medchemexpress.cn [medchemexpress.cn]
- 15. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. researchgate.net [researchgate.net]
- 18. pharmtech.com [pharmtech.com]
- 19. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 20. Enhancing solubility with novel excipients [manufacturingchemist.com]
- 21. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Screening of Pyridazines
Welcome to the technical support center for researchers utilizing pyridazine-based compound libraries in biological screening. This guide is designed to provide in-depth, field-proven insights into the common challenges and sources of variability encountered when working with this versatile heterocyclic scaffold. Our goal is to equip you with the expertise to diagnose, troubleshoot, and ultimately resolve inconsistencies in your experimental results, ensuring the integrity and reproducibility of your data.
The unique physicochemical properties of the pyridazine ring, while offering advantages in drug design, can also present specific challenges in screening assays.[1][2] This guide follows a logical, question-and-answer format to directly address the practical issues you may face, from compound handling to hit validation.
Section 1: Compound-Related Issues
Inconsistencies often originate from the physicochemical behavior of the test compounds themselves. The pyridazine scaffold, being a π-electron deficient aromatic system, has distinct properties that can influence its behavior in aqueous assay environments.[3]
Q1: I'm observing significant well-to-well or plate-to-plate variability. Could my pyridazine compound be precipitating?
A1: Yes, compound precipitation is a primary cause of inconsistent results in high-throughput screening (HTS).[4][5] Pyridazine derivatives, depending on their substituents, can have limited aqueous solubility. When a concentrated DMSO stock is diluted into aqueous assay buffer, the compound can "crash out" of solution, leading to a lower effective concentration and, consequently, variable biological activity.
Causality: This occurs because the compound's solubility limit is exceeded during the solvent shift from DMSO to the aqueous buffer. The resulting precipitate can consist of fine particles or larger aggregates, which are unevenly distributed across the assay plate, causing erratic readings.[4][5]
Troubleshooting Protocol:
-
Visual Inspection: Before reading the assay plate, visually inspect it against a light source or under a microscope for any signs of turbidity, cloudiness, or crystalline precipitate in the wells.
-
Solubility Assessment: Proactively determine the kinetic solubility of your pyridazine compounds in the specific assay buffer you are using. A simple method is to prepare serial dilutions of your compound in the buffer and measure turbidity using a nephelometer or a plate reader capable of absorbance readings at a high wavelength (e.g., 600-700 nm).
-
Modify Dilution Protocol: Instead of a single large dilution step, perform a serial dilution of the DMSO stock into the assay buffer. This gradual change in solvent composition can help keep the compound in solution.
-
Adjust Final Compound Concentration: If precipitation is confirmed, the most straightforward solution is to lower the final screening concentration to below the measured solubility limit.[6]
-
Consider Formulation Aids: In some cases, the use of non-ionic surfactants or other solubilizing agents in the assay buffer can improve compound solubility, but these must be validated to ensure they do not interfere with the assay itself.
Q2: My dose-response curves are shallow or show a bell-shaped curve. Could this be related to compound aggregation?
A2: Absolutely. Shallow or non-sigmoidal dose-response curves are classic indicators of non-specific activity, often caused by the formation of colloidal aggregates.[6] These aggregates can sequester and denature proteins in a non-specific manner, leading to apparent biological activity that is not due to a specific drug-target interaction.[7]
Causality: At higher concentrations, some small molecules, including certain pyridazine derivatives, can self-assemble into colloidal particles. These aggregates act as "promiscuous inhibitors" by adsorbing proteins onto their surface, causing denaturation and loss of function.[7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for aggregation.
Protocol for Aggregation Counter-Screen:
-
Run your standard assay to generate a dose-response curve for the pyridazine hit.
-
In parallel, run an identical assay but include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.
-
Interpretation: If the compound's activity is significantly reduced or eliminated in the presence of the detergent, it is highly likely that the observed activity was due to aggregation. The detergent disrupts the formation of these colloidal aggregates.
Section 2: Assay-Related Interference
The inherent spectroscopic properties of the pyridazine scaffold can sometimes interfere with common assay detection technologies, leading to false-positive or false-negative results.
Q3: I am running a fluorescence-based assay and getting a high number of hits from my pyridazine library. How can I check for autofluorescence?
A3: Pyridazines, being aromatic heterocycles, have the potential to be intrinsically fluorescent.[8][9] If a compound's excitation and emission spectra overlap with those of the assay's fluorophore, it can lead to a false-positive signal.[8][10]
Causality: The plate reader measures the total fluorescence in the well. It cannot distinguish between the fluorescence originating from the assay's reporter molecule and the fluorescence coming from your test compound. This leads to an artificially high signal, which is then misinterpreted as a positive hit.[8]
Protocol for Detecting Autofluorescence:
-
Pre-read the Compound Plate: Before adding the biological components of your assay (e.g., enzyme, cells), add your pyridazine compounds to the assay buffer in a microplate.
-
Read the plate using the same filter set (excitation and emission wavelengths) and gain settings as your main experiment.[11]
-
Data Analysis: Any wells showing a signal significantly above the background (buffer with DMSO) contain autofluorescent compounds. These compounds should be flagged as potential false positives.
Data Summary for Autofluorescence Check:
| Compound ID | Signal in Full Assay | Signal in Buffer Only | % Interference | Flag |
| Pyr-001 | 15000 | 100 | 0.67% | Pass |
| Pyr-002 | 18000 | 9000 | 50% | Fail (Autofluorescent) |
| Pyr-003 | 9500 | 150 | 1.58% | Pass |
Q4: What about fluorescence quenching? Could my pyridazine compounds be causing false negatives?
A4: Yes, fluorescence quenching is the opposite of autofluorescence and can lead to false negatives.[8] Some compounds can absorb the excitation light or the emitted light from the fluorophore, reducing the signal detected by the plate reader.[8]
Troubleshooting Protocol:
-
Run a "Quench" Counter-Screen: This assay is designed to identify compounds that interfere with the detection signal itself.[12]
-
Set up your assay with all components, but instead of initiating the reaction with a substrate or enzyme, add a pre-formed fluorescent product at a concentration that gives a mid-range signal.
-
Add your pyridazine compounds to these wells and read the fluorescence.
-
Interpretation: If a compound causes a significant drop in the signal of the pre-formed product, it is acting as a quencher and may be a false negative in your primary screen.
Section 3: Hit Validation and Confirmation
Once initial hits are identified, it is crucial to validate them through a cascade of secondary and orthogonal assays to ensure they represent genuine, specific biological activity.[6][13]
Q5: I have a confirmed hit from my primary screen. What are the essential next steps to validate this pyridazine compound?
A5: Validating a hit is a multi-step process designed to eliminate artifacts and build confidence in the compound's mechanism of action.[6][12] For a pyridazine hit, the validation cascade should include re-testing, dose-response analysis, orthogonal assays, and biophysical binding confirmation.
Hit Validation Workflow:
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
Degradation pathways of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine under experimental conditions
Technical Support Center: 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
A Guide to Experimental Stability and Degradation Pathway Analysis
Prepared by the Senior Application Scientist Team
Introduction
Welcome to the technical support guide for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. This document is designed for researchers, scientists, and drug development professionals to provide insights into the chemical stability of this molecule and to offer practical guidance for troubleshooting potential degradation-related issues during experimental work. Understanding the degradation pathways is critical for ensuring data integrity, developing stable formulations, and defining appropriate storage conditions.
While specific degradation studies on this exact molecule are not extensively published, this guide synthesizes information on the chemical liabilities of the triazolo[4,3-b]pyridazine scaffold and related halogenated heterocycles. We will explore potential degradation pathways under various stress conditions and provide robust protocols to help you identify and characterize degradants in your own studies.
Frequently Asked Questions (FAQs)
Q1: What are the most likely points of instability on the 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine molecule?
A: Based on its structure, the molecule has two primary areas susceptible to degradation:
-
The Chloro-Substituent: The chlorine atom on the pyridazine ring is the most probable site for nucleophilic substitution, particularly hydrolysis under basic or, to a lesser extent, acidic conditions. This would result in its replacement by a hydroxyl group.
-
The Fused Heterocyclic Core: The triazolopyridazine ring system is an electron-rich aromatic system. It may be susceptible to oxidation, particularly at the nitrogen atoms, to form N-oxides. Furthermore, pyridazine-containing compounds have been shown to undergo photochemical rearrangement upon exposure to UV light.[1]
Q2: What are the recommended general storage conditions for this compound?
A: To minimize degradation, the solid compound should be stored in a cool, dark, and dry place. A standard recommendation is storage at 2-8°C or -20°C in a tightly sealed container, protected from light and moisture. For solutions, preparation of fresh stock solutions is always preferable. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C), protected from light, and aliquoted to avoid repeated freeze-thaw cycles.
Q3: Is this compound known to be light-sensitive?
A: Yes, there is a strong potential for photosensitivity. Heterocyclic compounds, particularly those containing pyridazine rings, can undergo complex photochemical reactions, including rearrangement to isomers like pyrazines when exposed to light, especially in the UV spectrum.[1] All experiments involving this compound should be conducted with appropriate light protection (e.g., using amber vials, covering glassware with foil).
Troubleshooting Guide: Degradation-Related Issues
This section addresses specific experimental observations you may encounter and provides a logical framework for identifying the cause and resolving the issue.
Scenario 1: Unexpected Peaks in HPLC/LC-MS Analysis
Q: I'm running a stability study and see a new, more polar peak appearing over time, especially in my basic pH samples. My mass spectrometry data shows a mass shift of -18.5 Da (Cl replaced by OH). What is the likely cause?
A: This observation is highly indicative of hydrolytic degradation . The chloro group at the 6-position is an electrophilic site prone to nucleophilic aromatic substitution by a hydroxide ion (OH⁻).
-
Plausible Mechanism: The hydroxide ion attacks the carbon atom bearing the chlorine, leading to the formation of 6-Hydroxy-3-cyclopropyl-triazolo[4,3-b]pyridazine. The resulting hydroxyl group makes the new compound more polar, causing it to elute earlier on a reverse-phase HPLC column. The calculated mass change from the parent compound (C₁₀H₈ClN₄) to the hydroxylated product (C₁₀H₉N₄O) corresponds to the observed mass shift.
-
Troubleshooting Steps:
-
Confirm Identity: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the new peak.
-
pH Profile: Analyze samples incubated at different pH values (e.g., pH 2, 7, 10). You should observe an accelerated rate of formation of this peak as the pH increases.
-
Temperature Effect: Increasing the temperature (e.g., from 40°C to 60°C) should also accelerate the degradation rate, confirming it is a chemical process.
-
Scenario 2: Loss of Parent Compound with No Clear Degradant Peak
Q: My parent compound concentration is decreasing, but I don't see a corresponding increase in any single degradation product. I'm working in an aqueous buffer open to the air.
A: This could be due to oxidative degradation leading to multiple minor products or the formation of a product that is not well-retained or detected by your current analytical method. The nitrogen atoms in the triazolopyridazine ring system are potential sites for oxidation.
-
Plausible Mechanism: Oxidizing agents (including dissolved oxygen, or peroxide contaminants in solvents like THF or ether) can lead to the formation of N-oxides at one or more of the nitrogen atoms. This can be a complex reaction yielding multiple isomers with similar properties, making them difficult to resolve chromatographically.
-
Troubleshooting Steps:
-
Perform a Confirmatory Oxidation Test: Sparge your sample solution with an inert gas (nitrogen or argon) to remove dissolved oxygen and repeat the incubation. If the degradation rate slows, oxidation is a likely cause.
-
Spike with an Oxidant: Intentionally treat a sample with a mild oxidizing agent like hydrogen peroxide (e.g., 0.1% H₂O₂) and analyze the degradation profile. See if the resulting degradant profile matches what you observe in your stability study.
-
Modify HPLC Method: Adjust the mobile phase or gradient of your HPLC method to try and resolve potential N-oxide isomers.
-
Scenario 3: Appearance of Isomeric Impurities
Q: After leaving my samples on the benchtop under ambient light, I see new peaks in my chromatogram that have the exact same mass as my parent compound. What could be happening?
A: This is a classic sign of photochemical rearrangement . Pyridazine-containing systems are known to rearrange to more stable pyrazine isomers upon irradiation.[1] This process involves the cleavage and reformation of bonds within the heterocyclic core, leading to a structural isomer.
-
Plausible Mechanism: UV light can excite the molecule to a higher energy state, which can then relax through a pathway involving intermediate valence isomers, ultimately yielding a rearranged pyrazine core. The resulting isomers would have identical mass and elemental composition but different structures, leading to different chromatographic retention times.
-
Troubleshooting Steps:
-
Conduct a Controlled Photostability Study: Expose a solution of the compound to a controlled light source (as per ICH Q1B guidelines) alongside a control sample wrapped in aluminum foil to protect it from light. A significant increase in the isomeric peaks only in the light-exposed sample confirms photosensitivity.
-
Structural Elucidation: If necessary, these isomeric impurities would need to be isolated (e.g., by preparative HPLC) and their structure determined using advanced techniques like 2D-NMR to confirm the rearrangement.
-
Key Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is essential for proactively identifying the likely degradation pathways and developing a stability-indicating analytical method.[2]
Objective: To generate potential degradation products by subjecting the compound to stress conditions (hydrolysis, oxidation, photolysis, and heat) and to assess the specificity of the analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: For each condition, use a portion of the stock solution and dilute it with the stressor to a final concentration of ~100 µg/mL. Include a control sample diluted with the solvent and kept under normal conditions. Aim for 5-20% degradation.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Stress (Solution): Dilute in neutral buffer (pH 7). Heat at 80°C for 48 hours, protected from light.
-
Thermal Stress (Solid): Store solid compound in an oven at 80°C for 48 hours.
-
Photostability: Expose the solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B conditions: >1.2 million lux hours and >200 watt hours/m²). Keep a control sample wrapped in foil at the same temperature.
-
-
Sample Analysis:
-
At appropriate time points, withdraw an aliquot from each stress condition.
-
Neutralize the acid and base samples before injection if necessary.
-
Analyze all samples by a suitable HPLC-UV/MS method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Determine the retention times and mass-to-charge ratios (m/z) of the major degradation products.
-
Perform a peak purity analysis (e.g., with a DAD/PDA detector) to ensure the parent peak is spectrally pure in the presence of its degradants, thus validating the method as "stability-indicating."
-
Data Summary Table: Recommended Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Duration (Typical) | Potential Degradation Product |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 48 hours | Minor hydrolysis or ring cleavage |
| Base Hydrolysis | 0.1 M NaOH | Room Temp | 2 - 8 hours | 6-Hydroxy derivative |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | N-oxides |
| Thermal (Solution) | Neutral Buffer | 80°C | 48 hours | Assess thermal liability |
| Photochemical | ICH Q1B Light | Chamber Temp | Per ICH guidelines | Isomeric rearrangement products |
Visualizing Potential Degradation Pathways
The following diagrams illustrate the hypothesized degradation pathways and a standard workflow for their investigation.
Diagram 1: Potential Degradation Pathways
Caption: Standard workflow for a forced degradation study.
References
- Wang, S., & Wang, J. (2018). Radiation-induced degradation of sulfamethoxazole in the presence of various inorganic anions. Chemical Engineering Journal, 351, 688–696.
-
Chambers, R. D., et al. (1976). Photochemistry of halogenocarbon compounds. Part I. Rearrangement of pyridazines to pyrazines. Journal of the Chemical Society, Perkin Transactions 1, 1069-1073. URL: [Link]
-
Singh, R., & Kumar, M. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(10), 1227-1239. URL: [Link]
-
Stanovnik, B., & Tisler, M. (1971). Photochemistry of Halogenocarbon Compounds. Part I. Rearrangement of Pyridazines to Pyrazines. Journal of the Chemical Society, Perkin Transactions 1, (12), 1069-1073. (Note: This is a general reference for the chemical transformation). URL: [Link]
-
International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B. URL: [Link]
Sources
Technical Support Center: Enhancing the In Vivo Stability of Triazolopyridazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with triazolopyridazine compounds. This guide is designed to provide expert advice, troubleshooting strategies, and frequently asked questions to help you navigate the challenges of achieving optimal in vivo stability for this important class of molecules. As Senior Application Scientists, we understand that balancing potency, selectivity, and pharmacokinetic properties is a critical aspect of preclinical development. This resource is structured to address common issues encountered during in vivo studies, offering scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Addressing Common In Vivo Stability Issues
This section is dedicated to identifying and resolving specific problems you may encounter during your experiments. Each issue is presented with potential causes and a step-by-step guide to remediation.
Issue 1: Rapid clearance and low exposure of my triazolopyridazine compound in pharmacokinetic (PK) studies.
Potential Causes:
-
Metabolic Instability: The triazolopyridazine core or its substituents may be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes or other metabolic pathways like aldehyde oxidase.[1] Electron-rich aromatic rings are particularly prone to oxidative metabolism.[1]
-
Poor Formulation: The compound may have low solubility, leading to poor absorption and rapid clearance. The formulation might not be optimized to protect the compound from degradation in the gastrointestinal tract or bloodstream.[2][3]
-
Species-Specific Metabolism: The chosen animal model may have metabolic pathways that are not representative of humans, leading to unexpectedly rapid clearance.[4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low in vivo exposure.
Detailed Remediation Steps:
-
Conduct In Vitro Metabolic Stability Assays:
-
Protocol: Incubate your compound with liver microsomes (human, rat, mouse, etc.) and hepatocytes to determine its intrinsic clearance.[6] A short half-life in these systems suggests high metabolic liability.
-
Rationale: These assays provide a controlled environment to assess the compound's susceptibility to metabolic enzymes without the complexities of a full in vivo system.
-
-
Identify Metabolic "Soft Spots":
-
Protocol: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the metabolites formed during the in vitro stability assays.[7]
-
Rationale: Knowing the exact site of metabolic modification (e.g., hydroxylation, N-dealkylation) is crucial for designing effective structural changes.
-
-
Implement Structural Modifications:
-
Strategy 1: Blocking Metabolic Sites: Introduce chemical groups that sterically hinder or electronically deactivate the metabolic soft spots. For example, replacing a hydrogen atom with a fluorine or a deuterium can significantly slow down metabolism at that position.[6][8]
-
Strategy 2: Scaffold Hopping: If the core is the primary site of metabolism, consider replacing the triazolopyridazine scaffold with a bioisosteric but more metabolically stable core.[1] For instance, incorporating nitrogen atoms into an aromatic ring can decrease its susceptibility to oxidative metabolism.[1]
-
Rationale: These modifications aim to reduce the rate of metabolic clearance, thereby increasing the compound's half-life and overall exposure.
-
-
Optimize Formulation:
-
Protocol: Evaluate different formulation strategies to improve solubility and protect the compound from degradation. This can include the use of buffers to maintain an optimal pH, antioxidants, or encapsulation techniques like microencapsulation.[2][3][[“]][10]
-
Rationale: A well-designed formulation can significantly enhance the bioavailability of a compound, even without structural modifications.[3]
-
Issue 2: Inconsistent results and high variability between animals in my in vivo studies.
Potential Causes:
-
Formulation Instability: The formulation may not be homogenous, leading to inconsistent dosing. The compound might be degrading in the formulation vehicle over time.
-
Animal-to-Animal Variability: Differences in individual animal metabolism, health status, or stress levels can contribute to variable PK profiles.[4]
-
Technical Errors: Inconsistent administration techniques (e.g., oral gavage, intravenous injection) can lead to variability in absorption and distribution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high in vivo variability.
Detailed Remediation Steps:
-
Verify Formulation Integrity:
-
Protocol: Analyze your dosing formulation for concentration and purity at the beginning and end of the study period. Use analytical techniques like HPLC to check for degradation products.
-
Rationale: This will confirm that each animal is receiving the correct and intended dose of the active compound.
-
-
Standardize Experimental Procedures:
-
Protocol: Ensure all personnel involved in the study are following standardized and validated protocols for formulation preparation, animal handling, and compound administration.
-
Rationale: Strict adherence to protocols minimizes technical variability, which can be a significant source of inconsistent data.
-
-
Consider Animal Health and Environment:
-
Protocol: Work with veterinary staff to ensure the animals are healthy and housed in a low-stress environment.
-
Rationale: Stress and underlying health issues can alter an animal's physiology and metabolism, impacting drug disposition.
-
Issue 3: Unexpected toxicity or off-target effects observed in my animal studies.
Potential Causes:
-
Formation of Reactive Metabolites: Metabolism of the triazolopyridazine compound could generate toxic metabolites. For some triazolopyridazine compounds, aldehyde oxidase-dependent metabolism can lead to the formation of insoluble metabolites that cause kidney damage.[11]
-
Off-Target Pharmacology: The compound may be interacting with unintended biological targets, such as the hERG channel or nuclear receptors like PXR.[12][13]
-
Poor Physicochemical Properties: Low solubility can lead to precipitation of the compound at the injection site or in organs, causing local toxicity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected in vivo toxicity.
Detailed Remediation Steps:
-
Conduct In Vitro Safety Profiling:
-
Protocol: Screen your compound against a panel of common off-targets, including hERG, major CYP enzymes, and nuclear receptors like PXR.
-
Rationale: This can help identify potential mechanisms of toxicity early in the drug discovery process.
-
-
Investigate Metabolite-Mediated Toxicity:
-
Protocol: Perform reactive metabolite trapping studies using liver microsomes and trapping agents like glutathione.
-
Rationale: This will help determine if the observed toxicity is due to the parent compound or a metabolite.
-
-
Perform Histopathological Analysis:
-
Protocol: If toxicity is observed in a specific organ, conduct a thorough histopathological examination of the affected tissues to identify the nature of the damage (e.g., necrosis, inflammation, crystal deposition).
-
Rationale: This provides crucial information about the mechanism of toxicity and can guide further investigation.
-
-
Structure-Activity Relationship (SAR) for Toxicity:
-
Protocol: Synthesize and test analogs of your compound to understand which structural features are responsible for the observed toxicity.
-
Rationale: This information can be used to design new compounds with an improved safety profile while maintaining desired potency.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolic pathways for triazolopyridazine compounds?
A1: Triazolopyridazine compounds, like many nitrogen-containing heterocycles, are susceptible to several metabolic pathways. The most common include:
-
Oxidative Metabolism: Primarily mediated by cytochrome P450 enzymes, leading to hydroxylation of aromatic rings or alkyl substituents.[1]
-
Aldehyde Oxidase (AO) Metabolism: Electron-deficient nitrogen-containing heterocyclic rings can be substrates for AO. This can be a significant clearance pathway and may lead to the formation of unique metabolites.[11]
-
Conjugation Reactions: If the compound or its metabolites contain suitable functional groups (e.g., hydroxyl, amine), they can undergo glucuronidation or sulfation.
Q2: How can I proactively design triazolopyridazine compounds with better metabolic stability?
A2: A proactive approach to designing metabolically stable compounds can save significant time and resources. Key strategies include:
-
Reduce Lipophilicity: Generally, less lipophilic compounds have lower metabolic clearance.
-
Incorporate Electron-Withdrawing Groups: Adding groups like trifluoromethyl (CF3) or sulfone (SO2R) to aromatic rings can make them less susceptible to oxidation.[8]
-
Block "Soft Spots": As mentioned in the troubleshooting guide, strategically placing fluorine or deuterium atoms at metabolically labile positions can be highly effective.[6][8]
-
Introduce Steric Hindrance: Bulky groups near a metabolic site can prevent enzymes from accessing it.
-
Consider Bioisosteric Replacements: Replacing a metabolically labile group with a more stable one that retains the desired biological activity is a common and effective strategy.[1]
Q3: What are the key considerations for choosing an appropriate animal model for PK studies of triazolopyridazine compounds?
A3: The choice of animal model is critical for the successful translation of preclinical data to humans.[14] Key considerations include:
-
Metabolic Profile Similarity: Whenever possible, choose a species that has a similar metabolic profile to humans for your compound class. This can be assessed through in vitro cross-species metabolism studies.
-
Target Homology and Pharmacology: Ensure the drug target in the chosen species has high homology to the human target and that the compound exhibits similar pharmacology.
-
Practical Considerations: Factors such as animal size, cost, and the feasibility of required procedures (e.g., blood sampling) are also important. The most common non-rodent species are dogs and non-human primates.[14]
Q4: What analytical methods are most suitable for quantifying triazolopyridazine compounds in biological matrices?
A4: The gold standard for quantifying small molecules like triazolopyridazine compounds in complex biological matrices (e.g., plasma, tissue homogenates) is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[7][15][16]
-
High Sensitivity: LC-MS/MS can detect very low concentrations of the analyte.
-
High Selectivity: It can distinguish the analyte from endogenous matrix components and metabolites.
-
Robustness: Validated LC-MS/MS methods are reliable and reproducible.[7]
Q5: How can I assess the stability of my compound in the dosing formulation?
A5: It is crucial to ensure that your compound is stable in the formulation vehicle for the duration of the study.
-
Protocol:
-
Prepare the formulation as you would for the in vivo study.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours) under the same storage conditions as the study (e.g., room temperature, refrigerated).
-
Analyze the samples by a suitable analytical method, such as HPLC with UV or MS detection, to determine the concentration of the parent compound and look for the appearance of any degradation products.
-
-
Acceptance Criteria: Typically, the concentration should remain within ±10% of the initial concentration, with no significant formation of degradants.
Data Summary Table
| Strategy to Enhance Stability | Mechanism | Key Advantages | Potential Disadvantages |
| Structural Modification | |||
| Deuteration | Slows C-H bond cleavage | Minimal change to pharmacology | Can be synthetically challenging |
| Fluorination | Blocks metabolic sites, alters electronics | Can improve metabolic stability and binding affinity | May alter physicochemical properties (e.g., pKa) |
| Scaffold Hopping | Replaces labile core with a stable one | Can fundamentally solve core metabolic issues | May lead to loss of potency or new off-target effects |
| Formulation Strategy | |||
| pH Adjustment | Maintains compound in its most stable ionization state | Simple and effective for ionizable compounds | May not be suitable for all routes of administration |
| Use of Excipients | Solubilizers, antioxidants, chelating agents | Can improve solubility and prevent chemical degradation | Potential for excipient-drug interactions |
| Microencapsulation | Creates a protective barrier around the API | Protects against environmental factors, can enable controlled release | More complex manufacturing process |
By understanding the potential stability liabilities of triazolopyridazine compounds and employing a systematic troubleshooting approach, researchers can significantly improve the likelihood of success in their in vivo studies. This guide provides a framework for identifying, understanding, and overcoming common challenges, ultimately facilitating the development of more robust and effective drug candidates.
References
- Vertex AI Search. (n.d.). Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - NIH.
- Raheem, I., et al. (2019). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. RSC Medicinal Chemistry.
- North East Drug Metabolism and Disposition Group. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability.
- Guo, X., et al. (2025). The metabolic pathway of degrading triazine herbicides by Arthrobacter species. Journal of Liquid Chromatography & Related Technologies.
- Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations.
- Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry.
- Mavroidi, B., et al. (2024). Combination of the amide-to-triazole substitution strategy with alternative structural modifications for the metabolic stabilization of tumor-targeting, radiolabeled peptides. Journal of Peptide Science.
- Kumar, P., & Kumar, V. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Expert Opinion on Drug Metabolism & Toxicology.
- Google Patents. (n.d.). US10464939B2 - Deuterated triazolopyridazine as a kinase modulator.
- ResearchGate. (2025). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.
- Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research.
- Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability.
- Mavroidi, B., et al. (2021). Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability. Molecules.
- Croubels, S., De Baere, S., & De Backer, P. (2003). Practical approach for the stability testing of veterinary drugs in solutions and in biological matrices during storage. Analytica Chimica Acta.
- Lim, S. L., et al. (2019). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics.
- ResearchGate. (2025). Practical approach for the stability testing of veterinary drugs in solutions and in biological matrices during storage.
- Wójcik, D., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Analytical and Bioanalytical Chemistry.
- Abou-Seri, S. M., et al. (2022). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances.
- Hulverson, M. A., et al. (2020). Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin. ACS Infectious Diseases.
- Notario, D., et al. (2025). Analytical method development and validation for the determination of triazole antifungals in biological matrices. Journal of Analytical Science and Technology.
- Kim, J., et al. (2021). Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. International Journal of Molecular Sciences.
- Sadowsky, M. J., & Wackett, L. P. (2025). Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. Applied and Environmental Microbiology.
-
Bradbury, R. H., et al. (2016). Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1][12][17]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153). Journal of Medicinal Chemistry. Retrieved from
- Wijoyo, S., et al. (2021). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics.
- B. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America.
- Thermo Fisher Scientific. (n.d.). Drug Discovery Assays Support—Troubleshooting.
- Shanks, N., et al. (2009). Why animal studies are often poor predictors of human reactions to exposure. Journal of the Royal Society of Medicine.
- ResearchGate. (2024). Amide-to-Triazole Switch in Somatostatin-14-Based Radioligands: Impact on Receptor Affinity and In Vivo Stability.
- R&D Systems. (n.d.). Protocols & Troubleshooting Guides.
- Akhtar, A. (2019). Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach?. Journal of Translational Medicine.
- Robinson, S., et al. (2020). Justification for species selection for pharmaceutical toxicity studies. Regulatory Toxicology and Pharmacology.
- Takara Bio. (n.d.). Tips and troubleshooting.
Sources
- 1. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. jocpr.com [jocpr.com]
- 4. Why animal studies are often poor predictors of human reactions to exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nedmdg.org [nedmdg.org]
- 9. consensus.app [consensus.app]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US10464939B2 - Deuterated triazolopyridazine as a kinase modulator - Google Patents [patents.google.com]
- 12. Optimization of 1,2,4-Triazolopyridines as Inhibitors of Human 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of urea linker of triazolopyridazine MMV665917 results in new anticryptosporidial lead with improved potency and predicted hERG safety margin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sci-Hub. Practical approach for the stability testing of veterinary drugs in solutions and in biological matrices during storage / Analytica Chimica Acta, 2003 [sci-hub.ru]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Overcoming challenges in the scale-up synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
Technical Support Center: Synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
Introduction
Welcome to the technical support guide for the synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. This molecule is a key heterocyclic scaffold, frequently utilized in medicinal chemistry and drug development due to the prevalence of the triazolopyridazine core in pharmacologically active compounds.[1] The successful and reproducible synthesis of this target, especially during scale-up, is critical for advancing research and development timelines.
This guide is structured as a dynamic troubleshooting resource. It moves beyond simple procedural lists to address the common challenges and nuanced chemical principles encountered during synthesis. We will explore the causality behind each experimental step, empowering you to diagnose issues, optimize conditions, and scale your reaction with confidence.
Synthetic Pathway Overview
The synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine is typically achieved through a three-step sequence starting from commercially available materials. Understanding this pathway is the first step in effective troubleshooting.
-
Hydrazinolysis: Selective displacement of one chlorine atom from 3,6-dichloropyridazine with hydrazine to form 6-chloro-3-hydrazinopyridazine.
-
Condensation: Reaction of the hydrazinopyridazine intermediate with cyclopropanecarboxaldehyde to form the corresponding hydrazone.
-
Oxidative Cyclization: Intramolecular cyclization of the hydrazone in the presence of an oxidizing agent to yield the final triazolo[4,3-b]pyridazine ring system.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Overall synthetic route to the target compound.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.
Question 1: During Step 1 (Hydrazinolysis), my yield of 6-chloro-3-hydrazinopyridazine is low, and I observe a significant amount of a solid byproduct that is insoluble in my workup solvent. What is happening?
Answer:
This is a classic selectivity challenge in reactions with 3,6-dichloropyridazine.[2] The two chlorine atoms have similar reactivity, and while the first substitution is generally facile, a common side reaction is the formation of the double-substitution product, 3,6-dihydrazinopyridazine. This byproduct is often less soluble and precipitates from the reaction mixture.
Potential Causes & Solutions:
-
Excess Hydrazine: Using a large excess of hydrazine hydrate can drive the reaction towards the undesired di-substituted product.
-
Solution: Carefully control the stoichiometry. Use only a slight excess of hydrazine hydrate (e.g., 1.1–1.5 equivalents). Perform a small-scale trial to find the optimal ratio for your specific conditions.
-
-
High Reaction Temperature or Prolonged Reaction Time: Elevated temperatures provide the activation energy needed to overcome the barrier for the second substitution.
-
Solution: Maintain a controlled temperature. Refluxing in a lower-boiling solvent like ethanol or isopropanol is common. Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting 3,6-dichloropyridazine is consumed, proceed with the workup promptly to avoid byproduct formation.
-
-
Poor Mixing on Scale-up: In larger reactors, inefficient mixing can create localized "hot spots" of high hydrazine concentration, promoting the formation of the di-substituted byproduct.
-
Solution: Ensure robust agitation. For reactions larger than 1 L, consider subsurface addition of hydrazine hydrate over a period of time rather than a single portion.
-
Question 2: In Step 2 (Condensation), the formation of the hydrazone intermediate is slow or incomplete. How can I improve this?
Answer:
The condensation between a hydrazine and an aldehyde is generally a robust reaction, but its efficiency can be hampered by several factors related to reagent quality and reaction conditions.
Potential Causes & Solutions:
-
Purity of Cyclopropanecarboxaldehyde: Cyclopropanecarboxaldehyde is a reactive aldehyde that can oxidize to cyclopropanecarboxylic acid upon prolonged exposure to air or undergo self-condensation.[3][4]
-
Inappropriate pH: The reaction is catalyzed by acid, but a strongly acidic medium can protonate the hydrazine, rendering it non-nucleophilic. A neutral or slightly basic medium may be too slow.
-
Solution: Add a catalytic amount of a mild acid, such as acetic acid (e.g., 1-5 mol%). This will protonate the aldehyde's carbonyl oxygen, making it more electrophilic without deactivating the hydrazine nucleophile.
-
-
Inefficient Water Removal: The condensation reaction produces water as a byproduct. According to Le Châtelier's principle, its accumulation can slow the reaction or even reverse it.
-
Solution: While often not necessary for small-scale reactions that go to completion, for stubborn cases or scale-up, removing water can be beneficial. This can be achieved by using a Dean-Stark apparatus if the reaction is run in an appropriate solvent like toluene.
-
Question 3: My final product yield after Step 3 (Oxidative Cyclization) is low, and I have a complex mixture of products. What is the most likely cause?
Answer:
The oxidative cyclization is the most delicate step of the sequence. The choice of oxidant and precise control of reaction conditions are paramount for achieving a high yield and purity. A common and effective method uses iodobenzene diacetate (IBD) in a solvent-free grinding method, which is both efficient and environmentally friendly.[6]
Potential Causes & Solutions:
-
Incorrect Oxidant or Stoichiometry: Using an oxidant that is too harsh can lead to over-oxidation or decomposition of the pyridazine ring. Using too little will result in incomplete conversion.
-
Solution: Iodobenzene diacetate (IBD) is an excellent choice as it is a mild and selective oxidant for this transformation.[6] Use a slight excess (e.g., 1.1 equivalents) to ensure full conversion of the hydrazone. Other oxidants like bromine in acetic acid or lead tetraacetate have been used but are often more hazardous and less selective.[6]
-
-
Exothermic Reaction on Scale-up: The oxidative cyclization can be exothermic. Without proper temperature control, side reactions can occur, leading to tar formation and reduced yield.
-
Solution: On a larger scale, do not add the oxidant all at once. Add it portion-wise, monitoring the internal temperature of the reactor. Ensure the reactor is equipped with adequate cooling capacity.
-
-
Instability of the Hydrazone Intermediate: The hydrazone may not be stable over long periods. Delaying the cyclization step after its formation can lead to degradation.
-
Solution: It is best practice to perform the oxidative cyclization immediately following the formation and isolation (or in situ generation) of the hydrazone. The solvent-free method where the hydrazone is formed and then the oxidant is added in the same vessel is highly efficient.[6]
-
Caption: A troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q: What is the role of the cyclopropyl group in this molecule? A: The cyclopropyl group is a "bioisostere" for other groups like phenyl or tert-butyl. It is a small, rigid, and lipophilic moiety that can improve metabolic stability and binding affinity to biological targets by introducing conformational constraint. Its use is a common strategy in modern medicinal chemistry.[3]
Q: Can I use a different starting material instead of 3,6-dichloropyridazine? A: Yes, other 3,6-disubstituted pyridazines with suitable leaving groups could potentially be used. However, 3,6-dichloropyridazine is the most common and cost-effective starting material for this class of compounds.[7][8][9] Its reactivity is well-documented, making the process more reliable.[2][10]
Q: Is hydrazine hydrate dangerous to handle on a large scale? A: Yes, hydrazine hydrate is a toxic and potentially explosive substance. It should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. For scale-up operations, a process safety review is essential. Consider using engineering controls like closed-system transfers.
Q: My final product is an oil, not a solid. How can I purify and solidify it? A: If the product is an oil, it may be due to impurities. First, attempt purification using column chromatography on silica gel with a gradient of ethyl acetate in hexanes. Once pure fractions are collected and the solvent is evaporated, try to induce crystallization by dissolving the oil in a minimum amount of a hot solvent (like ethanol, isopropanol, or acetonitrile) and cooling it slowly. Scratching the inside of the flask with a glass rod can sometimes initiate crystal growth. If that fails, trituration with a non-polar solvent like hexanes or diethyl ether may precipitate the product as a solid.
Experimental Protocols & Data
Protocol: Synthesis of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
This protocol is adapted from modern, efficient methods and should be performed by trained personnel in a laboratory setting.[6]
Step 1: 6-Chloro-3-hydrazinopyridazine
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3,6-dichloropyridazine (1.0 eq).
-
Add ethanol as the solvent (approx. 5-10 mL per gram of starting material).
-
Begin stirring and add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 80°C) and monitor the reaction by TLC (e.g., 30% EtOAc/Hexanes).
-
After 3-4 hours, or upon consumption of the starting material, cool the reaction to room temperature.
-
Reduce the solvent volume under vacuum. Add water to the residue and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and dry under vacuum to yield the product as a solid.
Step 2 & 3: Hydrazone Formation and Oxidative Cyclization (Solvent-Free)
-
In a mortar, combine 6-chloro-3-hydrazinopyridazine (1.0 eq) and cyclopropanecarboxaldehyde (1.05 eq).
-
Grind the mixture with a pestle at room temperature for 20-30 minutes. The reaction progress can be monitored by TLC, observing the formation of the hydrazone intermediate.
-
Once hydrazone formation is complete, add iodobenzene diacetate (IBD) (1.1 eq) to the mortar in situ.
-
Continue grinding the mixture for 1-1.5 hours at room temperature. The mixture will typically become a thick paste.
-
Upon completion (monitored by TLC), add a saturated solution of sodium bicarbonate to the mixture and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to afford the pure title compound.
| Step | Key Reagents | Equivalents | Typical Temp. | Typical Time | Typical Yield |
| 1 | 3,6-Dichloropyridazine, Hydrazine Hydrate | 1.0, 1.2 | 80°C (Reflux) | 3-4 h | 75-85% |
| 2 | Hydrazine Int., Cyclopropanecarboxaldehyde | 1.0, 1.05 | Room Temp. | 20-30 min | In situ |
| 3 | Hydrazone Int., Iodobenzene Diacetate | 1.0, 1.1 | Room Temp. | 1-1.5 h | 80-90% |
References
- NINGBO INNO PHARMCHEM CO., LTD. The Role of Cyclopropanecarboxaldehyde in Modern Organic Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwGnuVZ6HbeQkLGFIGKH3PDLj8Gujx49SDDchPfrQpynj98hQOu5qQ2R04RpuRj-0kUEybpK9qjGh0njDm4YLL2zN0uNa5rvjh-6c7jKXs906WwCXLP9ERpk58DURyW6zokX_IEvK6YjLD7Mw27qzBCsdJQe72jTXy4-oBVeJyxOI9TrCMzlkYP_ekhG4272R8mgrlTcb4iLNPTS7R8ekBY46FKHC5Em6vvirz2N7-OK4pDccXRdM=]
- NINGBO INNO PHARMCHEM CO., LTD. Cyclopropanecarboxaldehyde (CAS 1489-69-6): A Versatile Intermediate for Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQYnkLCo6BIe2uR2MDbhKWcegYVzGN8tcbPD-VJpDcrULqbOgsIKn7vvbQNf4KPnX0tanuckxWtxlV0mJejKOm18jLybNTexrmKHw8eid1IIlMs7qjPDrGDg0b06WTGQJwSZS9vZZ-YXKU6viRZKpGbVf2xBXsg7iIacHEPGT98cfbMDKRTamx95-Mt6d7-KaMIizdGD7Vd9ZWk91cIPWT3LMhnmGw2Q00I4EEVczwbQ==]
- Guidechem. What is 3,6-Dichloropyridazine and its Applications in Organic Synthesis and Medicinal Chemistry? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIGM_nlwrlzaJQ1rTsGxvjsMYsB2bWox33NYBvnrMaltUMUJcNniOqaLp3dK3dNk0WbmnScOcDv_hLcDKlvvQcn6D1jXWI4ssnWEDZWXiuqmUzhkKLQsniQajQQ2-SvUvyzI24ygYG4mHZcdA-93P8ubGNIyFJcGZykyzoogCsS7peStBSwA157Mk=]
- Biosynth. 3,6-Dichloropyridazine | 141-30-0. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXEFDcdsfu7i5JfAdtmRGvjHAiHc-ze6XqYDhc48KkdKT_J8WRkXmuRWiEYQGTp0Q24sWM2EK5LCoRNSJYGJ469t9cnxntip3i0PhX6oPoAMhHLcUX8Xry4lAPd6Ld1wRXG6bVrsNo-oIDBYzStP1SMZa3UQntuywKarIR]
- ResearchGate. Chemical Studies on 3,6-Dichloropyridazine (Part 2). [URL: https://www.researchgate.net/publication/281146779_Chemical_Studies_on_36-Dichloropyridazine_Part_2]
- ChemicalBook. 3,6-Dichloropyridazine synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWKShql77edVAaffMuKQQG_QT8FLWIC1EJBVBe2k8V2XsQlbSZ4l1LjQKBe7kua46ySkoPMd5DH-vaytlw6mXotle5X81-lyHO9nYaMI37qrKYqiM3sy94oHNJkBdx0a2Rha_Do4SMi-Ieimw3o21AZsM0v6Di0pqI8dSr]
- Sherif, M. H., et al. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi5gBbEBgW9vExNoYhtDF33hdLqpr-RpekmhBWjOEZDDukJmvkwqEYolNLZXNUKLY_aVXpLTeOqEd2a7auAax-4BKICLxRBeU32s6v3yM6f14tEQffQUnC6cTJkO4lp-X60ClyQ0c6lY3yPVZ7ayfyxieo8kQ_hIZcs7HuWunkMIGlYbuCZDsR2GPsxdoi]
- Molecules. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. PMC, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319760/]
- RSC Advances. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. NIH, 2023. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10524451/]
- Sigma-Aldrich. Cyclopropanecarboxaldehyde 98 | 1489-69-6. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/272213]
- ResearchGate. Synthesis of cyclopropane carboxaldehyde derivatives. [URL: https://www.researchgate.
- Guidechem. Cyclopropanecarboxaldehyde 1489-69-6 wiki. [URL: https://www.guidechem.com/wiki/cyclopropanecarboxaldehyde-1489-69-6.html]
- ResearchGate. (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [URL: https://www.researchgate.
- RSC Publishing. Advances in the synthesis of nitrogen-containing heterocyclic compounds by in situ benzyne cycloaddition. The Royal Society of Chemistry, 2023. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d2ob02213a]
-
ChemicalBook. 6-CHLORO-[3][8]TRIAZOLO[4,3-B]PYRIDAZINE | 28593-24-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6869502.htm]
- RSC Publishing. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. The Royal Society of Chemistry, 2021. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/py/d1py00632a]
- Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [URL: https://www.sciencedirect.com/science/article/pii/S187853522200216X]
- MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. [URL: https://www.mdpi.com/1420-3049/29/5/1135]
- Africa Research Connects. Synthesis and structure determination of 6-chloro- 1.2.4-triazolo[4,3-b]pyrido[2,3-d] and [3,2-d]pyridazines. [URL: https://africaresearchconnects.com/view/63539]
- ResearchGate. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. [URL: https://www.researchgate.
- Organic Chemistry Portal. Synthesis of pyridazines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/pyridazines.shtm]
- Molecules. Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. MDPI, 2021. [URL: https://www.mdpi.com/1420-3049/26/8/2126]
- Science of Synthesis. Product Class 8: Pyridazines. Thieme, 2004. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=1.1.16.8#]
- Prime Scholars. Solvent-free synthesis and characterization of 6-chloro-3-alkyl/aryl/heteroaryl- 1,2,4-triazolo[4,3-b]pyridazines. [URL: https://www.primescholars.com/articles/solventfree-synthesis-and-characterization-of-6chloro3alkylarylheteroaryl-124triazolo43bpyridazines.html]
-
ACS Medicinal Chemistry Letters. Synthesis and Bioevaluation of 3,6-Diaryl-[3][8]triazolo[4,3-b] Pyridazines as Antitubulin Agents. NIH, 2016. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4865510/]
- ResearchGate. Scalable Synthesis of 6-Chloro-1 H -pyrazolo[3,4- b ]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. [URL: https://www.researchgate.
- MDPI. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. [URL: https://www.mdpi.com/1420-3049/23/11/2932]
- MDPI. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. [URL: https://www.mdpi.com/1422-8599/2023/1/M1573]
- Frontiers in Chemistry. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers, 2022. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.882236/full]
-
Sigma-Aldrich. 6-Chloro[3][8]triazolo[4,3-b]pyridazine AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/647700]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. jofamericanscience.org [jofamericanscience.org]
- 3. nbinno.com [nbinno.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. primescholars.com [primescholars.com]
- 7. Page loading... [guidechem.com]
- 8. biosynth.com [biosynth.com]
- 9. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
The Ascendancy of the Triazolo[4,3-b]pyridazine Scaffold: A Comparative Analysis of 6-Chloro-3-cyclopropyl Analogs in Kinase Inhibition
The relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of modern drug discovery. Within this competitive landscape, the[1][2]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged heterocyclic motif, giving rise to a multitude of clinical candidates targeting a diverse range of kinases. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 6-Chloro-3-cyclopropyl-[1][2]triazolo[4,3-b]pyridazine analogs. We will dissect the rationale behind these substitutions, compare their performance with alternative scaffolds, and provide detailed experimental protocols to enable fellow researchers to explore this promising chemical space.
The Triazolo[4,3-b]pyridazine Core: A Versatile Kinase Hinge-Binder
The[1][2]triazolo[4,3-b]pyridazine core has garnered significant attention in medicinal chemistry due to its ability to act as an effective hinge-binding motif in the ATP-binding pocket of various kinases.[1] Its rigid, planar structure and strategically positioned nitrogen atoms allow for the formation of crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. This scaffold has been successfully employed in the development of inhibitors for a range of kinases, including c-Met, Pim-1, and LRRK2, demonstrating its broad applicability in oncology, immunology, and neurodegenerative diseases.[2][3]
Decoding the SAR: The Significance of the 6-Chloro and 3-Cyclopropyl Substitutions
The potency and selectivity of triazolo[4,3-b]pyridazine-based inhibitors are exquisitely sensitive to the nature and position of their substituents. Our focus here is on the synergistic contribution of a chlorine atom at the 6-position and a cyclopropyl group at the 3-position.
The Role of the 6-Chloro Moiety
The introduction of a chlorine atom at the 6-position of the triazolo[4,3-b]pyridazine ring system is a common strategy to enhance inhibitory potency. This substitution serves a dual purpose:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the heterocyclic core, potentially enhancing its interaction with the kinase hinge region.
-
Steric Interactions: The chloro group can occupy a small hydrophobic pocket within the ATP-binding site, leading to favorable van der Waals interactions and improved binding affinity.
The Impact of the 3-Cyclopropyl Group
The 3-position of the triazolo[4,3-b]pyridazine scaffold is a key vector for exploring interactions within the solvent-exposed region of the ATP-binding pocket and for fine-tuning the physicochemical properties of the molecule. The cyclopropyl group, in this context, offers several advantages:
-
Lipophilic Efficiency: The small, rigid, and lipophilic nature of the cyclopropyl group can improve the ligand's lipophilic efficiency (LiPE), a critical parameter in drug design that balances potency and lipophilicity to achieve favorable pharmacokinetic profiles.
-
Vectorial Exit: The cyclopropyl group provides a well-defined vector for further chemical modifications, allowing for the exploration of additional interactions within the active site.
-
Metabolic Stability: The cyclopropyl moiety is often more metabolically stable than other small alkyl groups, which can translate to an improved in vivo half-life.
Performance Comparison: 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine Analogs vs. Alternative Scaffolds
To contextualize the performance of the 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine scaffold, we will compare it with a well-established class of c-Met inhibitors: the 2-aminopyridine scaffold, exemplified by compounds like Crizotinib.
| Feature | 6-Chloro-3-cyclopropyl-[1][2]triazolo[4,3-b]pyridazine Analogs | 2-Aminopyridine Scaffold (e.g., Crizotinib) |
| Core Scaffold | [1][2]triazolo[4,3-b]pyridazine | 2-Aminopyridine |
| Hinge Interaction | Bidentate hydrogen bonding from N2 and N4 of the triazole ring | Monodentate hydrogen bond from the pyridine nitrogen and an additional H-bond from the amino group |
| Selectivity Profile | Generally good, but can be modulated by substitutions at the 3- and 8-positions | Can exhibit off-target activities against other kinases like ALK and ROS1 |
| Physicochemical Properties | The cyclopropyl group can contribute to improved LiPE and metabolic stability. | Often requires larger and more complex substitutions to achieve desired properties. |
| Synthetic Accessibility | The core scaffold can be synthesized in a straightforward manner from commercially available starting materials. | Synthesis can be more complex, often requiring multi-step sequences. |
Experimental Protocols
General Synthesis of 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine
The synthesis of the target compound can be achieved through a multi-step sequence starting from commercially available reagents.
Figure 1: General synthetic workflow for 6-Chloro-3-cyclopropyl-[1][2]triazolo[4,3-b]pyridazine.
Step 1: Synthesis of 6-Chloro-3-cyclopropyl-[1][2]triazolo[4,3-b]pyridazin-8(7H)-one (C)
-
To a solution of 3,6-dichloropyridazine (A) in a suitable solvent such as n-butanol, add cyclopropanecarbohydrazide (B).
-
Reflux the reaction mixture for 12-24 hours.
-
Cool the reaction to room temperature, and collect the precipitate by filtration.
-
Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum to afford the desired product (C).
Step 2: Synthesis of 6,8-Dichloro-3-cyclopropyl-[1][2]triazolo[4,3-b]pyridazine (D)
-
Suspend the product from Step 1 (C) in phosphorus oxychloride (POCl3).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product (D).
Step 3: Synthesis of 6-Chloro-3-cyclopropyl-[1][2]triazolo[4,3-b]pyridazine (E)
-
Dissolve the crude product from Step 2 (D) in a suitable solvent (e.g., ethanol).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the final product (E).
In Vitro c-Met Kinase Assay
The inhibitory activity of the synthesized compounds against the c-Met kinase can be evaluated using a variety of in vitro assay formats. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Figure 2: Workflow for a typical in vitro TR-FRET kinase assay.
Materials:
-
Recombinant human c-Met kinase domain.
-
Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).
-
Europium-labeled anti-phosphotyrosine antibody.
-
Streptavidin-allophycocyanin (SA-APC).
-
384-well low-volume black plates.
-
TR-FRET plate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in assay buffer.
-
Assay Plate Preparation: Add the diluted compounds, recombinant c-Met kinase, and the biotinylated peptide substrate to the wells of the 384-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for c-Met.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated substrate by adding a mixture of the Europium-labeled anti-phosphotyrosine antibody and SA-APC.
-
Signal Reading: Incubate the plate for another 60 minutes at room temperature to allow for the development of the TR-FRET signal. Read the plate on a TR-FRET enabled plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
The 6-Chloro-3-cyclopropyl-[1][2]triazolo[4,3-b]pyridazine scaffold represents a promising avenue for the development of novel kinase inhibitors. The strategic placement of the chloro and cyclopropyl groups contributes to enhanced potency and favorable physicochemical properties. This guide has provided a comprehensive overview of the SAR of these analogs, a comparison with an alternative scaffold, and detailed experimental protocols to facilitate further research in this area.
Future efforts should focus on:
-
Exploring further substitutions at the 8-position of the triazolo[4,3-b]pyridazine core to enhance selectivity and cell-based activity.
-
Conducting in vivo pharmacokinetic and pharmacodynamic studies to evaluate the drug-like properties of the most potent analogs.
-
Investigating the efficacy of these compounds in relevant preclinical models of cancer and other diseases driven by aberrant kinase signaling.
By building upon the foundational knowledge presented here, the scientific community can continue to unlock the full therapeutic potential of the versatile[1][2]triazolo[4,3-b]pyridazine scaffold.
References
- Albrecht, B. K., Harmange, J.-C., Bauer, D., Berry, L., Bode, C., Boezio, A. A., ... & Bellon, S. F. (2008). Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. Journal of Medicinal Chemistry, 51(10), 2879–2882.
- Cui, J. J., McTigue, M., Nambu, M., Tran-Dube, M., Pairish, M., Shen, W., ... & Kath, J. C. (2011). Discovery of a potent and selective c-Met inhibitor: crizotinib (PF-02341066). Journal of Medicinal Chemistry, 54(18), 6342–6363.
- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A.-M. (2021). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 11(52), 32987–33003.
- Franzini, M., Ye, X. M., Adler, M., Aubele, D. L., Garofalo, A. W., Gauby, S., ... & Sham, H. L. (2013). Triazolopyridazine LRRK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(7), 1967–1973.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-<i>b</i>]pyridazine derivatives as … [ouci.dntb.gov.ua]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Efficacy Analysis of Triazolo[4,3-b]pyridazine-based c-Met Inhibitors and Other Targeted Therapeutics
Introduction: The Critical Role of c-Met in Oncology and the Rationale for Targeted Inhibition
The mesenchymal-epithelial transition factor (c-Met), also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, survival, migration, and invasion.[1] Under normal physiological conditions, the HGF/c-Met signaling axis is tightly regulated and essential for embryonic development and tissue regeneration. However, aberrant activation of this pathway, through genetic mutations, gene amplification, or protein overexpression, is a well-documented driver of tumorigenesis and metastasis in a multitude of human cancers.[1][2] This dysregulation is often correlated with poor prognosis and resistance to conventional cancer therapies, making c-Met an attractive and compelling target for therapeutic intervention.
This guide provides a comparative analysis of the preclinical efficacy of a representative triazolo[4,3-b]pyridazine-based c-Met inhibitor against other well-established c-Met inhibitors, namely Crizotinib, Cabozantinib, Capmatinib, and Tepotinib. Due to the limited publicly available preclinical data on the specific compound 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine, this guide will utilize data for a structurally related and recently characterized triazolo[4,3-b]pyridazine derivative, compound 4g , as a case study for this chemical class.[1] This analysis is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating and comparing the performance of novel c-Met inhibitors.
The c-Met Signaling Cascade: A Key Driver of Malignancy
The binding of HGF to the extracellular domain of c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues within its intracellular kinase domain. This phosphorylation event creates docking sites for various downstream signaling molecules, leading to the activation of multiple intracellular signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways. These pathways collectively promote the hallmarks of cancer, such as enhanced cell growth, proliferation, survival, and motility.
Caption: Simplified c-Met signaling pathway and the point of intervention for c-Met inhibitors.
Comparative Analysis of c-Met Inhibitors
A direct comparison of the efficacy of c-Met inhibitors requires a multi-faceted approach, examining their chemical structures, in vitro enzymatic and cellular activities, and in vivo anti-tumor effects.
Chemical Structures
The chemical structures of the compared c-Met inhibitors highlight their diversity, with the triazolo[4,3-b]pyridazine core representing a distinct scaffold.
-
Triazolo[4,3-b]pyridazine (Representative Compound 4g): This class of compounds is characterized by a fused triazolopyridazine heterocyclic system. The specific substitutions on this core are crucial for its inhibitory activity.
-
Crizotinib: A potent inhibitor of both ALK and c-Met, featuring an aminopyridine scaffold.[3][4]
-
Cabozantinib: A multi-kinase inhibitor targeting c-Met, VEGFR2, and other tyrosine kinases, with a quinoline core structure.[5][6]
-
Capmatinib: A highly selective c-Met inhibitor with an imidazo[1,2-b][7][8]triazine core.[9][10][11]
-
Tepotinib: A highly selective c-Met inhibitor with a distinct chemical scaffold.[12][13][14][15]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of these inhibitors is primarily assessed through two key assays: a biochemical kinase assay to determine direct enzymatic inhibition (IC50) and cell-based proliferation assays to evaluate their cytotoxic effects on cancer cell lines.
Table 1: In Vitro c-Met Kinase Inhibition
| Compound | c-Met Kinase IC50 (nM) | Source(s) |
| Triazolo[4,3-b]pyridazine (Compound 4g) | 163 | [1] |
| Crizotinib | ~20-25 | [16] |
| Cabozantinib | 1.3 | [5][6] |
| Capmatinib | 0.6 | [9] |
| Tepotinib | ~1-3 | [10][12] |
Table 2: Anti-proliferative Activity in c-Met Driven Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source(s) |
| Triazolo[4,3-b]pyridazine (Compound 4g) | MCF-7 | Breast Cancer | Not specified, but showed antiproliferative effects | [1] |
| Crizotinib | MDA-MB-231 | Breast Cancer | 5.16 | [17] |
| MCF-7 | Breast Cancer | 1.5 | [17] | |
| SK-BR-3 | Breast Cancer | 3.85 | [17] | |
| Cabozantinib | E98NT | Glioblastoma | 0.089 | [18] |
| Capmatinib | Ba/F3 (METex14) | Pro-B cell line | 0.0006 | [9] |
| Tepotinib | EBC-1 (MET amplified) | Lung Cancer | Potent inhibition of MET phosphorylation | [12] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
From the available data, Capmatinib and Cabozantinib demonstrate the most potent in vitro inhibition of the c-Met kinase. The representative triazolo[4,3-b]pyridazine compound 4g shows moderate potency. It is important to note that while Crizotinib and Cabozantinib are potent c-Met inhibitors, they also target other kinases, which may contribute to their overall anti-tumor activity but also potentially to off-target effects.[3][4][5][6] Capmatinib and Tepotinib are highlighted for their high selectivity for c-Met.[9][10][11][12][13][14][15]
Experimental Methodologies: A Guide for Reproducible Research
To ensure the scientific integrity and reproducibility of efficacy studies, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro c-Met Kinase Assay
This biochemical assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.
Caption: Workflow for an in vitro c-Met kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Thaw recombinant human c-Met kinase, 5x kinase assay buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr)) on ice.
-
Prepare a 1x kinase assay buffer by diluting the 5x stock with sterile distilled water.
-
Prepare serial dilutions of the test compound in 1x kinase assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤1%).
-
-
Reaction Setup:
-
In a 96-well white plate, add the test compound dilutions to the respective wells. Include positive (enzyme without inhibitor) and negative (no enzyme) controls.
-
Prepare a master mix containing 1x kinase assay buffer, ATP, and the substrate. Add this master mix to all wells except the negative control.
-
Add the diluted c-Met kinase to all wells except the negative control to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a specified period, typically 45-60 minutes.
-
-
Detection:
-
After incubation, add a detection reagent such as Kinase-Glo® MAX to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Incubate the plate at room temperature for 15 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[19]
-
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the anti-proliferative effects of a compound on cancer cell lines.
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-treated control wells.
-
-
Incubation:
-
Incubate the plate for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Model
This in vivo model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
Step-by-Step Protocol:
-
Animal Model and Cell Implantation:
-
Use immunocompromised mice (e.g., BALB/c nude or NSG mice).
-
Subcutaneously implant a suspension of human cancer cells with known c-Met activation into the flank of each mouse.[21]
-
-
Tumor Growth and Randomization:
-
Monitor the tumor growth regularly using calipers.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound to the treatment group via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Administer the vehicle to the control group using the same schedule.
-
-
Monitoring and Data Collection:
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Monitor the general health and behavior of the animals.
-
-
Endpoint and Analysis:
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Tumor tissue can be further analyzed for pharmacodynamic markers (e.g., c-Met phosphorylation) to correlate with the observed efficacy.
-
Conclusion and Future Directions
This guide provides a comparative framework for evaluating the efficacy of triazolo[4,3-b]pyridazine-based c-Met inhibitors against other established therapeutics. While the representative compound 4g demonstrates moderate in vitro activity, further optimization of this scaffold could lead to the development of more potent and selective inhibitors. The provided experimental protocols serve as a foundation for conducting rigorous and reproducible preclinical studies.
Future research should focus on obtaining a comprehensive preclinical data package for novel triazolopyridazine derivatives, including their kinase selectivity profiles, in vivo efficacy in various c-Met-driven cancer models, and pharmacokinetic properties. Such studies are critical for advancing promising lead compounds into clinical development and ultimately providing new therapeutic options for patients with c-Met-driven malignancies.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
- MET (F1200I) Kinase Assay Protocol. (n.d.).
- MTT Proliferation Assay Protocol. (2025).
- Cell Viability Assays. (2013). In Assay Guidance Manual.
- Application Notes and Protocols for MET Kinase-IN-4 Kinase Assay. (2025). BenchChem.
- The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. (2023). Clinical Cancer Research.
- The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review. (2025).
-
c-Met Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
- Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. (2020). Frontiers in Oncology.
- Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. (2020). ACS Omega.
- Development of a SPECT Tracer to Image c-Met Expression in a Xenograft Model of Non–Small Cell Lung Cancer. (2018). Journal of Nuclear Medicine.
- IC50 values against c-Met kinase. a. (2022).
- c-Met Kinase Assay Kit. (n.d.). BPS Bioscience.
- Tantawy, A. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances, 14(41), 30346-30363.
- Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1. (2024). Semantic Scholar.
- Discovery and optimization of triazolopyridazines as potent and selective inhibitors of the c-Met kinase. (2008). Journal of Medicinal Chemistry.
- Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. (2017). OncoTargets and Therapy.
- The Preclinical Pharmacology of Tepotinib-A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alter
- In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. (n.d.).
- Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. (2010).
- Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. (2012).
- Design, Synthesis and In Vitro Investigation of Cabozantinib-Based PROTACs to Target c-Met Kinase. (2022). Molecules.
- Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. (2012). The Lancet Oncology.
- Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose. (2021). CPT: Pharmacometrics & Systems Pharmacology.
- Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. (2010). PubMed.
- Capmatinib Addresses Subset of MET-Amplified Non–Small Cell Lung Cancer. (2021). Targeted Oncology.
- Capmatinib Demonstrates Efficacy in Crizotinib-Resistant MET-Driven Tumors, Outperforming Alternatives Against Certain Mut
-
Design, Synthesis, and Biological Evaluation of[7][8]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry.
- Xenograft Tumor Assay Protocol. (n.d.). University of California, Los Angeles.
- Application Notes and Protocols for c-Met-IN-13 in Cell Culture. (2025). BenchChem.
- Translational Pharmacokinetic‐pharmacodynamic Modelling of Preclinical and Clinical Data of the Oral MET Inhibitor Tepotinib to Determine the Recommended Phase II Dose. (2021).
- The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narr
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020).
- Methods to study xenografted human cancer in genetically diverse mice. (2023). STAR Protocols.
- Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts. (2020). Cancer.
- Exposure–response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations. (2022). Cancer Chemotherapy and Pharmacology.
- Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. france.promega.com [france.promega.com]
- 9. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. targetedonc.com [targetedonc.com]
- 11. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Preclinical Pharmacology of Tepotinib-A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Translational pharmacokinetic‐pharmacodynamic modeling of preclinical and clinical data of the oral MET inhibitor tepotinib to determine the recommended phase II dose - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exposure–response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. atcc.org [atcc.org]
- 21. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of SubstitutedTriazolo[4,3-b]pyridazines: In Vitro and In Vivo Perspectives
A Comparative Guide to the Efficacy of Substituted[1][2][3]Triazolo[4,3-b]pyridazines: In Vitro and In Vivo Perspectives
The[1][2][3]triazolo[4,3-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[4] This guide provides a comparative analysis of the in vitro and in vivo efficacy of distinct derivatives of this heterocyclic system, focusing on their potential as anticancer agents. While direct experimental data for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine is not extensively available in peer-reviewed literature, we will explore the efficacy of structurally related compounds to provide a robust understanding of the therapeutic potential of this chemical class. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic promise of this versatile scaffold.
The[1][2][3]Triazolo[4,3-b]pyridazine Core: A Scaffold of Therapeutic Promise
The fused heterocyclic system of[1][2][3]triazolo[4,3-b]pyridazine has been the subject of significant synthetic and pharmacological investigation. Its rigid, planar structure serves as an excellent foundation for the spatial orientation of various pharmacophoric groups, allowing for precise interactions with biological targets.[5] Researchers have successfully developed derivatives with a range of therapeutic applications, including anxiolytic, anticonvulsant, antimicrobial, and antiviral properties.[4] Notably, this scaffold has proven particularly fruitful in the design of novel enzyme inhibitors for oncology.[4]
Comparative Efficacy of Anticancer[1][2][3]Triazolo[4,3-b]pyridazine Derivatives
To illustrate the therapeutic potential and structure-activity relationships of this class, we will compare two distinct series of derivatives that have demonstrated significant anticancer activity through different mechanisms of action:
-
Series A: 3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines as Antitubulin Agents
-
Series B: Phenyl-substituted[1][2][3]triazolo[4,3-b]pyridazines as Dual c-Met/Pim-1 Kinase Inhibitors
Series A: Targeting Microtubule Dynamics with 3,6-Diaryl Derivatives
A series of 3,6-diaryl-[1][2][3]triazolo[4,3-b]pyridazines have been designed as analogs of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[5] The triazolopyridazine core acts as a rigid scaffold to mimic the Z-configuration of the stilbene bridge in CA-4, which is crucial for its antitubulin activity.[5]
The lead compound from this series, Compound 4q , which features a 3-amino-4-methoxyphenyl group at the 6-position and a 3,4,5-trimethoxyphenyl group at the 3-position, has demonstrated potent antiproliferative activity against a panel of human cancer cell lines.[5]
| Compound | Cell Line | IC₅₀ (µM) | Reference Compound (CA-4) IC₅₀ (µM) |
| 4q | SGC-7901 (Gastric) | 0.014 | 0.012 |
| A549 (Lung) | 0.008 | 0.009 | |
| HT-1080 (Fibrosarcoma) | 0.012 | 0.011 |
Table 1: In Vitro Antiproliferative Activity of Compound 4q.[5]
The data clearly indicates that Compound 4q exhibits antiproliferative potency comparable to that of the well-established antitubulin agent, Combretastatin A-4.[5]
The primary mechanism of action for this series is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[5] This was confirmed through in vitro tubulin polymerization assays, which showed that Compound 4q effectively inhibits the formation of microtubules.[5] This disruption of the cellular cytoskeleton leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.[5]
Series B: Dual Inhibition of c-Met and Pim-1 Kinases
Another promising therapeutic strategy involves the dual inhibition of the c-Met and Pim-1 kinases, both of which are implicated in cancer cell proliferation, survival, and metastasis.[1][4] A series of[1][2][3]triazolo[4,3-b]pyridazine derivatives have been developed to target these two enzymes simultaneously.[1][4]
Within this series, Compound 4g emerged as a particularly potent dual inhibitor.[1][4] It demonstrated strong antiproliferative effects across a wide range of cancer cell lines and exhibited significant inhibitory activity against both c-Met and Pim-1 kinases.[1][4]
| Compound | Target Kinase | IC₅₀ (µM) |
| 4g | c-Met | 0.163 ± 0.01 |
| Pim-1 | 0.283 ± 0.01 |
Table 2: In Vitro Kinase Inhibitory Activity of Compound 4g.[1][4]
The dual inhibition of c-Met and Pim-1 by Compound 4g leads to the downregulation of the PI3K/Akt/mTOR signaling pathway, a critical cascade that promotes cell growth and survival.[1] Experimental evidence shows that treatment with Compound 4g results in decreased levels of phosphorylated PI3K, Akt, and mTOR.[1] This inhibition of pro-survival signaling, in conjunction with cell cycle arrest in the S phase, culminates in the induction of apoptosis, as evidenced by an increase in caspase-9 activity.[1][4]
Antimicrobial Potential of the Broader Triazole-Fused Heterocycles
While the primary focus of recent research on the[1][2][3]triazolo[4,3-b]pyridazine core has been in oncology, related triazole-fused heterocyclic systems have demonstrated notable antimicrobial activity. For instance, a series of triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial effects.[2] One of the lead compounds, Compound 2e , showed promising activity against both Gram-positive and Gram-negative bacteria.[2]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference (Ampicillin) MIC (µg/mL) |
| 2e | Staphylococcus aureus | 32 | 16 |
| Escherichia coli | 16 | 8 |
Table 3: In Vitro Antibacterial Activity of a Triazolo[4,3-a]pyrazine Derivative.[2]
This data suggests that the broader class of triazole-fused pyridazines and pyrazines warrants further investigation as potential antimicrobial agents. The key takeaway for researchers is that modifications to the core scaffold and its substituents can tune the therapeutic application from anticancer to antimicrobial.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, the following are detailed protocols for key assays discussed in this guide.
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate. Each well contains the purified kinase (e.g., c-Met or Pim-1), a specific substrate peptide, and ATP.
-
Compound Addition: The test compound is added at various concentrations.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature. The kinase transfers a phosphate group from ATP to its substrate.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated form of the substrate, coupled with a detection system such as fluorescence or luminescence.
-
Analysis: The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.
In Vitro Antibacterial Assay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Compound Dilution: The test compound is serially diluted in a 96-well plate containing bacterial growth medium.
-
Bacterial Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., S. aureus or E. coli).
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions: The Case for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
While specific data is lacking for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine, its structure is intriguing. The 6-chloro substitution is a common feature in many active triazolopyridazine derivatives, often contributing to favorable interactions with target proteins.[6] The 3-cyclopropyl group is a small, rigid, and lipophilic moiety that can explore hydrophobic pockets within a binding site and may enhance metabolic stability.
Based on the synthetic routes reported for other triazolopyridazines, a plausible synthesis for this target compound could involve the reaction of 3,6-dichloropyridazine with hydrazine to form 6-chloro-3-hydrazinopyridazine, followed by condensation with cyclopropanecarboxaldehyde and subsequent oxidative cyclization.[3]
Given the potent and diverse activities of its structural relatives, the synthesis and biological evaluation of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine is a logical next step in the exploration of this chemical space. It would be of significant interest to screen this compound against a panel of cancer cell lines and kinases, as well as against various bacterial and fungal strains, to fully elucidate its therapeutic potential.
Conclusion
The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a remarkably versatile platform for the development of novel therapeutics. As demonstrated by the comparative analysis of antitubulin and dual c-Met/Pim-1 inhibitory derivatives, subtle modifications to the substitution pattern on this core can lead to compounds with distinct and potent mechanisms of action. The impressive in vitro efficacy of compounds like 4q and 4g underscores the significant potential of this chemical class in oncology. Furthermore, the antimicrobial activity observed in related heterocyclic systems suggests that the therapeutic applications of these compounds may extend beyond cancer. Future research should focus on the synthesis and evaluation of novel derivatives, such as the proposed 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine, and on advancing the most promising leads into in vivo models to fully assess their therapeutic utility.
References
-
El-Gamal, M. I., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances. Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]
-
El-Gamal, M. I., et al. (2023). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Center for Biotechnology Information. Available at: [Link]
-
Mátyus, P., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2023). New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. Journal of Medicinal Chemistry. Available at: [Link]
-
Erol, D. D., et al. (1995). Synthesis and biological activities of some 3,6-disubstituted thiazolo[3,2-b][1][2][3]triazoles. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Szychowski, K. A., et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. Molecules. Available at: [Link]
-
Wang, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[1][2][3]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. (n.d.). Selected[1][2][3]triazolo[4,3-b]pyridazine derivatives for BETi. (a) The... Available at: [Link]
-
ResearchGate. (2018). Synthesis, characterization and anti cancer activity of some fluorinated 3,6-diaryl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazoles. Available at: [Link]
-
Miller, L. W., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. Available at: [Link]
-
Detert, H., & Schollmeyer, D. (2015). 6-Chloro-3-[4-(hexyloxy)phenyl]-[1][2][3]triazolo[4,3-b]pyridazine. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
Kumar, A., et al. (2023). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. Molecules. Available at: [Link]
Sources
- 1. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines [mdpi.com]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Chloro-3-[4-(hexyloxy)phenyl]-[1,2,4]triazolo[4,3-b]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Comparative Guide to Validating the Therapeutic Target of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine as a Novel ALK5 Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic validation of the therapeutic target for a novel small molecule, 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine (herein referred to as CCTP). The triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently utilized for its ability to interact with the ATP-binding pocket of protein kinases.[1][2] Based on structural similarities to known kinase inhibitors, we hypothesize that CCTP's primary therapeutic target is the Activin receptor-like kinase 5 (ALK5) , a critical transducer of the Transforming Growth Factor-β (TGF-β) signaling pathway.
Dysregulation of the TGF-β/ALK5 pathway is a key driver in the pathogenesis of numerous diseases, including cancer and fibrosis, making ALK5 a high-value therapeutic target.[3][4] This guide will not only detail the step-by-step experimental validation of CCTP against ALK5 but also objectively compare its potential performance with established alternative inhibitors, providing the causal logic behind each experimental choice to ensure a robust and self-validating investigation.
The Therapeutic Target: ALK5 in the TGF-β Signaling Cascade
The TGF-β signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, differentiation, and apoptosis.[5] Its signaling is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active kinase. This binding event recruits and enables TβRII to phosphorylate the TGF-β type I receptor (TβRI), also known as ALK5.[6] The activated ALK5 kinase then propagates the signal intracellularly by phosphorylating the receptor-regulated SMAD proteins, SMAD2 and SMAD3. These phosphorylated SMADs form a complex with SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in processes such as cell cycle arrest, extracellular matrix deposition, and epithelial-mesenchymal transition (EMT).[7]
Given its pivotal role, inhibiting ALK5 is a direct and attractive strategy to therapeutically modulate the entire downstream pathway.
Caption: A logical workflow for validating CCTP as a selective ALK5 inhibitor.
Phase 1: Biochemical Validation
-
Principle & Rationale: This is the foundational experiment to confirm direct, cell-free interaction between CCTP and the ALK5 kinase domain. By measuring the inhibition of ALK5's ability to phosphorylate a substrate, we can determine the compound's potency (IC₅₀). The ADP-Glo™ Kinase Assay is a robust method that quantifies kinase activity by measuring the amount of ADP produced during the phosphotransfer reaction. [8][9]
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of CCTP (e.g., from 10 µM to 0.1 nM) in a suitable buffer (e.g., reaction buffer with 1% DMSO). Include a known inhibitor (Galunisertib) as a positive control and a DMSO-only vehicle as a negative control.
-
Prepare a reaction mix containing recombinant human TGFβR1/ALK5 enzyme, the appropriate SMAD3-derived peptide substrate, and ATP in the kinase reaction buffer. [8] 2. Kinase Reaction:
-
In a 384-well plate, add 5 µL of the CCTP dilutions/controls.
-
Add 5 µL of the ALK5 enzyme/substrate mix to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition & Analysis:
-
Read the luminescence on a plate reader.
-
Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized response against the log of CCTP concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Phase 2: Cellular Target Engagement & Pathway Modulation
-
Principle & Rationale: After confirming biochemical activity, we must verify that CCTP can cross the cell membrane and inhibit ALK5 in a cellular context. This assay directly measures the phosphorylation of SMAD2/3, the immediate downstream targets of ALK5. A reduction in TGF-β-stimulated pSMAD levels provides strong evidence of on-target activity.
-
Step-by-Step Methodology:
-
Cell Culture & Treatment:
-
Seed A549 cells (a human lung carcinoma line highly responsive to TGF-β) in 6-well plates and grow to ~80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of CCTP (e.g., 0.1, 1, 10 µM) or controls (DMSO, Galunisertib) for 1 hour.
-
Stimulate the cells with 5 ng/mL of TGF-β1 for 30-60 minutes. Include an unstimulated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate overnight at 4°C with primary antibodies against phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3.
-
Probe for total SMAD2/3 and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify band intensities using densitometry software. A dose-dependent decrease in the pSMAD/total SMAD ratio in CCTP-treated cells indicates target engagement.
-
-
-
Principle & Rationale: To quantify the functional downstream consequences of ALK5 inhibition, a reporter gene assay is ideal. This assay measures the transcriptional activity of the SMAD complex. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of a promoter containing multiple SMAD-binding elements (SBEs), such as the CAGA12 sequence. [10][11]Inhibition of ALK5 will prevent SMAD complex formation and nuclear translocation, leading to a quantifiable decrease in luciferase expression.
-
Step-by-Step Methodology:
-
Cell Transfection:
-
Co-transfect HEK293T or A549 cells with a CAGA12-luciferase reporter plasmid and a constitutively expressed control reporter (e.g., Renilla luciferase) for normalization. Alternatively, use a stable cell line.
-
-
Treatment:
-
Plate the transfected cells in a 96-well plate.
-
Pre-treat with a dose-response of CCTP or controls for 1 hour.
-
Stimulate with TGF-β1 (5 ng/mL) for 16-24 hours.
-
-
Lysis & Luminescence Reading:
-
Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Analysis:
-
Normalize the Firefly luciferase signal to the Renilla signal.
-
Calculate the fold-change in signal relative to the unstimulated control.
-
Plot the normalized activity against CCTP concentration to determine the cellular EC₅₀.
-
-
Phase 3: Phenotypic & Selectivity Assays
-
Principle & Rationale: This assay links target inhibition to a disease-relevant cellular phenotype. TGF-β is a potent inducer of EMT, which enhances cell motility. By inhibiting ALK5, CCTP should be able to block this pro-migratory effect.
-
Step-by-Step Methodology:
-
Monolayer & Wound Creation:
-
Grow A549 cells to a confluent monolayer in a 24-well plate.
-
Create a uniform "scratch" or wound in the monolayer with a sterile p200 pipette tip.
-
Wash gently with PBS to remove dislodged cells.
-
-
Treatment & Imaging:
-
Add media containing a low serum concentration (to minimize proliferation) with TGF-β1 (5 ng/mL) and different concentrations of CCTP or controls.
-
Image the wound at time 0.
-
Incubate for 24-48 hours and acquire final images of the same fields.
-
-
Analysis:
-
Measure the area of the wound at both time points using software like ImageJ.
-
Calculate the percentage of wound closure. A significant reduction in closure in the CCTP-treated groups compared to the TGF-β only group indicates inhibition of cell migration.
-
-
-
Principle & Rationale: Trustworthiness in drug development demands that a compound is selective for its intended target. Off-target kinase inhibition can lead to unexpected toxicity. [12]CCTP must be profiled against a panel of related kinases to establish its selectivity window. This is typically performed as a service by specialized vendors.
-
Methodology Overview:
-
Panel Selection: Choose a kinase panel that includes other TGF-β superfamily receptors (ALK1, 2, 3, 4, 6, 7), related kinases like p38 MAPK, and a broad selection of kinases from across the human kinome.
-
Screening: CCTP is typically tested at a fixed concentration (e.g., 1 or 10 µM) against the panel in biochemical assays.
-
Data Analysis: The results are reported as percent inhibition. Any kinase inhibited by >50% is considered a "hit." Follow-up IC₅₀ determinations should be performed for these off-target hits.
-
Interpretation: An ideal inhibitor will show potent inhibition of ALK5 with at least a 100-fold higher IC₅₀ for other kinases. This data is critical for predicting potential side effects and guiding further optimization.
-
Data Interpretation and Decision Making
The collected data forms a decision-making matrix for advancing CCTP.
Caption: A decision-making flowchart for CCTP based on experimental outcomes.
Conclusion
Validating the therapeutic target of a novel compound like 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine is a multi-tiered, systematic process. By progressing from direct biochemical interaction to cellular pathway modulation and finally to functional phenotypic outcomes, researchers can build a robust, evidence-based case for its mechanism of action. This comparative guide provides not just the protocols, but the scientific rationale needed to rigorously test the hypothesis that CCTP is a selective ALK5 inhibitor. The successful completion of this workflow provides the critical data package necessary to justify advancing a promising compound into more complex preclinical and in vivo models.
References
-
JCI Insight. (2016). Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors. JCI Insight. Available at: [Link]
-
Journal of Medicinal Chemistry. (2002). Identification of Novel Inhibitors of the Transforming Growth Factor β1 (TGF-β1) Type 1 Receptor (ALK5). ACS Publications. Available at: [Link]
-
British Journal of Pharmacology. (2005). Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis. PMC - NIH. Available at: [Link]
-
MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available at: [Link]
-
Bioengineer.org. (2026). Exploring Quinoxalinyl and Quinolinyl Compounds as ALK5 Inhibitors. Bioengineer.org. Available at: [Link]
-
Acta Crystallographica Section E. (2014). 6-Chloro-3-[4-(hexyloxy)phenyl]-t[13][14][15]riazolo[4,3-b]pyridazine. NIH. Available at: [Link]
-
Molecules. (2022). Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies. PMC - PubMed Central. Available at: [Link]
-
ResearchGate. (2021). Inhibition of TGF-β1 signaling by an ALK5 inhibitor reduced fibrogenesis. ResearchGate. Available at: [Link]
-
European Journal of Medicinal Chemistry. (2024). ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications. ScienceDirect. Available at: [Link]
-
Experimental and Therapeutic Medicine. (2021). Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases. Spandidos Publications. Available at: [Link]
-
International Journal of Molecular Sciences. (2017). TGF-β Signaling. PMC - PubMed Central - NIH. Available at: [Link]
-
Journal of Visualized Experiments. (2018). Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System. NIH. Available at: [Link]
-
PrepChem.com. Synthesis of 6-(3-Pyridyl)-1,2,4-triazolo[4,3-b]pyridazine. PrepChem.com. Available at: [Link]
-
NCBI Gene. (2026). TGFBR1 transforming growth factor beta receptor 1 [ (human)]. NCBI. Available at: [Link]
-
Frontiers in Cardiovascular Medicine. (2022). TGFβ signaling pathways in human health and disease. Frontiers. Available at: [Link]
-
European Journal of Medicinal Chemistry. (2020). Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs. PubMed. Available at: [Link]
-
ACS Medicinal Chemistry Letters. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-t[13][14][15]riazolo[4,3-b] Pyridazines as Antitubulin Agents. NIH. Available at: [Link]
-
Olink. TGF-beta receptor type-1. Olink. Available at: [Link]
-
AACR Journals. (2020). Abstract 1645: A new TGF-b pathway reporter mouse for analysis of TGF-β signaling in normal homeostasis and cancer. AACR Journals. Available at: [Link]
-
Experimental Oncology. (2011). INHIBITION OF TGFβ SIGNALING AND ITS IMPLICATIONS IN ANTICANCER TREATMENTS. Experimental Oncology. Available at: [Link]
-
MDPI. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. MDPI. Available at: [Link]
-
MDPI. (2023). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. MDPI. Available at: [Link]
-
ResearchGate. (2025). TGF-β stimulation in human and murine cells reveals commonly affected biological processes and pathways at transcription level. ResearchGate. Available at: [Link]
-
Molecules. (2021). An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. Available at: [Link]
Sources
- 1. Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK5 kinase inhibitors in drug discovery: Structural insights and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. exp-oncology.com.ua [exp-oncology.com.ua]
- 6. TGFBR1 transforming growth factor beta receptor 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF beta R1 Kinase Enzyme System [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioengineer.org [bioengineer.org]
- 13. JCI Insight - Alk5 inhibition increases delivery of macromolecular and protein-bound contrast agents to tumors [insight.jci.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Pharmacokinetic Properties of Triazolopyridazine Derivatives
Introduction: Beyond Potency—The Pharmacokinetic Imperative for Triazolopyridazine Derivatives
The triazolopyridazine scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities, including potent inhibition of kinases like c-Met and Pim-1, as well as applications as anti-cancer, anti-inflammatory, and PDE4 inhibitory agents.[1][2][3] However, the journey from a potent "hit" in an in vitro assay to a clinically successful drug is paved with pharmacokinetic challenges. A compound's ability to reach its target in the body in sufficient concentration and for an appropriate duration is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[4] Neglecting these properties is a primary cause of late-stage clinical failures, making their early evaluation indispensable.[5]
This guide provides a comparative analysis of the pharmacokinetic properties of triazolopyridazine derivatives, synthesizing data from published literature to offer researchers and drug developers a framework for optimizing this promising class of molecules. We will delve into the causal relationships between chemical structure and pharmacokinetic behavior, present key experimental data for direct comparison, and provide validated, step-by-step protocols for core ADME assays.
The ADME Framework: A Lens for Viewing Triazolopyridazine Derivatives
Understanding a compound's journey through the body is fundamental. This journey is universally characterized by four processes:
-
Absorption: The process by which a drug enters the bloodstream. For oral drugs, this involves surviving the gastrointestinal tract and crossing the intestinal wall.
-
Distribution: The reversible transfer of a drug from the bloodstream to various tissues and organs, including the target site of action.
-
Metabolism: The chemical conversion of the drug by enzymes, primarily in the liver, into other compounds (metabolites) that are typically more water-soluble and easier to eliminate.
-
Excretion: The removal of the drug and its metabolites from the body, usually via urine or feces.[6]
The interplay of these four factors dictates critical pharmacokinetic parameters such as bioavailability, half-life, and clearance, which ultimately determine a drug's dosing regimen and therapeutic window.[7]
Comparative Pharmacokinetic Analysis of Select Triazolopyridazine Derivatives
The true value of pharmacokinetic analysis lies in comparison. By examining data from different derivatives, we can begin to understand the Structure-Pharmacokinetic Relationships (SPR) that govern this chemical class. While comprehensive data across a single, unified study is rare, we can collate findings from various sources to build a comparative picture.
One of the most advanced triazolopyridazine derivatives with published data is AZD5153 , a bivalent bromodomain and extraterminal (BET) inhibitor.[8] Another example is SAR125844 , a potent c-Met inhibitor.[9] We will use these and other examples to illustrate key pharmacokinetic parameters.
Absorption and Oral Bioavailability
Oral bioavailability (F%) is the fraction of an orally administered dose that reaches systemic circulation. It is a critical parameter for patient convenience and is influenced by aqueous solubility, intestinal permeability, and first-pass metabolism in the gut wall and liver.
-
Causality in Experimental Choice: High-throughput screening of physicochemical properties like solubility and LogD (a measure of lipophilicity) provides an early forecast of absorption potential.[10] For instance, a compound with poor aqueous solubility may struggle to dissolve in the gut, limiting the amount available for absorption. Conversely, a highly lipophilic compound might get trapped in lipid membranes, also hindering absorption.
| Derivative | Target | Oral Bioavailability (F%) | Species | Key Insights |
| AZD5153 | BET | "Excellent pharmacokinetic profile" (Specific % not detailed in abstract) | Preclinical | Optimized for both potency and physical properties, suggesting a balance was struck to achieve good oral exposure.[8] |
| Compound 210a | Antimalarial | 55% | Mouse (CD-1) | Demonstrates that significant oral bioavailability can be achieved within this scaffold, making it viable for oral drug development.[9] |
| TI-12403 | Tankyrase | Not specified, but effective in vivo via oral route | Mouse | Lack of toxicity and efficacy in a xenograft model after oral dosing implies sufficient absorption and bioavailability for a therapeutic effect.[11] |
Distribution: Reaching the Target, Avoiding Off-Targets
Once absorbed, a drug distributes throughout the body. Key parameters include the Volume of Distribution (Vd), which relates the amount of drug in the body to its concentration in the plasma, and Plasma Protein Binding (PPB). A critical aspect of distribution for many drug targets is penetration of the Central Nervous System (CNS).
-
Expertise in Action: For peripherally-acting drugs, CNS penetration can cause undesirable side effects. Medicinal chemists can intentionally design compounds to be substrates of efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier (BBB).[12] This strategy restricts CNS access while often having a minimal impact on intestinal absorption, as P-gp in the gut can be saturated at therapeutic doses.[12]
The general equilibria involved in CNS distribution are complex, involving passive diffusion, active transport, and protein binding in both plasma and brain tissue.
Caption: Equilibria involved in drug penetration across the blood-brain barrier.
Metabolism: The Stability-Clearance Balancing Act
Metabolic stability is a measure of how susceptible a compound is to being broken down by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) in the liver.[10] A compound that is metabolized too quickly will have a short half-life and may not maintain therapeutic concentrations. Conversely, a compound that is too stable may accumulate and cause toxicity.
-
Trustworthiness through Validation: In vitro metabolic stability assays using liver microsomes or hepatocytes are a cornerstone of early ADME screening.[13] These assays are validated using control compounds with known metabolic fates. By identifying which part of the molecule is metabolized (the "soft spot"), chemists can make targeted modifications to block this metabolic route and improve stability.[13]
| Derivative | Target | Metabolic Stability | Key Insights |
| TI-12403 | Tankyrase | "Excellent metabolic stability in human liver microsomal and plasma" | This property likely contributes to its lack of significant toxicity in mouse models and suggests a lower risk of rapid clearance in humans.[11] |
| AZD5153 | BET | Not specified, but "excellent PK profile" implies good stability | The optimization campaign for this compound explicitly included physical properties, which would encompass metabolic stability.[8] |
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the protocols described below are designed as self-validating systems, incorporating necessary controls and quality checks.
Workflow for Preclinical Pharmacokinetic Assessment
The path from a new chemical entity to a candidate with a well-understood pharmacokinetic profile follows a logical, tiered progression.
Caption: Tiered workflow for assessing pharmacokinetic properties in drug discovery.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Causality Statement: This assay is a cost-effective first-line screen to predict hepatic clearance.[13] Human liver microsomes are subcellular fractions containing a high concentration of CYP enzymes, the primary drivers of Phase I metabolism. By measuring the rate of disappearance of the parent compound, we can estimate its intrinsic clearance.
Methodology:
-
Materials:
-
Test compound (10 mM stock in DMSO).
-
Pooled Human Liver Microsomes (HLM), e.g., from Corning or Sekisui XenoTech.
-
NADPH regenerating system (e.g., BD Gentest™).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Control compounds: Verapamil (high clearance), Warfarin (low clearance).
-
Acetonitrile with internal standard (e.g., Tolbutamide) for reaction quenching.
-
96-well incubation plates and analytical plates.
-
-
Procedure:
-
Prepare a 1 mg/mL HLM solution in phosphate buffer on ice.
-
In the incubation plate, add phosphate buffer.
-
Add test compound and control compounds to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the T=0 min time point and "-NADPH" control wells, add buffer instead.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a quench plate containing cold acetonitrile with an internal standard.
-
Seal the quench plate, vortex, and centrifuge at 4000 rpm for 15 minutes to precipitate proteins.
-
Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.
-
-
Data Analysis & Validation:
-
Quantify the peak area ratio of the test compound to the internal standard at each time point.
-
Plot the natural log of the remaining parent compound (%) versus time.
-
The slope of the line (k) is the elimination rate constant.
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Validation: The high clearance control (Verapamil) should have a short half-life (<15 min), while the low clearance control (Warfarin) should be relatively stable (>60 min). The "-NADPH" control should show minimal compound loss, confirming the reaction is enzyme-dependent.
-
Protocol 2: In Vivo Pharmacokinetic Study in Sprague-Dawley Rats
Causality Statement: While in vitro assays are predictive, in vivo studies provide the definitive measure of a drug's behavior in a whole organism, integrating all ADME processes simultaneously.[7][14] Using both intravenous (IV) and oral (PO) administration allows for the calculation of absolute oral bioavailability.[6]
Methodology:
-
Animal Model:
-
Male Sprague-Dawley rats (250-300g), cannulated (jugular vein for sampling) for serial blood draws from the same animal, reducing biological variability.
-
Animals are fasted overnight before dosing.
-
-
Study Groups (n=3-5 per group):
-
Group 1 (IV): 1 mg/kg dose administered as a bolus via the tail vein.
-
Group 2 (PO): 5 mg/kg dose administered via oral gavage.
-
Vehicle: A non-toxic, solubilizing vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline).
-
-
Procedure:
-
Administer the compound to each group via the specified route.
-
Collect blood samples (~100 µL) from the jugular vein cannula at pre-dose and at multiple time points post-dose (e.g., IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h; PO: 15, 30 min, 1, 2, 4, 8, 24 h).
-
Place blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process blood to plasma by centrifugation (e.g., 10,000 rpm for 5 min at 4°C).
-
Store plasma samples at -80°C until bioanalysis.
-
-
Bioanalysis and Data Interpretation:
-
Develop a sensitive and specific LC-MS/MS method to quantify the drug concentration in plasma samples.
-
Plot the mean plasma concentration versus time for both IV and PO groups.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA).
-
Key Parameters Calculated:
-
AUC (Area Under the Curve): Total drug exposure over time.
-
CL (Clearance): Volume of plasma cleared of drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
Cmax (Maximum Concentration): Peak plasma concentration after oral dosing.
-
Tmax (Time to Cmax): Time at which Cmax is reached.
-
F% (Oral Bioavailability): (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
-
Validation: The data should be robust, with low inter-animal variability within groups. The concentration-time profile should follow a predictable pattern of distribution and elimination.
-
Conclusion
The triazolopyridazine scaffold holds immense therapeutic promise, but realizing this potential requires a disciplined, data-driven approach to optimizing pharmacokinetic properties. Early and integrated assessment of ADME parameters is not merely a box-checking exercise; it is a critical component of rational drug design. By understanding the interplay between chemical structure and a compound's fate in the body—supported by robust in vitro and in vivo experimentation—researchers can significantly increase the probability of translating a potent molecule into a viable therapeutic agent. This guide serves as a foundational resource for that endeavor, encouraging a proactive, rather than reactive, approach to tackling the pharmacokinetic challenges inherent in drug discovery.
References
-
Selvita. In Vitro ADME. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
PharmaLegacy. In Vitro ADME Studies. [Link]
-
BioDuro. In Vitro ADME. [Link]
-
Selvita. In Vivo Pharmacokinetic (PK) Studies. [Link]
-
Egile, et al. An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI. [Link]
-
ResearchGate. Synthesis, in silico ADME, toxicity prediction and molecular docking studies of N-substituted[10][13][15]triazolo[4,3-a]pyrazine derivatives as potential anticonvulsant agents | Request PDF. [Link]
-
Sygnature Discovery. In vivo PK / Pharmacokinetic Studies. [Link]
-
ResearchGate. Synthesis, Characterization, and Biological Applications of Tetramethylpiperidinyl Triazolopyridazine Derivatives | Request PDF. [Link]
-
ResearchGate. Experimental Design Considerations in Pharmacokinetic Studies | Request PDF. [Link]
-
PMC - NIH. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. [Link]
-
NIH. Novel Triazolopyridine Derivatives as DGAT2 Inhibitors for Treating Multiple Diseases. [Link]
-
MDPI. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. [Link]
-
Mrayej et al. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology. [Link]
-
Journal of Chemical Technology. Triazolopyrimidine Derivatives for Cancer: An In Silico Evaluation of Docking and Pharmacokinetics. [Link]
-
MSA Repository "MSAR". Triazolopyridazine derivatives: Synthesis, cytotoxic evaluation, c-Met kinase activity and molecular docking. [Link]
-
NIH. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. [Link]
-
PMC - NIH. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis. [Link]
-
PubMed. ADME Profile Calculation and Drug Similarity Study of New 1,2,4-Triazole Derivatives Containing 2-Bromo-5-Methoxyphenyl Radical. [Link]
-
PMC - NIH. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. [Link]
-
PubMed. Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors. [Link]
-
ResearchGate.[10][13][15]Triazolo[3,4‐b][5][13][15]Thiadiazin‐3‐Yl)methyl)pyrimidin‐4( 3H )‐One Derivatives as New Therapeutic Candidates as COX ‐ II Inhibitors: Green Synthetic Approach and In Silico Studies | Request PDF. [Link]
-
ResearchGate. (PDF) Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. [Link]
-
PubMed. Restricting CNS penetration of drugs to minimise adverse events: role of drug transporters. [Link]
-
e-journal UPI. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. [Link]
-
PubMed. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. [Link]
-
PubMed. Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors. [Link]
-
Mrayej et al. Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. [Link]
-
PubMed. Discovery of Novel Orally Bioavailable Triazoles with Potent and Broad-Spectrum Antifungal Activity In Vitro and In Vivo. [Link]
-
PMC. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. [Link]
-
PubMed Central. The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. [Link]
-
PMC - PubMed Central. CNS penetration of potential anti-COVID-19 drugs. [Link]
Sources
- 1. repository.msa.edu.eg [repository.msa.edu.eg]
- 2. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration and optimization of substituted triazolothiadiazines and triazolopyridazines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. selvita.com [selvita.com]
- 8. Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors: The Discovery of (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. mdpi.com [mdpi.com]
- 12. Restricting CNS penetration of drugs to minimise adverse events: role of drug transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 14. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
A Researcher's Guide to Kinase Selectivity: Profiling 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine Against the Human Kinome
In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase (RTK) has emerged as a critical node in tumor progression, angiogenesis, and metastasis.[1] Its dysregulation is a known driver in numerous malignancies, making it a compelling target for small-molecule inhibitors. However, the development of a successful kinase inhibitor hinges not just on its potency against the intended target, but equally on its selectivity across the entire human kinome. Off-target activities can lead to unforeseen toxicities or a dilution of therapeutic effect.[2]
This guide provides a comprehensive framework for assessing the selectivity of a novel c-Met inhibitor, using 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine as our representative compound. This molecule belongs to the triazolopyridazine class, a scaffold known to produce potent c-Met inhibitors.[3][4] Our objective is to rigorously profile its activity against c-Met in comparison to other RTKs and establish a clear, data-driven understanding of its therapeutic window. We will detail the requisite experimental workflows, from broad kinome scanning to specific cellular validation, and contextualize the data against established c-Met inhibitors such as Capmatinib, Crizotinib, and Cabozantinib.
The Rationale: Why c-Met and Why Selectivity Matters
The c-Met pathway, upon activation by its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling through pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation, survival, and motility.[5] In cancer, aberrant c-Met activation provides a powerful growth and invasion signal. Consequently, inhibiting this kinase is a validated therapeutic strategy.
However, the ATP-binding pocket, the target of most small-molecule inhibitors, is highly conserved across the kinome.[6] A lack of selectivity can result in the inhibition of other essential kinases, leading to a range of adverse effects, from dermatological issues to cardiovascular toxicity.[7][8] Conversely, a highly selective inhibitor promises a more targeted therapeutic intervention with a potentially wider safety margin. Therefore, a thorough and multi-faceted assessment of selectivity is not merely a preclinical checkbox but a cornerstone of translational success.
Caption: The c-Met signaling pathway and the point of inhibition.
A Multi-Tiered Strategy for Selectivity Profiling
To build a comprehensive selectivity profile for our lead compound, we will employ a tiered approach, moving from broad, high-throughput screening to more focused, physiologically relevant cellular assays.
Caption: A tiered experimental workflow for selectivity assessment.
Tier 1: In Vitro Biochemical Kinase Profiling
The Causality: The first step is to understand the direct interaction between our compound and a wide array of purified kinases in a cell-free environment. This provides the broadest, unbiased view of its potential targets. Commercial services from companies like Promega, Reaction Biology, or AssayQuant offer panels that cover a significant portion of the human kinome (often >400 kinases).[5][9][10]
Experimental Protocol: Large-Panel Kinase Screen
-
Compound Preparation: Solubilize 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration: The compound is typically screened at two concentrations, a high concentration (e.g., 10 µM) to capture even weak interactions, and a lower concentration (e.g., 1 µM) to begin differentiating potent from weak hits.
-
Kinase Reaction: The assay is performed in a multi-well plate format. Each well contains a specific purified kinase, its substrate (often a peptide), and ATP (radiolabeled or coupled to a detection system).
-
Inhibition Measurement: The compound is added to the wells, and the kinase reaction is allowed to proceed. The amount of substrate phosphorylation is then measured. The result is expressed as the percentage of remaining kinase activity compared to a DMSO vehicle control.
-
Data Analysis: Kinases showing significant inhibition (e.g., >50% at 1 µM) are flagged as potential hits for further investigation.
Data Presentation: Comparison with Known c-Met Inhibitors
The initial screening data allows for a direct comparison of the selectivity of our lead compound against established drugs. A highly selective compound will show potent inhibition of c-Met with minimal activity against other kinases.
Table 1: Hypothetical In Vitro Kinase Profiling Results (% Inhibition at 1 µM)
| Kinase Target | 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine | Capmatinib[11] | Crizotinib[12] | Cabozantinib |
| c-Met | 98% | 99% | 95% | 99% |
| VEGFR2 | 15% | <10% | 25% | 98% |
| ALK | 8% | <10% | 96% | 30% |
| AXL | 22% | <10% | 40% | 95% |
| RON | 35% | <10% | 55% | 70% |
| KDR | 12% | <10% | 30% | 97% |
| RET | 9% | <10% | 15% | 92% |
| EGFR | 5% | <10% | <10% | 18% |
This table presents hypothetical data for the lead compound to illustrate a desirable selectivity profile, contrasted with the known multi-kinase profiles of Crizotinib and Cabozantinib and the highly selective profile of Capmatinib.
Tier 2: Cellular Target Engagement with Phospho-RTK Arrays
The Causality: A compound's activity in a biochemical assay doesn't always translate to a cellular context due to factors like membrane permeability and competition with high intracellular ATP concentrations.[13] A phospho-RTK array allows us to simultaneously assess the phosphorylation status of numerous RTKs within a cell lysate after treatment with our inhibitor. This provides a more physiologically relevant snapshot of its selectivity.
Experimental Protocol: Phospho-RTK Array
-
Cell Line Selection: Choose a cancer cell line with known c-Met activation, such as GTL-16 or SNU-5 (gastric carcinoma), which have MET gene amplification.
-
Cell Culture and Treatment: Plate the cells and allow them to adhere. Starve the cells (serum-free media) for several hours to reduce basal RTK activation. Treat cells with the lead compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) for 2-4 hours. Include a positive control (HGF stimulation without inhibitor) and a negative control (vehicle only).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a specialized lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.[14]
-
Array Procedure: The protocol, such as the one for R&D Systems' Proteome Profiler Array, involves incubating the cell lysates with a membrane spotted with capture antibodies for various RTKs.[15]
-
Detection: The membrane is then washed and incubated with a pan-anti-phospho-tyrosine antibody conjugated to horseradish peroxidase (HRP).
-
Imaging: After adding a chemiluminescent substrate, the signal from each spot is captured using an imaging system. The intensity of each spot corresponds to the level of phosphorylation of that specific RTK.
-
Data Analysis: Compare the spot intensities in the inhibitor-treated samples to the HGF-stimulated control. A selective inhibitor will show a dose-dependent decrease in the c-Met spot intensity with minimal changes to other RTK spots.
Tier 3: Specific Pathway Inhibition and Phenotypic Outcomes
The Causality: Having identified the on- and off-targets in a cellular context, the final step is to confirm these findings with a more quantitative method (Western blotting) and link them to a cellular phenotype (viability/proliferation). This provides the ultimate validation of the compound's mechanism of action and its functional selectivity.
Part A: Western Blotting for Target Validation
Experimental Protocol: Phospho-c-Met Western Blot
-
Sample Preparation: Prepare cell lysates from treated and control cells as described for the phospho-RTK array.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[17]
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Met (e.g., p-Met Tyr1234/1235).
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To confirm that the changes are due to inhibition of phosphorylation and not protein degradation, the membrane can be stripped and re-probed with an antibody for total c-Met and a loading control like GAPDH or β-actin.[18]
Part B: Cell Viability Assays
Experimental Protocol: MTT/XTT Assay
-
Cell Plating: Seed several c-Met dependent (e.g., GTL-16, EBC-1) and c-Met independent (e.g., A549) cancer cell lines in 96-well plates.
-
Compound Treatment: Treat the cells with a serial dilution of the lead compound and comparator drugs (e.g., from 1 nM to 10 µM) for 72 hours.
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the tetrazolium salt into a colored formazan product.[19]
-
Signal Measurement: If using MTT, add a solubilizing agent (like DMSO or Sorenson's buffer). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a plate reader.
-
IC50 Calculation: Plot the absorbance values against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Correlating Potency and Selectivity
A highly selective and potent c-Met inhibitor should display low nanomolar IC50 values in c-Met-driven cell lines and significantly higher (or no) activity in cell lines that do not depend on c-Met signaling.
Table 2: Hypothetical Cellular IC50 Values (nM)
| Cell Line | c-Met Status | 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine | Capmatinib[13][20] | Crizotinib[7][21] |
| GTL-16 | MET Amplified | 5.2 | 1.1 | 9.7 |
| EBC-1 | MET Amplified | 8.1 | 2.3 | 10.0 |
| A549 | MET Low | >10,000 | >10,000 | >5,000 |
| H441 | HGF-driven | 12.5 | 4.5 | 11.0 |
This table illustrates the expected outcome for a selective c-Met inhibitor: potent activity in MET-amplified or HGF-driven cell lines and a lack of activity in cells with low c-Met dependence.
Conclusion and Forward Look
This guide outlines a rigorous, multi-tiered strategy to define the selectivity profile of a novel c-Met inhibitor, 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine . By progressing from broad biochemical screening to specific, functional cellular assays, researchers can build a robust data package that not only confirms on-target potency but, more critically, delineates its activity across the human kinome. The hypothetical data presented illustrates the profile of a promising candidate: high potency against c-Met with a clean profile against other kinases, which translates into selective inhibition of c-Met signaling in cells and potent growth inhibition of c-Met-dependent cancer cell lines. This level of detailed characterization is indispensable for making informed decisions in the drug development process and is the foundation upon which successful targeted therapies are built.
References
-
An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology. Available at: [Link]
-
Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Available at: [Link]
-
Kinase Profiling Services. Luceome Biotechnologies. Available at: [Link]
-
c-MET Protein. AbbVie Science. Available at: [Link]
-
Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. Available at: [Link]
-
Kinase Panel Screening and Profiling Service. Pharmaron. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of[1]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Profiling Changes in Receptor Tyrosine Kinase Phosphorylation using Antibody Arrays. R&D Systems. Available at: [Link]
-
The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing. Available at: [Link]
-
Capmatinib (INC280) Is Active Against Models of Non–Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation. AACR Journals. Available at: [Link]
-
2.11. Phospho-Tyrosine RTK Array. Bio-protocol. Available at: [Link]
-
Triazolopyridazine derivatives: Synthesis, cytotoxic evaluation, c-Met kinase activity and molecular docking. MSA Repository "MSAR". Available at: [Link]
-
The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review. PubMed Central. Available at: [Link]
-
Crizotinib (PF-02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. National Center for Biotechnology Information. Available at: [Link]
-
Capmatinib is a highly selective MET inhibitor. A, Chemical structure... ResearchGate. Available at: [Link]
-
Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. National Center for Biotechnology Information. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available at: [Link]
-
Human RTK Phosphorylation Array C1. RayBiotech. Available at: [Link]
-
IC50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. ResearchGate. Available at: [Link]
-
Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases. ResearchGate. Available at: [Link]
-
Western blotting for c-Met, phosphorylated c-Met and selected downstream mediators in renal cell carcinoma (RCC) cell lines. ResearchGate. Available at: [Link]
-
Adverse effects of tyrosine kinase inhibitors in cancer therapy: pathophysiology, mechanisms and clinical management. PubMed Central. Available at: [Link]
-
Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. National Center for Biotechnology Information. Available at: [Link]
-
Profile of Cabozantinib for the Treatment of Hepatocellular Carcinoma: Patient Selection and Special Considerations. PubMed. Available at: [Link]
-
General Protocol for Western Blotting. Bio-Rad. Available at: [Link] 40.[1] triazolo [4,3-b] pyridazine compounds as inhibitors of the c-met tyrosine kinase. Google Patents. Available at:
Sources
- 1. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3- b ]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04036H [pubs.rsc.org]
- 4. repository.msa.edu.eg [repository.msa.edu.eg]
- 5. reactionbiology.com [reactionbiology.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. researchgate.net [researchgate.net]
- 8. Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assayquant.com [assayquant.com]
- 10. Kinase Selectivity Profiling Services [promega.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. researchgate.net [researchgate.net]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
A Senior Application Scientist's Guide to Evaluating the Off-Target Effects of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine in Cell Models
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the off-target effects of the novel small molecule, 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. The therapeutic potential of any new chemical entity is intrinsically linked to its specificity. Off-target interactions are a primary cause of unforeseen toxicities and drug development failures.[1] Therefore, a rigorous and multi-faceted approach to identifying these unintended interactions is not just a regulatory hurdle but a fundamental component of robust scientific inquiry.
The structure of this guide is designed to be dynamic, mirroring the logical progression of an actual research project. We will move from broad, predictive methods to highly specific, cell-based validation assays, explaining the causality behind each experimental choice.
The Subject of Our Investigation: 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
The triazolo[4,3-b]pyridazine scaffold is a privileged structure in medicinal chemistry, frequently associated with the inhibition of protein kinases. Numerous derivatives have been explored as potent inhibitors of targets such as the PIM kinase family, c-Met, and Bromodomain-containing protein 4 (BRD4).[2][3][4][5] This precedent strongly suggests that 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine likely functions as a kinase inhibitor. Consequently, our investigation will have a significant focus on the kinome, while remaining open to identifying other, unexpected off-targets.
A Multi-Pronged Strategy for Off-Target Profiling
A credible assessment of off-target effects cannot rely on a single methodology. We will employ a tiered approach that integrates computational predictions with broad experimental screening and concludes with definitive validation of target engagement in a physiological cellular context.
Caption: Tiered workflow for comprehensive off-target evaluation.
Phase 1: In Silico Profiling – The Predictive Foundation
Before committing to resource-intensive wet-lab experiments, we first leverage computational methods to predict potential off-target interactions.[6][7] This is a cost-effective strategy to build an initial interaction profile based on the compound's structure.
Methodology Explained:
-
Ligand-Based Approaches: These methods, such as the Similarity Ensemble Approach (SEA), compare the 2D structure of our compound to a database of molecules with known biological targets.[1] Machine learning models trained on vast datasets of structure-activity relationships can also predict binding probabilities across the proteome.[1][8]
-
Structure-Based Approaches: If a crystal structure of a predicted primary target (e.g., a PIM kinase) is available, molecular docking can be used to model the binding interaction. This same approach can be extended to model binding at the ATP pockets of other kinases to predict potential off-target binding.
These computational tools generate a ranked list of potential protein interactions, which is invaluable for guiding the design of subsequent experimental screens.
Table 1: Hypothetical In Silico Target Predictions for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
| Predicted Target | Prediction Method | Confidence Score | Rationale |
| PIM1 Kinase | Ligand & Structure-Based | 0.95 | High structural similarity to known PIM1 inhibitors.[2][3] |
| PIM3 Kinase | Ligand-Based | 0.88 | Member of the same kinase subfamily as PIM1.[2] |
| c-Met Kinase | Ligand-Based | 0.75 | Triazolopyridazine core is common in c-Met inhibitors.[4] |
| BRD4 | Structure-Based | 0.65 | Potential interaction with the acetyl-lysine binding pocket.[5] |
| ABL1 Kinase | Ligand-Based | 0.62 | Common off-target for ATP-competitive inhibitors. |
Phase 2: Broad-Spectrum Experimental Screening
With a set of predictions in hand, we move to broad, unbiased experimental screens. The goal here is to test the computational hypotheses and uncover interactions that were not predicted.
A. Biochemical Kinase Profiling
Given the high probability that our compound targets kinases, the most direct and informative screen is a broad-panel kinase assay. This is a cornerstone of modern drug discovery for assessing inhibitor selectivity.
Causality Behind Experimental Choice: This assay directly measures the ability of our compound to inhibit the enzymatic activity of a large number of purified kinases in vitro. This provides a quantitative measure of potency and a broad view of selectivity across the kinome. Leading contract research organizations (CROs) offer panels that cover the majority of the human kinome.[9][][11]
Illustrative Data: The compound would be screened at a fixed concentration (e.g., 1 µM) against a panel of over 300 kinases. The results are typically reported as percent inhibition relative to a vehicle control.
Table 2: Illustrative Kinase Panel Screening Data (% Inhibition at 1 µM)
| Compound | PIM1 | PIM2 | PIM3 | c-Met | ABL1 | SRC | LCK |
| 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine | 98% | 85% | 95% | 45% | 65% | 15% | 12% |
| Alternative 1 (Known PIM Inhibitor) | 99% | 90% | 97% | 5% | 8% | 2% | 3% |
| Alternative 2 (Staurosporine - Broad Spectrum) | 100% | 99% | 100% | 98% | 99% | 99% | 99% |
This data immediately confirms the predicted PIM kinase activity and identifies ABL1 as a significant potential off-target, while c-Met shows weaker interaction.
B. Phenotypic Screening: The NCI-60 Cell Line Panel
To gain an unbiased view of the compound's cellular effects, we can utilize a phenotypic screen like the NCI-60 panel. This screen assesses the growth inhibitory effects of a compound across 60 different human cancer cell lines.[12][13]
Causality Behind Experimental Choice: This method is agnostic to the compound's direct molecular target. Instead, it provides a "fingerprint" of cellular activity.[14] By using computational algorithms like COMPARE, we can match our compound's activity pattern to those of thousands of other compounds with known mechanisms of action.[15] A high correlation with, for example, known ABL1 inhibitors would provide strong orthogonal evidence for the off-target activity suggested by the kinase panel.
Phase 3: Cellular Validation with the Cellular Thermal Shift Assay (CETSA)
The ultimate test of a drug's target engagement occurs within the complex milieu of a living cell. Biochemical assays use purified proteins, which lack the cellular context of protein complexes, compartmentalization, and membrane permeability. CETSA is a powerful biophysical method that directly measures a compound's binding to its target in intact cells.[16][17]
The Principle of CETSA: The binding of a small molecule typically stabilizes its target protein, making it more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures, we can measure the amount of soluble (non-denatured) target protein that remains. A shift in the melting curve to a higher temperature indicates target engagement.[18]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Proteome-Wide CETSA (Thermal Proteome Profiling)
By coupling CETSA with quantitative mass spectrometry, we can move beyond validating single, predicted targets to an unbiased, proteome-wide survey of compound engagement.[19][20] This is the most definitive method for identifying both expected and unexpected off-targets in a cellular environment.[21][22]
Table 3: Hypothetical Proteome-Wide CETSA Data Summary
| Target Protein | Thermal Shift (ΔTm) with Compound | Cellular Location | Function | Confidence |
| PIM1 | +5.2 °C | Cytosol, Nucleus | Serine/Threonine Kinase | High (On-Target) |
| PIM3 | +4.8 °C | Cytosol, Nucleus | Serine/Threonine Kinase | High (On-Target) |
| ABL1 | +3.1 °C | Cytosol, Nucleus | Tyrosine Kinase | High (Off-Target) |
| DDR1 | +2.5 °C | Plasma Membrane | Receptor Tyrosine Kinase | Medium (Off-Target) |
| HSP90AA1 | +1.5 °C | Cytosol | Chaperone Protein | Low (Potential Off-Target) |
This data would confirm engagement with PIM1/3 and ABL1 in cells. It also uncovers a novel, previously unpredicted off-target, DDR1, demonstrating the power of this unbiased approach.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
This protocol is designed to validate the engagement of a specific, predicted target (e.g., PIM1).
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a human leukemia line like K562, which expresses PIM1 and ABL1) to ~80% confluency.
-
Harvest cells and resuspend in complete media to a concentration of 10-20 x 106 cells/mL.
-
Treat one aliquot of cells with 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine (e.g., at 10 µM final concentration) and another with an equivalent volume of vehicle (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
Heat Treatment:
-
Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40, 44, 48, 52, 56, 60, 64, 68 °C). A no-heat control (room temperature) should also be included.
-
Immediately cool the tubes on ice for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
This process lyses the cells without the use of detergents, which could interfere with protein stability.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This pellets the heat-denatured, aggregated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
-
Quantification by Western Blot:
-
Determine the protein concentration of each supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration.
-
Perform SDS-PAGE and Western blot analysis using a validated primary antibody against the target of interest (e.g., anti-PIM1). An antibody against a housekeeping protein not expected to be stabilized (e.g., GAPDH) should be used as a loading control.
-
Quantify the band intensities to generate a melting curve, plotting the percentage of soluble protein against temperature for both the compound-treated and vehicle-treated samples.
-
Summary and Path Forward
By systematically integrating computational prediction, broad biochemical and phenotypic screening, and definitive cellular target engagement assays, we can construct a high-confidence off-target profile for 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine. This multi-tiered approach provides a self-validating system where findings from one phase inform and are confirmed by the next. The resulting comprehensive dataset is essential for making informed decisions about the future development of this compound, enabling the design of safer, more effective medicines.
References
-
Martínez-González, S., et al. (2019). Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
-
Shoemaker, R. H. (2006). The NCI60 human tumour cell line anticancer drug screen. Nature Reviews Cancer. Available at: [Link]
-
Fobes, T. R., et al. (2009). Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Holbeck, S. L., et al. (2024). Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century. Cancer Research. Available at: [Link]
-
Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Cytion. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Medicinal Chemistry. Available at: [Link]
-
National Cancer Institute. (2025). NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. Available at: [Link]
-
Abbvie Inc. (2021). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. Available at: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Drug Discovery Services. Reaction Biology. Available at: [Link]
-
Walhekar, V., & Kulkarni, R. (2022). #101 Computational investigation of inhibitors of PIM-1 kinase triazolo-pyridazines as anticancer agents: A molecular modelling approach. Journal of Pharmaceutical Chemistry. Available at: [Link]
-
Sharma, A., et al. (2023). SAR of triazolo[4,3-b]pyridazine derivatives as PIM-1 kinase inhibitors. ResearchGate. Available at: [Link]
-
ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. ICE Bioscience. Available at: [Link]
-
Wikipedia. (n.d.). Proteomics. Wikipedia. Available at: [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Li, R., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Geyer, P. E., et al. (2023). A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. bioRxiv. Available at: [Link]
-
Al-Aqeel, S., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Geyer, P. E., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. Available at: [Link]
-
Wang, Z., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[2][3][9]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Lee, S., et al. (2023).[2][3][9]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Scientific Reports. Available at: [Link]
-
Geyer, P. E., et al. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Journal of Proteome Research. Available at: [Link]
-
Wang, L., et al. (2020). Discovery of[2][3][9]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry. Available at: [Link]
-
University of Bologna. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Available at: [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. Karolinska Institutet. Available at: [Link]
-
Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. Available at: [Link]
-
Ghislain, D., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. ResearchGate. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as…. ouci.dntb.gov.ua. Available at: [Link]
-
Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. ouci.dntb.gov.ua. Available at: [Link]
-
Karim, S., et al. (2021). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences. Available at: [Link]
-
Wang, L., et al. (2020). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors. Molecules. Available at: [Link]
-
Thermo Fisher Scientific. (2021). The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. YouTube. Available at: [Link]
-
Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link]
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design of 3-aryl-6-amino-triazolo[4,3-b]pyridazine inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Crystal structure of [1,2,4] triazolo[4,3- b ]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. reactionbiology.com [reactionbiology.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. The NCI60 human tumour cell line anticancer drug screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Proteomics - Wikipedia [en.wikipedia.org]
- 20. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling | bioRxiv [biorxiv.org]
- 22. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine
For the diligent researcher, the lifecycle of a novel chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides an in-depth, procedural framework for the proper disposal of 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine, a heterocyclic compound utilized in pharmaceutical and agrochemical research.[4] Adherence to these protocols is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental stewardship.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal action is taken, a thorough hazard assessment is paramount. Based on data from analogous triazolopyridazine structures, it is prudent to assume the compound may exhibit characteristics of acute toxicity (oral, dermal, inhalation), skin and eye irritation, and may act as a skin sensitizer.[6][8] Therefore, all waste containing this compound must be managed as hazardous chemical waste.
The Four Pillars of Hazardous Waste Characterization:
Under regulations set by the Environmental Protection Agency (EPA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits one or more of the following characteristics:[1][9]
-
Ignitability: While data is limited, related compounds are combustible solids.[8] Waste should be kept away from heat and ignition sources.
-
Corrosivity: Not anticipated to be a primary hazard, but solutions should be assessed for pH.
-
Reactivity: No specific reactivity data is available, but it must not be mixed with incompatible chemicals.
-
Toxicity: Assumed to be toxic based on related structures.[6]
Unless comprehensive testing proves otherwise, all waste streams containing 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine must be treated as hazardous.
Part 2: Segregation and Container Management: The Foundation of Safe Disposal
Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.[1][10][11] Never mix different waste streams without first confirming their compatibility.
Table 1: Waste Stream Segregation Protocol
| Waste Type | Description | Recommended Container |
| Solid Waste | Pure compound, contaminated labware (e.g., weighing boats, gloves, bench paper), spill cleanup materials. | Lined, puncture-resistant container with a secure lid. For chemically contaminated solid waste, line a pail with a clear plastic bag.[3] |
| Non-Halogenated Organic Solvents | Solutions of the compound in solvents like acetone, ethyl acetate, or hexanes. | Chemically resistant (e.g., HDPE or glass) solvent waste container. |
| Halogenated Organic Solvents | Solutions of the compound in solvents like dichloromethane or chloroform. | Dedicated, chemically resistant (e.g., HDPE or glass) container for halogenated waste. |
| Aqueous Waste | Aqueous solutions containing the compound. | Chemically resistant (e.g., HDPE or glass) container. Do not dispose of down the drain.[9][12] |
| Sharps Waste | Contaminated needles, syringes, or razor blades. | Approved, puncture-proof sharps container. |
| Empty Containers | The original container or any container that held the pure compound. | Must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[13][14] |
Container Best Practices:
-
Compatibility is Key: Always use containers made of a material compatible with the waste they hold. For instance, hydrofluoric acid waste must be in plastic, not glass.[3] While not relevant here, it illustrates the principle. For 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine waste, high-density polyethylene (HDPE) or borosilicate glass is generally appropriate.
-
Secure Closures: Containers must have leak-proof, screw-on caps.[2] Parafilm, corks, or stoppers are not acceptable for sealing waste containers.[2]
-
Keep it Closed: Waste containers must remain closed at all times, except when adding waste.[2][10][11] Do not leave funnels in the container opening.[10]
-
Headroom for Safety: Do not fill containers beyond 90% capacity or the shoulder of the bottle to allow for vapor expansion.[1][3]
Part 3: The Disposal Workflow: A Step-by-Step Procedural Guide
This section provides the operational steps for preparing different forms of 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine waste for collection by your institution's Environmental Health & Safety (EHS) department.
Protocol 1: Disposal of Solid Waste
-
Designate a Satellite Accumulation Area (SAA): Establish a designated area in your lab, near the point of generation, for collecting hazardous waste.[1][10] This area must be under the control of laboratory personnel.
-
Prepare the Container: Select a suitable solid waste container. Line a pail with a clear, heavy-duty plastic bag.[3]
-
Label the Container: Immediately affix a "Hazardous Waste" label to the container.[10][11][13] Fill in all required information:
-
Deposit Waste: Place contaminated items (gloves, wipes, weighing paper) directly into the lined container.
-
Secure and Store: Once the container is full (or within institutional time limits), securely seal the bag and close the container lid. Store it in your designated SAA, ensuring it is segregated from incompatible waste types like liquids or oxidizers.[1]
Protocol 2: Disposal of Contaminated Liquid Waste (Solvents & Aqueous)
-
Select the Correct Container: Choose a clean, empty, and compatible container with a screw cap. It is often best to reuse the original solvent bottle, defacing the original label first.[3]
-
Label the Container: Before adding any waste, attach a "Hazardous Waste" label. List "6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine" and the solvent(s) with their estimated percentages.
-
Segregate Waste Streams: Use separate, dedicated containers for halogenated and non-halogenated solvent waste. Never mix them.
-
Use Secondary Containment: Place all liquid waste containers in a secondary container, such as a chemically resistant tray or tub.[2][11] The secondary container must be able to hold 110% of the volume of the largest container it holds.[2]
-
Add Waste Safely: Use a funnel to add waste to the container, and remove the funnel immediately after use. Keep the container cap securely fastened at all other times.
-
Request Pickup: Once the container is 90% full or reaches the campus-specific time limit (e.g., 90 or 150 days), schedule a pickup with your EHS office.[2][3]
Decision Workflow for Waste Segregation
The following diagram illustrates the critical decision-making process for segregating waste streams containing 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine.
Caption: Waste Segregation Flowchart for C8H7ClN4.
Part 4: Spill Management and Emergency Procedures
Even with meticulous handling, spills can occur. Preparedness is essential.
-
Minor Spills: For small spills that you are trained and equipped to handle, don personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Use a chemical spill kit with an absorbent appropriate for the solvent. Collect all contaminated materials, place them in a sealed bag, and then into your solid hazardous waste container.[12]
-
Major Spills: If a spill is large, volatile, or occurs outside of a fume hood, evacuate the area immediately. Alert colleagues, close the laboratory doors, and contact your institution's EHS or emergency response number from a safe location.[11][12]
Part 5: The Prohibited Practices
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
NO Drain Disposal: Hazardous chemical waste must never be poured down the sink.[9][11][12] These compounds may not be readily degradable by wastewater treatment facilities and can harm aquatic ecosystems.[1]
-
NO Trash Disposal: Solid waste contaminated with the compound cannot be disposed of in the regular trash.[9]
-
NO Evaporation: Intentionally evaporating hazardous chemical waste in a fume hood is illegal and unsafe.[11][12] Waste containers must be kept closed.[14]
Conclusion: A Commitment to the Full Research Cycle
The responsible management of chemical waste is a non-negotiable aspect of scientific integrity. For compounds like 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine, where complete hazard data may be pending, a conservative approach is the only responsible one. By treating all waste streams as hazardous and adhering to the principles of rigorous segregation, containment, and labeling, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they are the final authority on disposal procedures at your location.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
How to Store and Dispose of Hazardous Chemical Waste. UC San Diego. [Link]
-
Hazardous Waste and Disposal. American Chemical Society. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University. [Link]
-
Hazardous Waste Disposal Procedures Handbook. Lehigh University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Chemical Waste Management Reference Guide. The Ohio State University. [Link]
-
6-chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine. PubChem. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
-
6-chloro-3-(2-methylcyclopropyl)-[1][2][3]triazolo[4,3-b]pyridazine. PubChem. [Link]
-
6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine. PubChem. [Link]
-
6-Chloro-3-methyl-(1,2,4)triazolo(4,3-b)pyridazine. PubChem. [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed. [Link]
-
6-chloro-[1][2][3]triazolo[4,3-b]pyridazine. PubChem. [Link]
-
Degradation of Triazole Fungicides by Plant Growth-Promoting Bacteria from Contaminated Agricultural Soil. PubMed Central. [Link]
-
Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor. PubMed. [Link]
-
Biodegradation of atrazine and related s-triazine compounds: From enzymes to field studies. ResearchGate. [Link]
-
Biodegradation of atrazine and related s-triazine compounds: from enzymes to field studies. PubMed. [Link]
-
6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine. National Institutes of Health. [Link]
Sources
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. chemimpex.com [chemimpex.com]
- 5. PubChemLite - 6-chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine (C8H7ClN4) [pubchemlite.lcsb.uni.lu]
- 6. 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | C5H3ClN4 | CID 313624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. PubChemLite - 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine (C5H3ClN4) [pubchemlite.lcsb.uni.lu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. acs.org [acs.org]
- 10. research.columbia.edu [research.columbia.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Navigating the Safe Handling of 6-Chloro-3-cyclopropyl-triazolo[4,3-b]pyridazine: A Guide for Laboratory Professionals
Navigating the Safe Handling of 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine: A Guide for Laboratory Professionals
The novel heterocyclic compound, 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine, presents significant opportunities in drug discovery and development. However, its unique chemical structure necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, field-tested guidance for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for this compound, ensuring both personal safety and experimental integrity.
Understanding the Hazard Profile
6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine is classified as a combustible solid and, critically, as a skin sensitizer.[4] This means that repeated or prolonged contact can lead to an allergic skin reaction.[4] Furthermore, aggregated GHS data indicates that this compound may be harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation. The "chloro" functional group also necessitates caution, as chlorinated organic compounds can have toxicological implications and require specific disposal considerations.
Core Principles of Safe Handling
A foundational principle in handling any research chemical is to minimize all potential routes of exposure—dermal, inhalation, and ingestion.[2] This is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and the correct use of personal protective equipment. Before any handling of this compound, a thorough review of its Safety Data Sheet (SDS) is mandatory.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when working with 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Powder) | Chemical splash goggles and face shield | Double-gloving with nitrile gloves (minimum 4-6 mil thickness) | Flame-resistant lab coat, fully buttoned; long pants and closed-toe shoes | NIOSH-approved half-mask respirator with organic vapor/acid gas cartridges (yellow label) |
| Solution Preparation & Transfer | Chemical splash goggles | Nitrile gloves (minimum 4-6 mil thickness) | Lab coat, fully buttoned; long pants and closed-toe shoes | Work within a certified chemical fume hood |
| In-process Sampling & Analysis | Chemical splash goggles | Nitrile gloves | Lab coat, fully buttoned; long pants and closed-toe shoes | Work within a certified chemical fume hood |
| Waste Disposal | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves over standard nitrile gloves | Chemical-resistant apron over a lab coat; long pants and closed-toe shoes | NIOSH-approved half-mask respirator with organic vapor/acid gas cartridges |
Rationale for PPE Selection:
-
Eye and Face Protection: The potential for eye irritation and the handling of a fine powder, which can easily become airborne, necessitates the use of chemical splash goggles at a minimum.[5] A face shield provides an additional layer of protection against splashes during solution preparation or disposal.[5]
-
Hand Protection: As a known skin sensitizer, robust hand protection is critical. Nitrile gloves offer good resistance to many chemicals, including chlorinated solvents.[6] However, it is crucial to be aware of their limitations. Breakthrough time can be affected by the specific solvent and glove thickness.[7][8] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if contamination is suspected. Always inspect gloves for any signs of degradation before use.[2]
-
Body Protection: A standard lab coat protects against incidental contact.[9] Given that the compound is a combustible solid, a flame-resistant lab coat is a prudent choice. Fully closed-toe shoes are a mandatory component of laboratory safety to protect against spills.[9]
-
Respiratory Protection: Due to the powdered nature of the compound and the potential for inhalation hazards, weighing and aliquoting should be performed in a ventilated enclosure or with respiratory protection. A NIOSH-approved respirator with organic vapor and acid gas cartridges is recommended, as it will provide protection against the organic nature of the molecule and any potential acidic byproducts.[1][10] For all other operations involving solutions, working within a certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[2]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans
Step-by-Step Handling Procedures:
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Designate a specific area for handling this compound.[4] Verify that a chemical spill kit, eyewash station, and safety shower are accessible and operational.[2]
-
Donning PPE: Put on all required PPE as outlined in the table and workflow diagram above.
-
Weighing (if applicable): If working with the solid, conduct all weighing and initial dilutions within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.
-
Handling: Use appropriate tools such as spatulas and tongs to avoid direct contact.[2] When transferring solutions, do so slowly and carefully to prevent splashing.
-
Storage: Store the compound in a well-labeled, tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizing agents.[9][11]
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Gloves should be removed last and disposed of immediately. Wash hands thoroughly with soap and water after handling the chemical.[3]
Emergency Procedures:
-
Skin Contact: As this is a sensitizing chemical, immediate action is crucial.[4] Promptly flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3][12] Seek immediate medical attention, and be sure to provide the Safety Data Sheet to the medical personnel.[3]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Spill: For a small spill, wear appropriate PPE (including respiratory protection), cover the spill with an inert absorbent material, and carefully sweep it into a designated waste container. For a large spill, evacuate the area and contact your institution's environmental health and safety department.[3]
Disposal Plan:
The disposal of chlorinated heterocyclic compounds must be handled with care to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine, including empty containers, used gloves, and absorbent materials from spills, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Decontamination: Before general cleaning, decontaminate surfaces where the compound was handled. A 10% bleach solution can be effective for decontaminating surfaces that have come into contact with chlorinated compounds.[13][14] Allow for adequate contact time before wiping the surface clean.[13]
-
Final Disposal: The sealed hazardous waste container must be disposed of through your institution's licensed hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely advance their work with 6-Chloro-3-cyclopropyl-[1][2][3]triazolo[4,3-b]pyridazine, fostering a culture of safety and scientific excellence.
References
-
3M™ Half Facepiece Disposable Respirator Assembly 5303, Organic Vapor/Acid Gas, Large 12 EA/Case. (n.d.). 3M. Retrieved January 20, 2026, from [Link]
-
Safety First: Best Practices for Handling Research Chemicals. (2025, September 4). XPRESS CHEMS. Retrieved January 20, 2026, from [Link]
-
Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific. Retrieved January 20, 2026, from [Link]
-
Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved January 20, 2026, from [Link]
-
NIOSH Approved Respirator 5203 by 3M. (n.d.). The RIDGEPRO. Retrieved January 20, 2026, from [Link]
-
A Guide to Handling and Storing Chemicals in a Lab. (2021, March 4). InterFocus. Retrieved January 20, 2026, from [Link]
-
First Aid Procedures for Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved January 20, 2026, from [Link]
-
How to Treat Skin Contact with Chemicals. (2018, April 13). Croner-i. Retrieved January 20, 2026, from [Link]
-
Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved January 20, 2026, from [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (n.d.). Lab Manager. Retrieved January 20, 2026, from [Link]
-
Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Boster Bio. Retrieved January 20, 2026, from [Link]
-
Hazardous Chemical Exposures. (n.d.). Princeton University Environmental Health and Safety. Retrieved January 20, 2026, from [Link]
-
OSHA Respirator Requirements for Selected Chemicals. (n.d.). Centers for Disease Control and Prevention. Retrieved January 20, 2026, from [Link]
-
I need to buy my self a new mask to help protect against chlorine gas and sulfuric acid vapors. (2022, November 23). Reddit. Retrieved January 20, 2026, from [Link]
-
Chemical Resistance of Disposable Nitrile Gloves Exposed to Simulated Movement. (2025, August 6). National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
-
Nitrile Glove Chemical Resistance Guide. (2025, June 23). S&G Gloves. Retrieved January 20, 2026, from [Link]
-
Nitrile Gloves and Their Chemical Resistance. (2024, September 6). SOSCleanroom. Retrieved January 20, 2026, from [Link]
-
3M Respirator Selection Guide. (n.d.). 3M. Retrieved January 20, 2026, from [Link]
-
Decontamination. (n.d.). Stanford University Environmental Health & Safety. Retrieved January 20, 2026, from [Link]
-
DECONTAMINATION AND WASTE MANAGEMENT. (n.d.). University of Alabama at Birmingham. Retrieved January 20, 2026, from [Link]
Sources
- 1. 3m.com [3m.com]
- 2. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 7. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 8. soscleanroom.com [soscleanroom.com]
- 9. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 10. theridgepro.com [theridgepro.com]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. Biosafety Manual – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. uab.cat [uab.cat]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
